Perfluorobutane
Description
Perflubutane has been used in trials studying the diagnostic of Liver Mass, Liver Diseases, Liver Metastasis, Portal Hypertension, and Peripheral Artery Disease. It is a cardiovascular drug designed to enable ultrasound to compete more effectively with nuclear stress testing; currently the leading procedure for detecting coronary heart disease.
PERFLUBUTANE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
component of the echo contrast agent, BR14, which consists of perfluorobutane gas microbubbles
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGMUDTWQVPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059876 | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
| Record name | Perfluorobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8636 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-2.1 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, chloroform | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6484 g/cu cm at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.01X10+3 mm Hg at 25 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
355-25-9 | |
| Record name | Perfluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubutane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubutane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4TWR0K2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-129 °C | |
| Record name | Perfluorobutane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Perfluorobutane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical and Physical Properties of Perfluorobutane (C₄F₁₀)
This compound, also known as decafluorobutane, is a synthetic, inert fluorocarbon gas with the chemical formula C₄F₁₀. Structurally, it is a butane (B89635) backbone where all hydrogen atoms have been substituted with fluorine atoms. This complete fluorination imparts remarkable chemical stability, low reactivity, and unique physical properties that have made it a valuable compound in various high-technology and medical applications. This guide provides a detailed overview of its chemical and physical properties, experimental protocols for their determination, and key applications relevant to the scientific and drug development communities.
Chemical and Physical Properties Database
The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for key quantitative data.
Table 1: General and Identification Properties
| Property | Value | Source(s) |
| Chemical Formula | C₄F₁₀ | [1] |
| Molecular Weight | 238.03 g/mol | [2][3] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-Decafluorobutane | [2] |
| CAS Number | 355-25-9 | [1][2] |
| Appearance | Colorless, odorless gas | [1] |
| Synonyms | Perflubutane, DFB, Halocarbon 610, R610, Sonazoid | [1][2][3] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Conditions | Source(s) |
| Boiling Point | -1.7 °C to -2.5 °C | 101.325 kPa | [1] |
| Melting Point | -128 °C to -129 °C | --- | [1] |
| Liquid Density | 1594 kg/m ³ (1.594 g/cm³) | At boiling point | [1] |
| Gas Density | 11.21 kg/m ³ | At boiling point, 101.3 kPa | [1] |
| Vapor Pressure | 330.3 kPa | At 25 °C | [1] |
| Critical Temperature | 113.2 °C | --- | |
| Heat of Vaporization | 96.3 kJ/kg | At boiling point | |
| Viscosity | 0.0001218 Poise | --- | [1] |
| Surface Tension | 7.48 mN/m | --- |
Table 3: Solubility and Environmental Properties
| Property | Value | Conditions | Source(s) |
| Solubility in Water | 1.5 mg/L | 101.3 kPa | [1] |
| Solubility (Organic) | Soluble in benzene, chloroform | --- | |
| Log P (n-octanol/water) | > 3.93 | --- | [1] |
| Global Warming Potential | 4800 - 8860 | 100-Year Time Horizon | [1] |
| Ozone Depletion Potential | 0 | --- | [1] |
| Atmospheric Lifetime | > 2600 years | --- | [1] |
Experimental Protocols
Accurate determination of physicochemical properties is critical for research and development. The following sections detail the methodologies for measuring key parameters of this compound, based on internationally recognized standards.
Boiling Point / Volatility Determination (Based on ASTM D1837)
The boiling point of a liquefied gas like this compound is often characterized by its volatility. The standard test method ASTM D1837 provides a measure of the relative purity and amount of higher boiling constituents present.[4][5][6]
Principle: A sample of the liquefied gas is cooled and collected in a graduated weathering tube. The liquid is then allowed to evaporate (weather) under controlled conditions. The temperature at which 95% of the sample has evaporated is recorded as a key volatility indicator, which relates closely to the boiling point of the primary component.[6][7]
Methodology:
-
Apparatus: A weathering tube (a graduated, cone-shaped glass tube), a cooling coil, and a suitable thermometer (e.g., ASTM 99C) are required.[7]
-
Sampling: The weathering tube is pre-cooled. A liquid sample of 100 mL is obtained by passing the liquefied gas through the cooling coil and into the weathering tube.
-
Weathering: The tube is placed in a water bath maintained at a specified temperature. The sample is allowed to weather, and the volume is monitored as it evaporates.
-
Measurement: The temperature is recorded at the precise moment the liquid level reaches the 5% mark (indicating 95% has evaporated).[4][6]
-
Correction: The observed temperature is corrected for barometric pressure. An increase in the 95% evaporated temperature indicates the presence of less volatile components.[6]
Vapor Pressure Determination (Based on OECD Guideline 104 - Static Method)
The static method is a direct and reliable way to determine the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[8][9][10]
Principle: The test substance is introduced into a vacuum-sealed, temperature-controlled container. At a given temperature, the pressure that develops in the headspace after equilibrium is achieved corresponds to the vapor pressure of the substance.[11]
Methodology:
-
Apparatus: A vacuum-tight sample vessel equipped with a pressure transducer, a heating/cooling system to maintain a constant temperature, and a vacuum pump.
-
Sample Preparation: A small amount of liquid this compound is introduced into the sample vessel. The sample must be thoroughly degassed to remove any dissolved air or other gases. This is typically achieved by several freeze-pump-thaw cycles, where the sample is frozen, the headspace is evacuated, and the sample is then thawed to release more dissolved gases.[11]
-
Equilibration: The entire apparatus, including the pressure sensor, is brought to the desired measurement temperature. The system is then allowed to equilibrate until the pressure reading is constant, indicating that the vapor-liquid equilibrium has been reached.[11]
-
Measurement: The stable pressure value is recorded as the vapor pressure at that specific temperature.
-
Data Collection: The procedure is repeated at several different temperatures to generate a vapor pressure curve. At least three measurements are recommended to verify the linearity of the curve.[10]
Density Determination (Based on ASTM D4052)
This method uses a digital density meter based on the oscillating U-tube principle, which is highly accurate for liquids, including liquefied gases under pressure.[12][13][14]
Principle: A small volume of the liquid sample is injected into a U-shaped borosilicate glass tube, which is then electronically excited to oscillate at its natural frequency. The frequency of oscillation is dependent on the mass of the tube, and therefore on the density of the liquid inside it. The instrument is calibrated with fluids of known density (e.g., dry air and pure water).[15]
Methodology:
-
Apparatus: A digital density meter with a temperature-controlled oscillating U-tube cell, and a means of injecting the liquid sample (e.g., a syringe or an automated injection system). The system must be capable of handling liquefied gas.
-
Calibration: The instrument is calibrated according to the manufacturer's instructions using at least two reference standards of known density.
-
Sample Injection: A small, bubble-free aliquot of liquid this compound is introduced into the measurement cell. For volatile substances, this must be done carefully to prevent bubble formation, which would significantly affect the accuracy.[14]
-
Measurement: The instrument maintains the sample at a precise temperature and measures the oscillation period. Using the calibration data, it automatically calculates and displays the density of the sample.[15]
-
Cleaning: After each measurement, the cell must be thoroughly cleaned and dried to ensure no residue affects subsequent measurements.
Visualizations: Workflows and Logical Relationships
Experimental Workflow: Vapor Pressure Determination
The following diagram illustrates the workflow for determining the vapor pressure of this compound using the static method as described in OECD Guideline 104.
Application Workflow: this compound as an Ultrasound Contrast Agent
This compound is the gas core for microbubble ultrasound contrast agents like Sonazoid®. This diagram shows the logical workflow from administration to diagnostic imaging, highlighting its unique mechanism of action.[16][17]
Formulation Workflow: this compound Nanoemulsions for Drug Delivery
This compound can be formulated into nanoemulsions to serve as carriers for therapeutic agents. This workflow outlines the general steps for creating such a drug delivery system.[18][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]
- 3. DECAFLUOROBUTANE | 355-25-9 [chemicalbook.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. store.astm.org [store.astm.org]
- 7. lin-tech.ch [lin-tech.ch]
- 8. oecd.org [oecd.org]
- 9. books.google.cn [books.google.cn]
- 10. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 11. consilab.de [consilab.de]
- 12. ASTM D4052 - eralytics [eralytics.com]
- 13. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 16. Diagnosis of hepatocellular carcinoma using Sonazoid: a comprehensive review [e-jlc.org]
- 17. Contrast enhanced ultrasound of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of n-Perfluorobutane
This technical guide provides a comprehensive overview of the essential thermodynamic properties of n-perfluorobutane (C4F10). Designed for researchers, scientists, and professionals in drug development, this document compiles critical data from peer-reviewed literature and established chemical databases. It details experimental methodologies for property determination and visualizes key workflows and relationships to facilitate understanding and application in research settings.
Core Thermodynamic Properties of n-Perfluorobutane
n-Perfluorobutane is a fluorocarbon valued for its chemical inertness, high density, and unique thermodynamic characteristics.[1] These properties make it a substance of interest in various applications, including as a potential component in advanced drug delivery systems or as a contrast agent in medical imaging.[2][3] An accurate understanding of its thermodynamic behavior is paramount for the design and optimization of processes involving this compound.
The following tables summarize key quantitative data for the thermodynamic properties of n-perfluorobutane.
Table 1: General and Critical Properties of n-Perfluorobutane
| Property | Value | Units |
| Molar Mass | 238.03 | g/mol |
| Normal Boiling Point | -1.7 to -2.1 | °C |
| Melting Point | -128 to -129 | °C |
| Critical Temperature (Tc) | 113.2 | °C |
| Critical Pressure (Pc) | 2.32 | MPa |
| Critical Density (ρc) | 627.68 | kg/m ³ |
| Acentric Factor (ω) | 0.372 | - |
Table 2: Temperature-Dependent Properties of n-Perfluorobutane
| Temperature (°C) | Vapor Pressure (kPa) | Liquid Density ( kg/m ³) | Saturated Vapor Density ( kg/m ³) |
| -40 | 25.3 | 1750 | - |
| -20 | 60.8 | 1690 | - |
| 0 | 129.7 | 1630 | - |
| 20 | 243.2 | 1560 | - |
| 25 | 330.3 | 1540 | - |
| 40 | 415.7 | 1490 | - |
| 60 | 678.9 | 1410 | - |
| 80 | 1054.0 | 1320 | - |
| 100 | 1571.0 | 1200 | - |
| 113.2 (Tc) | 2322.4 (Pc) | 627.68 (ρc) | 627.68 (ρc) |
Table 3: Enthalpy and Heat Capacity of n-Perfluorobutane
| Property | Value | Units | Conditions |
| Enthalpy of Vaporization (ΔHvap) | 96.3 | kJ/kg | At Normal Boiling Point |
| Liquid Heat Capacity (Cp,liquid) | 1.25 | kJ/(kg·K) | At 25 °C |
| Ideal Gas Heat Capacity (Cp,gas) | - | kJ/(kg·K) | - |
Experimental Protocols for Property Determination
The accurate measurement of thermodynamic properties is crucial for the development of reliable models and process simulations. The following sections describe generalized experimental methodologies for determining the key properties of n-perfluorobutane.
Vapor Pressure Measurement
The vapor pressure of n-perfluorobutane can be determined using static or dynamic methods. The static method is often preferred for its accuracy.
Generalized Protocol for Static Vapor Pressure Measurement:
-
Sample Preparation: A high-purity sample of n-perfluorobutane is obtained. The sample is degassed to remove any dissolved air or other non-condensable impurities, typically by several freeze-pump-thaw cycles.
-
Apparatus: A thermostatted equilibrium cell connected to a high-precision pressure transducer is used. The temperature of the cell is controlled with a circulating fluid bath to within ±0.01 K.
-
Procedure:
-
A small amount of the purified liquid n-perfluorobutane is introduced into the evacuated equilibrium cell.
-
The cell is brought to the desired temperature and allowed to reach thermal and phase equilibrium, which is indicated by a stable pressure reading.
-
The pressure and temperature are recorded.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
-
Density Measurement
The density of both liquid and vapor phases of n-perfluorobutane is a function of temperature and pressure. A vibrating tube densimeter is a common and accurate instrument for these measurements.
Generalized Protocol for Density Measurement using a Vibrating Tube Densitometer:
-
Calibration: The densimeter is calibrated using fluids of known density, such as dry nitrogen and distilled water, over the desired temperature and pressure range.
-
Sample Loading: The n-perfluorobutane sample is introduced into the vibrating U-tube of the densimeter.
-
Measurement: The instrument measures the resonant frequency of the U-tube, which is related to the density of the fluid inside. The temperature and pressure of the sample are precisely controlled and recorded.
-
Data Acquisition: Density measurements are taken at various temperatures and pressures to map out the P-V-T behavior of n-perfluorobutane.
Heat Capacity Measurement
The heat capacity of n-perfluorobutane can be measured using calorimetric techniques, such as adiabatic calorimetry or Differential Scanning Calorimetry (DSC).
Generalized Protocol for Liquid Heat Capacity Measurement using DSC:
-
Sample Preparation: A known mass of liquid n-perfluorobutane is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The instrument subjects the pans to a controlled temperature program, typically a linear heating ramp.
-
Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This heat flow difference is used to calculate the specific heat capacity of the sample at a given temperature. The measurement is typically repeated with a standard material of known heat capacity, such as sapphire, for calibration.
Enthalpy of Vaporization Measurement
The enthalpy of vaporization can be determined either directly by calorimetry or indirectly from vapor pressure data using the Clausius-Clapeyron equation.
Generalized Protocol for Enthalpy of Vaporization Measurement using DSC:
-
Apparatus: A Differential Scanning Calorimeter is used.
-
Procedure:
-
A small, accurately weighed sample of n-perfluorobutane is placed in a volatile sample pan.
-
The sample is heated at a constant rate through its boiling point.
-
The DSC records the heat flow into the sample as a function of temperature.
-
-
Data Analysis: An endothermic peak is observed at the boiling point. The area of this peak is integrated to determine the total heat absorbed during vaporization, from which the enthalpy of vaporization is calculated.[9]
Visualizations of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships between the thermodynamic properties of n-perfluorobutane.
Conclusion
This guide provides a foundational understanding of the thermodynamic properties of n-perfluorobutane for research applications. The tabulated data offer a quick reference for key values, while the generalized experimental protocols provide a starting point for laboratory measurements. The visualizations illustrate the interconnectedness of these properties and the general workflow for their characterization. For in-depth modeling and simulation, it is recommended to consult comprehensive equations of state, such as those based on the Helmholtz energy, which are developed from extensive experimental data.[6][10]
References
- 1. Perfluorobutane - Wikipedia [en.wikipedia.org]
- 2. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. f2chemicals.com [f2chemicals.com]
- 5. arxiv.org [arxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. f2chemicals.com [f2chemicals.com]
- 9. calnesis.com [calnesis.com]
- 10. pubs.acs.org [pubs.acs.org]
Perfluorobutane molecular structure and formula
An In-depth Technical Guide to Perfluorobutane: Molecular Structure, Properties, and Analysis
Introduction
This compound (PFB), also known by its IUPAC name 1,1,1,2,2,3,3,4,4,4-decafluorobutane, is a synthetic, inert fluorocarbon.[1][2] It is a colorless and odorless gas at standard temperature and pressure.[1] Structurally, it is a derivative of n-butane where all hydrogen atoms have been substituted with fluorine atoms, leading to the chemical formula C₄F₁₀.[1][3][4] This complete fluorination imparts high chemical and thermal stability due to the strength of the carbon-fluorine bonds.[4]
This compound's unique physical and chemical properties, such as its high density, low reactivity, and non-flammability, make it suitable for a range of specialized applications.[1][3] It is notably used as the gas core in microbubble ultrasound contrast agents, such as Sonazoid, to enhance medical imaging of vascular structures.[1][2][3] Other applications include its use as a replacement for Halon 1301 in fire extinguishers and as a research chemical.[1][3] While it has low acute toxicity, its environmental persistence and high global warming potential are significant considerations.[3][4]
Molecular Structure and Formula
The chemical formula for this compound is C₄F₁₀.[1][4] The molecule consists of a four-carbon backbone with all available bonding positions occupied by fluorine atoms.[4]
Caption: 2D representation of the this compound (C₄F₁₀) molecular structure.
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized in the table below. This data is critical for its application in various fields, including medical devices and as a specialty gas.
| Property | Value | Reference(s) |
| Identifiers | ||
| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-decafluorobutane | [2][3] |
| CAS Number | 355-25-9 | [3][4] |
| Molecular Properties | ||
| Molecular Formula | C₄F₁₀ | [1][3][4] |
| Molar Mass | 238.03 g/mol | [1][2][3] |
| Physical Properties | ||
| Appearance | Colorless, odorless gas | [1][4] |
| Density (liquid, at b.p.) | 1594 kg/m ³ (1.594 g/cm³) | [1][3] |
| Density (gas, at b.p.) | 11.21 kg/m ³ | [3] |
| Melting Point | -128 °C (145 K) | [1][3] |
| Boiling Point | -1.7 °C (271.4 K) | [1][3] |
| Vapor Pressure | 330.3 kPa at 25 °C | [3] |
| Solubility in Water | 1.5 mg/L | [3] |
| Environmental Data | ||
| Global Warming Potential | 4800 (over 100 years) | [3] |
| Ozone Depletion Potential | 0 | [3] |
| Atmospheric Lifetime | > 2600 years | [3] |
| Spectroscopic Data | ||
| Mass Spec. (Top Peaks) | m/z 69 (most abundant), 119, 31 | [2][5] |
| ¹⁹F NMR | Spectra available for structural confirmation | [2] |
Synthesis and Manufacturing
The industrial-scale synthesis of this compound is often proprietary.[1] However, the general method for producing perfluorinated compounds is through electrofluorination.[6] This process involves dissolving an organic raw material (such as a hydrocarbon or a partially fluorinated compound) in anhydrous hydrogen fluoride (B91410) and passing an electric current through the solution. This substitutes all hydrogen atoms with fluorine atoms.[6] For perfluoroalkanes, synthesis can also be achieved through the reaction of functionalized substrates.[6]
Purification is a critical step, as commercial this compound may contain impurities that affect its properties, particularly UV transparency.[7] Purification procedures can involve circulation through activated carbon and molecular sieves to remove contaminants like water, oxygen, and alkenes.[7]
Experimental Analysis Protocols
The characterization of this compound relies on standard analytical techniques for volatile compounds. Below are detailed protocols for key experimental methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
-
Principle: GC separates volatile components of a sample based on their partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.
-
Instrumentation:
-
Gas Chromatograph equipped with a suitable column (e.g., a capillary column with a non-polar stationary phase).
-
Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source.
-
Gas-tight syringe for sample injection.
-
-
Sample Preparation:
-
Ensure the this compound sample is in a gaseous state in a suitable container (e.g., a gas cylinder or sampling bag).
-
No further preparation is typically needed for a gaseous sample.
-
-
Methodology:
-
GC Conditions:
-
Injector Temperature: 150-200 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any potential contaminants.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Use a gas-tight syringe to inject a known volume of the gaseous sample into the GC inlet.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 300.
-
-
-
Data Analysis:
-
The retention time of the major peak in the chromatogram is used for identification by comparison with a standard.
-
The mass spectrum of the peak is compared against a reference library (e.g., NIST). For this compound, the spectrum is characterized by a prominent peak at m/z 69 (CF₃⁺) and other fragments like C₂F₅⁺ (m/z 119).[2][5] The molecular ion (C₄F₁₀⁺) is often very small or absent in the spectra of perfluoroparaffins.[5]
-
Purity is determined by integrating the peak area of this compound relative to the total area of all peaks in the chromatogram.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: ¹⁹F NMR spectroscopy provides information about the chemical environment of fluorine atoms in a molecule. The chemical shifts and coupling patterns can confirm the structure of this compound.
-
Instrumentation:
-
High-field NMR spectrometer.
-
NMR tube suitable for gas-phase or dissolved gas analysis (e.g., a J. Young NMR tube).
-
-
Sample Preparation:
-
Condense a small amount of this compound gas into a J. Young NMR tube at low temperature (using liquid nitrogen).
-
Introduce a deuterated solvent (e.g., chloroform-d, CDCl₃) that is liquid at low temperatures to act as a lock solvent.
-
Seal the tube and allow it to warm to room temperature. The this compound will dissolve in the solvent under pressure.
-
-
Methodology:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
A proton-decoupled spectrum is typically not necessary unless ¹H-¹⁹F coupling is being investigated in related, non-perfluorinated compounds.
-
-
Data Analysis:
-
The spectrum of 1,1,1,2,2,3,3,4,4,4-decafluorobutane is expected to show two main signals corresponding to the -CF₃ and -CF₂- groups.
-
The terminal -CF₃ groups (6 fluorine atoms) will appear as one signal, and the internal -CF₂- groups (4 fluorine atoms) will appear as another.
-
The integration of these signals should be in a 3:2 ratio (or 6:4).
-
The signals will exhibit splitting (coupling) due to interactions with adjacent fluorine atoms, further confirming the connectivity of the carbon chain.
-
Workflow for Characterization
The logical workflow for the synthesis and characterization of this compound involves several key stages, from initial production to final quality control and application.
Caption: Workflow for the synthesis and analytical characterization of this compound.
Safety and Environmental Considerations
-
Safety: this compound is of low acute toxicity but can act as a simple asphyxiant in high concentrations by displacing oxygen.[1] Direct contact with the liquefied gas can cause frostbite or cryogenic burns.[1][8] Standard handling procedures for compressed gases should be followed, including use in well-ventilated areas and wearing appropriate personal protective equipment (PPE) such as safety goggles and gloves.[9][10][11]
-
Reactivity: The compound is chemically inert and stable under normal conditions.[1][8] However, at extremely high temperatures, such as in a fire or from equipment failure, it can decompose to form toxic products like hydrogen fluoride.[2][3]
-
Environmental Impact: this compound is a potent greenhouse gas with a high global warming potential (GWP) and a very long atmospheric lifetime.[3] Its release into the atmosphere should be minimized. It does not, however, contribute to ozone depletion.[3]
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Fluorocarbons: properties and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. f2chemicals.com [f2chemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
- 11. static1.squarespace.com [static1.squarespace.com]
Perfluorobutane: A Comprehensive Technical Guide for Researchers
An in-depth examination of the chemical identifiers, physicochemical properties, and applications of perfluorobutane in research and drug development, including detailed experimental protocols and workflow visualizations.
Introduction
This compound (PFB), a fully fluorinated derivative of n-butane, is a colorless, odorless, and chemically inert gas.[1] Its unique physical and chemical properties, stemming from the strength of the carbon-fluorine bond, have established it as a valuable compound in various industrial and biomedical applications. For researchers, scientists, and drug development professionals, this compound offers significant potential, particularly as a core component of microbubble contrast agents for ultrasound imaging and as a constituent of advanced drug delivery systems.[2][3] This technical guide provides a thorough overview of this compound's identifiers, key properties, and detailed methodologies for its application in experimental settings.
Chemical Identifiers and Nomenclature
Accurate identification of chemical compounds is critical in research and development. This compound is known by several names and is registered under various chemical identification systems.
| Identifier Type | Value |
| CAS Number | 355-25-9[1][2] |
| Preferred IUPAC Name | Decafluorobutane[2] |
| Other Names | Perflubutane (USAN), Halocarbon 610, R610[2] |
| EC Number | 206-580-3[2] |
| PubChem CID | 9638[2] |
| UNII | SE4TWR0K2C[2] |
| ChEBI | CHEBI:134964[3] |
| InChI | InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14[2] |
| SMILES | C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F[2] |
Physicochemical and Safety Data
The distinct physicochemical properties of this compound underpin its utility in biomedical applications. Its high density, low water solubility, and chemical inertness are particularly noteworthy.
| Property | Value |
| Chemical Formula | C4F10[2] |
| Molar Mass | 238.028 g·mol−1[2] |
| Appearance | Colorless gas[2] |
| Density (gas, at boiling point) | 11.21 kg/m ³[2] |
| Density (liquid, at boiling point) | 1594 kg/m ³[2] |
| Melting Point | -128 °C[2] |
| Boiling Point | -1.7 °C[2] |
| Solubility in water | 1.5 mg/L[2] |
| Vapor Pressure | 330.3 kPa (at 25 °C)[2] |
| Global Warming Potential | 4800[2] |
| Ozone Depletion Potential | 0[2] |
Safety Information: this compound is a non-flammable gas.[1] It is supplied as a liquefied gas under pressure and may explode if heated.[4] Contact with the liquid can cause cold burns or frostbite.[4] In case of extreme heat, toxic decomposition products, including hydrogen fluoride, can be produced.[5]
Experimental Protocols and Applications
This compound's primary applications in the research and drug development sectors are as an ultrasound contrast agent and in drug delivery systems. It has also been explored for use in liquid ventilation.
Contrast-Enhanced Ultrasound (CEUS) Imaging
This compound is the gas core of the ultrasound contrast agent Sonazoid®, which is used for the diagnostic imaging of focal liver lesions.[6]
Experimental Protocol for CEUS in Liver Lesion Diagnosis:
-
Preparation of Contrast Agent: The this compound microbubble suspension (Sonazoid®) is prepared by suspending the powdered microbubbles in the provided solvent (water for injection).[3]
-
Administration: A bolus of 0.5 mL of the contrast agent is administered intravenously, followed by a 5 mL normal saline flush.[3]
-
Imaging: Imaging is performed using a contrast-enhanced harmonic imaging mode at a low mechanical index (e.g., 0.2).[3] The following phases are typically imaged:
-
Arterial Phase: From the appearance of microbubbles in the hepatic artery up to 30-45 seconds post-injection.[2]
-
Portal Venous Phase (PVP): Divided into early PVP (30-45 seconds to 1 minute) and late PVP (1 to 2 minutes).[2]
-
Vasculo-Kupffer (Transitional) Phase: From 2 to 10 minutes post-injection.[2]
-
Kupffer Phase: 10 minutes or more post-injection.[2]
-
This compound-Based Drug Delivery Systems
This compound can be encapsulated in lipid or polymer shells to form microbubbles or nanodroplets, which can be loaded with therapeutic agents.[3][7]
Experimental Protocol for Preparation of Drug-Loaded this compound Nanodroplets:
-
Micelle Formation: An amphiphilic block copolymer (e.g., PEG-PLLA) is used to form polymeric micelles in an aqueous solution. The therapeutic drug (e.g., doxorubicin) is incorporated into the hydrophobic core of these micelles.[2]
-
Emulsification: this compound is introduced into the micellar solution. The mixture is then emulsified under high-energy sonication on ice to form drug-loaded nanodroplets.[2]
-
Drug Loading: For poorly soluble drugs, they can be incorporated into the surfactant layer of biphasic nanoemulsions or into an oil phase in triphasic nanoemulsions.[3]
Liquid Ventilation
Perfluorocarbons, including this compound, have been investigated for liquid ventilation due to their high capacity for dissolving respiratory gases.[8]
Experimental Protocol for Partial Liquid Ventilation (PLV):
-
Instillation: An initial dose of perfluorocarbon liquid (approximately 30 ml/kg) is instilled into the lungs to a volume equivalent to the functional residual capacity (FRC).[9] This is done at a slow rate (e.g., 1 ml/kg/min) through the endotracheal tube.[9]
-
Ventilation: A conventional mechanical gas ventilator is used to provide tidal breathing.[10]
-
Maintenance: Additional perfluorocarbon is administered as needed (e.g., 1-2 ml/kg/h) to replace liquid lost through evaporation.[8]
Pharmacokinetics and Analytical Methods
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development in biomedical applications. Following intravenous administration of this compound microbubbles, the gas is rapidly eliminated through exhalation.[6]
Analytical Method for Quantification of this compound in Exhaled Air:
A validated method for quantifying this compound in exhaled air involves headspace gas chromatography-mass spectrometry (GC-MS).[1]
-
Sample Collection: Exhaled air is collected in a respiration-metabolism chamber.[1]
-
Analysis: An automated headspace GC-MS system with electron impact ionization is used.[1]
-
Quantification: Single ion monitoring of the base fragment ions of this compound (m/z 69 and 119) is performed. Perfluoropentane can be used as an internal standard.[1] The lower limit of quantification for this method has been reported as 2.5 pg/mL.[1]
For the quantification of this compound derivatives or related compounds in biological matrices like blood and tissue, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[11][12] While specific protocols for this compound itself are less common, methods for similar short-chain per- and polyfluoroalkyl substances (PFAS) can be adapted. These typically involve protein precipitation followed by LC-MS/MS analysis.[13]
Conclusion
This compound is a versatile and valuable compound for researchers in the fields of medical imaging and drug delivery. Its well-defined chemical and physical properties, combined with its inert nature, make it an ideal candidate for these advanced applications. The experimental protocols outlined in this guide provide a foundation for the practical application of this compound in a laboratory setting. As research continues, the role of this compound in developing innovative diagnostic and therapeutic strategies is expected to expand.
References
- 1. A respiration-metabolism chamber system and a GC-MS method developed for studying exhalation of this compound in rats after intravenous injection of the ultrasound contrast agent Sonazoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbubble–Nanoparticle Complexes for Ultrasound-Enhanced Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic profile of this compound Sulfonate and activation of hepatic nuclear receptor target genes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 13. A rapid and simple method to quantify per- and polyfluoroalkyl substances (PFAS) in plasma and serum using 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Miscibility of Perfluorobutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorobutane (C4F10), a perfluorocarbon (PFC), exhibits unique solubility and miscibility characteristics that are of significant interest in various scientific and industrial fields, including drug delivery, medical imaging, and materials science. Due to the high strength of the carbon-fluorine bond and the resulting low polarizability, this compound and other PFCs display limited solubility in many conventional organic solvents, a property often termed "lipophobicity." This guide provides a comprehensive overview of the current understanding of this compound's interaction with organic solvents, consolidating available qualitative and quantitative data. It details the experimental protocols for measuring gas solubility and presents a logical workflow for such experiments. While specific quantitative solubility data for this compound remains sparse in publicly accessible literature, this guide leverages data from related perfluorocarbons to illustrate general solubility trends.
Introduction to Perfluorocarbon Solubility
The solubility of substances is often governed by the principle of "like dissolves like." However, perfluorocarbons represent a unique class of compounds. Their fluorine-rich surfaces lead to weak intermolecular van der Waals forces, resulting in poor miscibility with both polar and non-polar organic solvents.[1] This behavior is a consequence of the highly polar C-F bonds, which, due to the molecule's symmetry, result in a non-polar molecule with low polarizability. Consequently, perfluorocarbons tend to form biphasic systems with many organic liquids.[1]
This compound is qualitatively known to be soluble in certain aromatic solvents like benzene (B151609) and chloroform.[2] However, for a comprehensive understanding, quantitative data is essential. This guide aims to collate the available data and provide the necessary context for researchers working with this unique gas.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. The table below summarizes the available qualitative information and provides a placeholder for future quantitative findings.
| Organic Solvent | Chemical Formula | Qualitative Solubility of this compound | Quantitative Data (Mole Fraction, x₂) | Temperature (°C) | Pressure (kPa) | Reference |
| Benzene | C₆H₆ | Soluble | Data not available | - | - | [2] |
| Chloroform | CHCl₃ | Soluble | Data not available | - | - | [2] |
| Alcohols (e.g., Methanol, Ethanol) | CH₃OH, C₂H₅OH | Generally immiscible | Data not available | - | - | |
| Alkanes (e.g., Hexane, Heptane) | C₆H₁₄, C₇H₁₆ | Generally immiscible | Data not available | - | - | |
| Ethers (e.g., Diethyl ether) | (C₂H₅)₂O | Data not available | Data not available | - | - | |
| Ketones (e.g., Acetone) | CH₃COCH₃ | Data not available | Data not available | - | - |
Experimental Protocols for Determining Gas Solubility
The determination of gas solubility in liquids is a fundamental experimental process in chemistry and chemical engineering. Several methods can be employed, each with its own advantages and limitations. The two primary methods are the volumetric (absorption) method and gas chromatography.
Volumetric (Absorption) Method
This method is based on measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.
Apparatus:
-
A gas burette to accurately measure the volume of gas.
-
An equilibration vessel containing the solvent, equipped with a stirrer.
-
A manometer or pressure transducer to measure the pressure.
-
A constant temperature bath to maintain isothermal conditions.
Procedure:
-
Degassing the Solvent: The organic solvent is first thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles or by sparging with an inert gas like helium followed by vacuum application.
-
Introduction of Gas and Solvent: A known volume of the degassed solvent is introduced into the equilibration vessel. The vessel is then evacuated.
-
Gas Admission: this compound is admitted into the gas burette, and its initial volume is recorded at a known temperature and pressure.
-
Equilibration: The gas is then brought into contact with the solvent in the equilibration vessel. The mixture is stirred vigorously to facilitate dissolution and allow the system to reach equilibrium. The pressure is kept constant by adjusting the volume of gas in the burette.
-
Volume Measurement: Once equilibrium is reached (i.e., no further change in gas volume is observed), the final volume of the gas in the burette is recorded.
-
Calculation: The amount of gas dissolved is the difference between the initial and final gas volumes, corrected for the vapor pressure of the solvent. The solubility can then be expressed in various units, such as mole fraction or Ostwald coefficient.
Gas Chromatography (GC) Method
Gas chromatography offers a rapid and convenient means for determining gas solubility. This technique involves stripping the dissolved gas from the liquid sample and quantifying it using a suitable detector.
Apparatus:
-
A gas chromatograph (GC) equipped with a suitable column and a detector (e.g., thermal conductivity detector - TCD).
-
A gas-stripping cell.
-
A syringe for injecting the liquid sample.
-
A carrier gas (typically helium).
Procedure:
-
Saturation of Solvent: The organic solvent is saturated with this compound at a known temperature and partial pressure.
-
Sample Injection: A known volume of the saturated solvent is withdrawn using a syringe and injected into the gas-stripping cell.
-
Gas Stripping: The carrier gas (helium) is passed through the liquid sample in the stripping cell, carrying the dissolved this compound with it.
-
GC Analysis: The gas mixture (carrier gas + this compound) is then passed through the GC column, which separates the this compound from the carrier gas.
-
Detection and Quantification: The detector measures the amount of this compound eluting from the column. The concentration is determined by comparing the peak area to a calibration curve prepared using known standards.
-
Calculation: The solubility is calculated from the quantified amount of this compound and the volume of the injected liquid sample.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for experimentally determining the solubility of this compound in an organic solvent.
Caption: Logical workflow for determining the solubility of this compound.
Factors Influencing Solubility and Miscibility
Several factors influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of gases in liquids decreases with increasing temperature.
-
Pressure: According to Henry's Law, the solubility of a gas in a liquid is directly proportional to the partial pressure of the gas above the liquid.
-
Nature of the Solvent: The chemical and physical properties of the organic solvent, such as polarity, molecular size, and shape, play a crucial role. While this compound is non-polar, its interactions with solvents are complex and not solely governed by polarity.
-
Intermolecular Forces: The weak van der Waals forces between this compound molecules and solvent molecules are the primary drivers of dissolution. Solvents that can induce dipoles in the this compound molecule may exhibit slightly higher solubility.
Conclusion
The solubility and miscibility of this compound in organic solvents are critical parameters for its application in various fields. While there is a qualitative understanding that it is soluble in some aromatic solvents, a significant gap exists in the availability of comprehensive quantitative data. The experimental protocols detailed in this guide provide a framework for researchers to systematically measure the solubility of this compound in solvents relevant to their work. Further research to generate a robust database of quantitative solubility data for this compound in a wide range of organic solvents is highly encouraged to facilitate its broader application and the development of new technologies.
References
A Technical Guide to Perfluorobutane: A Non-Toxic and Inert Gaseous Compound for Advanced Applications
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of perfluorobutane (C₄F₁₀), a synthetic fluorocarbon gas. It details the physicochemical properties, toxicological profile, and chemical inertness that make it a compound of significant interest in medical diagnostics and other specialized fields. Particular emphasis is placed on its application as a core component of microbubble ultrasound contrast agents.
Introduction to this compound
This compound, also known as decafluorobutane, is a colorless and odorless gas with the chemical formula C₄F₁₀.[1] It is a fluorocarbon, a class of compounds where hydrogen atoms in the parent alkane (butane) are completely replaced by fluorine atoms.[1][2] This full fluorination imparts remarkable chemical and thermal stability, rendering the compound non-flammable and largely inert under normal conditions.[1][3][4]
Its principal application in the medical field is as the gas core for microbubble-based ultrasound contrast agents, such as Sonazoid™.[1][5] These agents, when injected intravenously, enhance the echogenicity of blood and tissues, significantly improving the diagnostic capabilities of ultrasound imaging.[1] While generally considered to have low acute toxicity, its physical properties necessitate handling precautions, as it can act as a simple asphyxiant by displacing oxygen in confined spaces.[1][6]
Physicochemical Properties
The unique characteristics of this compound are rooted in its physical and chemical properties. The data below is compiled from various sources to provide a comprehensive quantitative summary.
| Property | Value | Reference(s) |
| Chemical Formula | C₄F₁₀ | [1][2] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-decafluorobutane | [2] |
| Molecular Weight | 238.03 g/mol | [1][2][7] |
| Appearance | Colorless, odorless gas | [1] |
| Boiling Point | -1.6 to -2.1 °C (28.9 °F; 271.4 K) | [1][2][5] |
| Melting Point | -128 to -129 °C (-198 °F; 145 K) | [1][2][5] |
| Liquid Density | 1.594 g/cm³ (at boiling point) | [1][5] |
| Gas Density | 0.011 g/cm³ | [1] |
| Vapor Pressure | 330.3 kPa (at 25 °C) | [5] |
| Water Solubility | 1.5 mg/L (at 101.3 kPa) | [5] |
| log P (n-octanol/water) | > 3.93 | [5] |
| Global Warming Potential | 4,800 - 8,860 (100-Year Time Horizon) | [2][5] |
| Ozone Depletion Potential | 0 | [5] |
The Foundation of Inertness: The Carbon-Fluorine Bond
The defining characteristic of this compound is its exceptional chemical inertness, which stems directly from the strength of the carbon-fluorine (C-F) bond.[1][3] The C-F bond is the strongest single bond in organic chemistry, a result of the high electronegativity of the fluorine atom. This creates a highly polarized bond with significant electrostatic attraction, contributing to its high bond dissociation energy. The fluorine atoms also form a tight, protective sheath around the carbon backbone, sterically hindering chemical attacks. This molecular stability ensures that this compound is non-reactive under most conditions, making it an ideal component for in-vivo applications where interaction with biological molecules is undesirable.[4]
Toxicological Profile: A Non-Toxic Gas
This compound gas is characterized by low acute toxicity.[1] Its primary safety concerns are physical rather than chemical. As a gas denser than air, it can displace oxygen and poses a risk of asphyxiation in poorly ventilated or confined spaces.[1][6] Direct contact with the liquefied gas can cause cryogenic burns or frostbite.[1][4]
In its primary medical application as an ultrasound contrast agent (e.g., Sonazoid), this compound microbubbles have demonstrated a favorable safety profile in numerous clinical trials.[1][8] Adverse events are rare and typically mild, including transient allergic reactions or diarrhea.[1][8] For instance, in a study involving 71 patients undergoing prostate biopsy with this compound microbubble contrast, the incidence of adverse events was 6.7%, with adverse reactions at 4%, all of which were mild and self-limiting.[9]
It is crucial to distinguish this compound (C₄F₁₀, a gas) from a related but distinct compound, this compound sulfonate (PFBS). PFBS is a surfactant and breakdown product of other fluorinated compounds that has undergone separate toxicological evaluation. While both are perfluorinated compounds, their properties and toxicological profiles are different.
| Compound | Study Type / Endpoint | Result | Reference(s) |
| This compound (C₄F₁₀) Gas | Clinical (Ultrasound Contrast Agent) | Favorable safety profile; rare adverse events such as mild allergic reactions or diarrhea.[1][8] | [1][8] |
| Clinical (Prostate Biopsy) | 6.7% incidence of adverse events, 4% incidence of adverse reactions (all mild and self-limiting).[9] | [9] | |
| This compound Sulfonate (PFBS) | Reproductive Toxicity (Rats) | No evidence of teratogenicity or adverse effects on reproduction at doses up to 1,000 mg/kg/day.[10] | [10] |
| Genotoxicity | No evidence of genotoxicity in in-vitro bacterial or mammalian cell assays.[10] | [10] | |
| Repeat-Dose Oral Toxicity (Rats) | Effects limited to slightly elevated liver weights and histopathological changes in kidney tubules at high doses.[10] | [10] | |
| Human Pharmacokinetics | Relatively short serum half-life (average 28 days in production workers), suggesting it is not likely to substantially accumulate.[10] | [10] |
Applications in Medical Imaging and Research
The combination of chemical inertness, low solubility in blood, and high molecular weight makes this compound an excellent gas for ultrasound contrast agents.
Contrast-Enhanced Ultrasound (CEUS): this compound is the gas core in microbubbles encapsulated by a phospholipid shell.[1] When injected, these microbubbles, which are smaller than red blood cells, oscillate in an ultrasound field, creating strong echoes that enhance the imaging of blood flow and tissue perfusion.[1] This has proven highly effective for:
-
Liver Lesion Diagnosis: Differentiating benign lesions from malignant tumors like hepatocellular carcinoma (HCC).[1][11][12]
-
Kupffer-Phase Imaging: Unlike agents with shorter persistence like sulfur hexafluoride, this compound microbubbles are phagocytosed by Kupffer cells in the liver. This allows for a unique, delayed imaging phase (Kupffer phase) that provides additional diagnostic information about liver tissue.[1][2][12]
Phase-Change Contrast Agents: Research is also exploring the use of this compound in liquid nanodroplets.[13] These sub-micron droplets can potentially extravasate through leaky tumor vasculature. Once in the target tissue, they can be vaporized into gas microbubbles using focused ultrasound, a process known as acoustic droplet vaporization, offering a mechanism for targeted, high-contrast imaging.[13]
Experimental Protocols
Protocol: Preparation and Use of this compound Microbubbles for CEUS
This protocol is a generalized methodology based on the clinical use of agents like Sonazoid for liver imaging.
-
Reconstitution of Contrast Agent:
-
Aseptically add 2 mL of sterile water for injection to a vial containing the powdered this compound microbubbles (stabilized by a phospholipid membrane).[8]
-
Gently agitate the vial to ensure complete suspension of the microbubbles, forming a homogenous white suspension.
-
-
Patient Preparation and Administration:
-
Ultrasound Imaging:
-
Begin targeted sonography immediately using a contrast-enhanced harmonic imaging mode.
-
Utilize a low mechanical index (MI) setting (e.g., ~0.2) to minimize microbubble destruction and prolong imaging time.[8]
-
Perform dynamic scanning to observe the vascular phase (arterial, portal venous) and continue scanning for 10+ minutes to capture the delayed Kupffer phase for liver lesion characterization.[12]
-
Protocol: General Methodology for a 28-Day Rodent Toxicity Study
This protocol outlines a general approach for assessing the toxicity of a substance, adapted from methodologies used for PFAS compounds like PFBS.[14]
-
Animal Model and Acclimation:
-
Select Sprague Dawley rats (an equal number of males and females, e.g., n=10 per group).[14]
-
Acclimate animals to laboratory conditions for at least one week prior to the study.
-
-
Dosing and Administration:
-
In-Life Monitoring and Endpoints:
-
Monitor animal survival and clinical signs of toxicity daily.
-
Measure body weights at regular intervals (e.g., weekly).
-
At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis.
-
-
Terminal Procedures and Post-Mortem Analysis:
-
Euthanize animals and perform a gross necropsy.
-
Collect key organs (liver, kidneys, spleen, etc.). Weigh the organs (e.g., liver) to calculate absolute and relative weights.[14]
-
Measure the concentration of the test substance in plasma and tissues (e.g., liver) to assess bioaccumulation.[14]
-
Perform histopathological examination of selected tissues.
-
Conduct molecular analysis, such as qPCR, on liver tissue to evaluate the expression of specific genes (e.g., Cyp4a1, Acox1) indicative of cellular responses.[14]
-
Conclusion and Future Outlook
This compound stands out as a gaseous compound with a unique profile of high chemical inertness and low toxicity, directly attributable to the strength of its carbon-fluorine bonds. These properties have made it an invaluable tool in diagnostic medicine, primarily as the core of advanced ultrasound contrast agents that have significantly improved the non-invasive characterization of focal liver lesions and other pathologies.
For researchers and drug development professionals, this compound serves as a benchmark for biocompatible and non-reactive materials. While its utility is clear, it is important to acknowledge its environmental profile. As a fluorinated gas, it has a high global warming potential and is environmentally persistent.[3][5] Therefore, responsible use, recovery, and disposal are important considerations. Future research may focus on developing next-generation contrast agents with similar or enhanced diagnostic capabilities but with a more favorable environmental footprint.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]
- 4. f2chemicals.com [f2chemicals.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound contrast-enhanced ultrasonography: a new standard for ultrasonography-guided thermal ablation of sonographically occult liver tumours? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ajronline.org [ajronline.org]
- 12. auntminnie.com [auntminnie.com]
- 13. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 14. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (this compound Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Perfluorobutane: A Comprehensive Technical Guide to its Environmental Impact and Atmospheric Fate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Perfluorobutane (C₄F₁₀), a fully fluorinated hydrocarbon, finds application in specialized industries, including as a replacement for Halon 1301 in fire extinguishers and as a gaseous core for ultrasound contrast agents.[1] Its chemical inertness, a desirable property for these applications, is also the primary driver of its significant environmental persistence. This technical guide provides a detailed examination of the environmental impact and atmospheric lifetime of this compound, synthesizing key quantitative data, outlining experimental methodologies for its environmental assessment, and illustrating its atmospheric behavior through logical and pathway diagrams. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound.
Environmental Impact Assessment
The primary environmental concerns associated with this compound are its extremely long atmospheric lifetime and its high Global Warming Potential (GWP). Conversely, its Ozone Depletion Potential (ODP) is zero.
Quantitative Environmental Data
The following tables summarize the key environmental parameters of this compound.
| Parameter | Value | Reference |
| Atmospheric Lifetime | > 2,600 years | IPCC Second Assessment Report[1] |
| Ozone Depletion Potential (ODP) | 0 | [1] |
Table 1: Atmospheric Lifetime and Ozone Depletion Potential of this compound
The Global Warming Potential (GWP) of a greenhouse gas is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. The GWP values for this compound have been updated in subsequent reports from the Intergovernmental Panel on Climate Change (IPCC), reflecting advancements in climate modeling.
| Time Horizon | GWP (IPCC Second Assessment Report, 1995) | GWP (IPCC Fifth Assessment Report, 2013) |
| 20 years | 4,800 | Not Reported |
| 100 years | 7,000 | 8,860 - 9,200 |
| 500 years | 10,100 | Not Reported |
Table 2: Global Warming Potential (GWP) of this compound [1][2]
Atmospheric Behavior and Degradation
This compound's atmospheric longevity is a direct consequence of its chemical structure. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to chemical and photolytic degradation in the troposphere.
Atmospheric Persistence
Once released, this compound is not expected to be broken down by sunlight in the lower atmosphere or react with common atmospheric oxidants such as hydroxyl radicals (OH).[1] It is also not water-soluble, leading to its partitioning into the atmosphere from soil and water surfaces.[1] This extreme stability results in its very long atmospheric lifetime, estimated to be in excess of 2,600 years.[1]
Upper Atmosphere Degradation Pathways
The primary, albeit extremely slow, degradation pathways for this compound are believed to occur in the upper atmosphere (stratosphere and mesosphere) through high-energy processes.
-
Photolysis by Vacuum Ultraviolet (VUV) Radiation: At very high altitudes, high-energy solar radiation with wavelengths shorter than those that penetrate to the lower atmosphere can break the strong C-F and C-C bonds of this compound.
-
Reaction with Excited Oxygen Atoms (O(¹D)): In the stratosphere, the photolysis of ozone can produce electronically excited oxygen atoms, O(¹D), which are highly reactive and can react with this compound.
The following diagram illustrates the logical flow of this compound's atmospheric fate.
Caption: Logical flow of this compound's atmospheric fate.
The proposed, very slow, degradation pathway in the upper atmosphere is depicted in the following diagram.
Caption: Proposed upper atmospheric degradation of this compound.
Experimental Protocols
The determination of the environmental parameters of this compound relies on a combination of laboratory measurements and atmospheric modeling.
Determination of Atmospheric Lifetime
The long atmospheric lifetime of this compound is inferred from its lack of reactivity under atmospheric conditions. The experimental protocol to establish this involves:
-
Kinetic Studies with Atmospheric Oxidants:
-
Methodology: The rate coefficients for the reactions of this compound with key atmospheric oxidants, primarily the hydroxyl radical (OH), are measured in a laboratory setting. This is often done using techniques like laser flash photolysis to produce OH radicals and resonance fluorescence or laser-induced fluorescence to monitor their decay in the presence of this compound.
-
Procedure:
-
A known concentration of this compound and an OH precursor (e.g., H₂O₂ or HNO₃) are introduced into a reaction cell.
-
A laser pulse photolyzes the precursor to generate OH radicals.
-
The concentration of OH radicals is monitored over time. The decay rate is measured with and without this compound.
-
An upper limit for the reaction rate constant is determined. For perfluorocarbons like this compound, this rate is typically found to be negligible.
-
-
-
Vacuum Ultraviolet (VUV) Absorption Cross-Section Measurement:
-
Methodology: The absorption of VUV radiation by this compound is measured to determine its photolysis rate in the upper atmosphere.
-
Procedure:
-
A beam of VUV light (typically from a synchrotron radiation source or a discharge lamp) is passed through a cell containing a known concentration of this compound.
-
The attenuation of the light at different wavelengths is measured to determine the absorption cross-section.
-
The photolysis rate is then calculated by integrating the absorption cross-section with the solar actinic flux at relevant altitudes.
-
-
-
Atmospheric Modeling:
-
The experimentally determined reaction rates and photolysis rates are used as inputs for 2D or 3D atmospheric models. These models simulate the transport and distribution of the substance in the atmosphere and calculate its overall lifetime. For substances with very low reactivity like this compound, the lifetime is primarily determined by the rate of transport to the upper atmosphere and the slow loss processes occurring there.
-
The following diagram illustrates the workflow for determining the atmospheric lifetime.
References
Perfluorobutane: A Comprehensive Technical Analysis of its Global Warming Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutane (C4F10), a fully fluorinated alkane, is a synthetic chemical with a range of industrial and commercial applications, including its use as a refrigerant, a fire suppressant, and a component in medical imaging contrast agents. Its chemical inertness and stability, desirable properties for these applications, also contribute to its significant environmental persistence and a high Global Warming Potential (GWP). This technical guide provides an in-depth analysis of the GWP of this compound, detailing the underlying scientific principles, experimental methodologies for its determination, and a summary of reported values.
Quantitative Data Summary
The Global Warming Potential of a greenhouse gas is a measure of how much heat a certain mass of the gas traps in the atmosphere over a specific time horizon, relative to the same mass of carbon dioxide (CO2). The GWP is influenced by the gas's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.
| Parameter | Value | Source |
| Chemical Formula | C4F10 | - |
| Atmospheric Lifetime | > 2600 years | [1] |
| Global Warming Potential (GWP) | ||
| 20-year horizon | 4800 | [2] |
| 100-year horizon | 7000 | [2] |
| 100-year horizon (AR5) | 9200 | [3] |
| 500-year horizon | 10100 | [2] |
Note: GWP values can vary between different assessment reports from the Intergovernmental Panel on Climate Change (IPCC) due to updated scientific understanding and methodologies.
Experimental Protocols for Determining Global Warming Potential
The determination of a substance's GWP is not a direct measurement but is calculated based on its radiative efficiency and atmospheric lifetime. The experimental protocols to determine these two key parameters are outlined below.
Determination of Radiative Efficiency
Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation at wavelengths where the Earth radiates heat into space. The primary experimental technique used to determine the radiative efficiency of perfluorocarbons like this compound is Fourier Transform Infrared (FTIR) Spectroscopy .
Methodology:
-
Sample Preparation: A pure sample of this compound gas is prepared and its concentration is precisely known. This is often achieved by manometric methods, where the pressure of the gas is accurately measured in a known volume at a constant temperature.
-
Infrared Spectrum Acquisition: The gas sample is introduced into a gas cell with a known path length. An FTIR spectrometer is used to pass a beam of infrared radiation through the gas cell. The instrument measures the amount of radiation absorbed by the this compound molecules at different wavelengths.
-
Measurement of Absorption Cross-Sections: The Beer-Lambert law is applied to the measured absorbance to calculate the absorption cross-section (σ) at specific wavelengths (λ). The formula is:
-
A(λ) = σ(λ) * c * l
-
Where A is the absorbance, c is the concentration of the gas, and l is the path length of the gas cell.
-
-
Calculation of Radiative Efficiency: The radiative efficiency (RE) is then calculated by integrating the absorption cross-sections over the thermal infrared region of the electromagnetic spectrum (typically 500-2500 cm⁻¹), weighted by the Earth's outgoing longwave radiation spectrum. This calculation quantifies the forcing (in W m⁻² ppb⁻¹) per unit increase in the atmospheric concentration of the gas.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a substance is the average time a molecule remains in the atmosphere before it is removed by chemical reaction or physical deposition. For highly inert compounds like this compound, the primary removal mechanism is photolysis by high-energy solar radiation in the upper atmosphere (stratosphere and mesosphere) or reaction with hydroxyl (OH) radicals. Smog chamber experiments are often used to simulate and measure the atmospheric degradation rates.
Methodology:
-
Chamber Setup: A known concentration of this compound is introduced into a large, controlled environmental chamber, often referred to as a "smog chamber." These chambers are designed to mimic atmospheric conditions and are typically made of materials that are inert and transparent to sunlight or artificial solar simulators.
-
Introduction of Reactants: To determine the rate of removal by reaction with OH radicals, a known precursor for OH radicals (e.g., methyl nitrite (B80452) or hydrogen peroxide) is introduced into the chamber and photolyzed to generate OH.
-
Monitoring of Concentration: The concentration of this compound is monitored over time using sensitive analytical instruments such as Gas Chromatography-Mass Spectrometry (GC-MS) or FTIR spectroscopy.
-
Kinetic Analysis: The rate of decay of this compound in the presence of OH radicals is measured. This allows for the determination of the second-order rate constant (kOH) for the reaction between this compound and the OH radical.
-
Lifetime Calculation: The atmospheric lifetime (τ) with respect to reaction with OH radicals is then calculated using the following equation:
-
τ = 1 / (kOH * [OH])
-
Where [OH] is the average global concentration of the hydroxyl radical in the troposphere.
-
-
Consideration of Other Sinks: For extremely inert compounds like this compound, reaction with OH is very slow. Therefore, other potential removal processes, such as vacuum ultraviolet (VUV) photolysis in the upper atmosphere, are also considered in lifetime estimations. These are often determined through modeling studies that incorporate the molecule's VUV absorption cross-section.
Logical Relationship of GWP Factors
The Global Warming Potential is a composite metric derived from a molecule's radiative efficiency and its persistence in the atmosphere. The following diagram illustrates the logical flow of how these fundamental properties contribute to the overall GWP.
References
Perfluorobutane (C₄F₁₀) Safety Data Sheet: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for perfluorobutane (CAS No. 355-25-9), also known as decafluorobutane, with a focus on its application in laboratory settings. This document synthesizes critical safety information, physical and chemical properties, and handling procedures to ensure the safe and effective use of this compound in research and development.
Chemical and Physical Properties
This compound is a colorless and odorless, non-flammable gas.[1][2] Due to the strength of the carbon-fluorine bonds, it exhibits high thermal and chemical stability and is chemically inert, meaning it does not readily react with other substances.[3] It is a liquefied gas, meaning that under its own pressure, it exists as a liquid at ambient temperatures.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄F₁₀ | [2] |
| Molecular Weight | 238.03 g/mol | [4] |
| Boiling Point | -1.7 °C (28.9 °F) | [5] |
| Melting Point | -128 °C (-198.4 °F) | [5] |
| Vapor Pressure | 330.3 kPa (at 25 °C) | [5] |
| Liquid Density | 1594 kg/m ³ (at boiling point) | [5] |
| Gas Density | 11.21 kg/m ³ (at boiling point) | [5] |
| Solubility in Water | 1.5 mg/L (at 101.3 kPa) | [5] |
| Solubility in Organic Solvents | Soluble in benzene (B151609) and chloroform. | [4] |
| Appearance | Colorless gas | [5] |
| Odor | Odorless |
Toxicological Data
The primary health hazard associated with this compound is its potential to act as a simple asphyxiant at high concentrations by displacing oxygen in the air.[5] Contact with the liquefied gas can cause frostbite.[7]
Table 2: Summary of Toxicological Information for this compound
| Endpoint | Value/Information | Source(s) |
| Acute Oral Toxicity (LD50) | Data not available. Generally considered to have low oral toxicity. | [8][9] |
| Acute Dermal Toxicity (LD50) | Data not available. Expected to have low dermal toxicity. | [6][10] |
| Acute Inhalation Toxicity (LC50) | Data not available. Main hazard is asphyxiation at high concentrations. | [11][12] |
| Skin Corrosion/Irritation | Not classified as a skin irritant. Direct contact with liquefied gas can cause frostbite. | [7] |
| Serious Eye Damage/Irritation | Not classified as an eye irritant. Direct contact with liquefied gas can cause frostbite. | [7] |
| Carcinogenicity | Not classified as a carcinogen. | |
| Mutagenicity | No evidence of mutagenic effects. | |
| Reproductive Toxicity | No evidence of reproductive toxicity. | [6] |
Occupational Exposure Limits
Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA), Threshold Limit Values (TLVs) by the American Conference of Governmental Industrial Hygienists (ACGIH), or Recommended Exposure Limits (RELs) by the National Institute for Occupational Safety and Health (NIOSH) for this compound.[13][14][15] Exposure limits have been set for other perfluorinated compounds, such as perfluoroisobutylene (B1208414) and perfluorobutyl ethylene (B1197577), but these should not be applied to this compound.[13][16] In the absence of specific limits, it is essential to handle this compound in well-ventilated areas and minimize the potential for release to prevent oxygen displacement.
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling compressed and liquefied gases in a laboratory setting and should be adapted to specific experimental conditions.
Protocol for Receiving and Storing this compound Cylinders
-
Inspection: Upon receipt, visually inspect the cylinder for any signs of damage, such as dents, gouges, or corrosion. Check that the valve protection cap is in place and that the cylinder is properly labeled.
-
Transportation: Use a suitable cylinder cart to move the cylinder. Never roll, drag, or slide cylinders.[3]
-
Storage Area: Store cylinders in a well-ventilated, secure area away from heat, ignition sources, and incompatible materials.[17] The storage area should be clearly marked with the appropriate hazard signs.
-
Securing Cylinders: Cylinders must be secured in an upright position with a chain or strap to a stable object such as a wall or a workbench.[17]
-
Temperature: Do not expose cylinders to temperatures above 52°C (125°F).[7]
Protocol for Dispensing this compound Gas
-
Gather Equipment: Ensure you have the correct pressure-reducing regulator, compatible tubing, and any necessary flow meters or control valves. The regulator's materials and pressure rating must be suitable for this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and cryogenic gloves when connecting or disconnecting the regulator.
-
Cylinder Connection:
-
Ensure the cylinder is securely fastened.
-
Remove the valve protection cap.
-
Briefly open and close the cylinder valve to clear any debris from the outlet (this should be done in a well-ventilated area, pointing the outlet away from people).
-
Attach the regulator to the cylinder valve outlet. Tighten the connection with the appropriate wrench. Do not overtighten.
-
-
Leak Testing:
-
Close the regulator outlet valve.
-
Slowly open the main cylinder valve.
-
Apply a leak detection solution (e.g., soapy water) to all connections. The formation of bubbles indicates a leak.
-
If a leak is detected, close the cylinder valve, release the pressure from the regulator, and retighten the connection. Repeat the leak test. Do not use a cylinder with a persistent leak.
-
-
Gas Dispensing:
-
With the main cylinder valve open, adjust the pressure-reducing regulator to the desired delivery pressure.
-
Slowly open the outlet valve to initiate gas flow to your apparatus.
-
-
Shutdown:
-
Close the main cylinder valve.
-
Allow the gas remaining in the regulator and downstream tubing to be consumed by the process or safely vented in a fume hood.
-
When the pressure gauges on the regulator read zero, close the outlet valve.
-
Emergency Procedures
Protocol for a Small Gas Leak
-
Assess the Situation: If a small leak is detected and you are trained and feel it is safe to do so, attempt to stop the leak by tightening the connection or closing the cylinder valve.
-
Ventilate: Increase ventilation in the area by opening a window or increasing the fume hood sash height.
-
Monitor: Use an oxygen monitor to ensure the oxygen level in the laboratory does not fall below 19.5%.
-
Inform Others: Notify others in the laboratory of the situation.
Protocol for a Large Gas Leak or Spill of Liquefied Gas
-
Evacuate: Immediately evacuate the laboratory. Activate the fire alarm if necessary to alert others in the building.[18]
-
Isolate the Area: Close the laboratory doors as you exit to contain the gas.
-
Call for Help: From a safe location, call your institution's emergency response team and provide them with the location of the leak, the name of the gas (this compound), and any other relevant information.[18]
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by emergency personnel.
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound in a laboratory setting.
References
- 1. Short-term inhalation toxicity of perfluoroisobutylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIOSH Pocket Guide to Chemical Hazards [p2infohouse.org]
- 3. parker.com [parker.com]
- 4. egle.state.mi.us [egle.state.mi.us]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. committees.parliament.uk [committees.parliament.uk]
- 7. airgas.com [airgas.com]
- 8. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Per- and polyfluoro toxicity (LC(50) inhalation) study in rat and mouse using QSAR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. occusafeinc.com [occusafeinc.com]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 16. Perfluorobutyl ethylene - Hazardous Agents | Haz-Map [haz-map.com]
- 17. srwj.se [srwj.se]
- 18. Emergency Management > Emergency Procedures > Hazardous Materials Spill or Leak | UFV.ca [ufv.ca]
A Guide to High-Purity Perfluorobutane: Commercial Sources, Analysis, and Applications for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity perfluorobutane, a critical component in advanced medical applications. This document details commercial suppliers, analytical methodologies for quality control, and the fundamental mechanisms of action in its principal use as an ultrasound contrast agent.
Commercial Sources and Suppliers of High-Purity this compound
The acquisition of high-purity this compound is critical for applications in research and drug development, where contaminants can significantly impact experimental outcomes and patient safety. Key considerations for supplier selection include purity specifications, availability of medical-grade products, and comprehensive quality documentation. Below is a summary of identified commercial suppliers.
| Supplier | Product Name/Grade | Purity | Contact Information | Notes |
| FluoroMed, L.P. | This compound (Decafluorobutane) - MEDICAL GRADE | Not explicitly stated, "high-purity" implied.[1][2] | Contact directly for medical-grade inquiries.[3][4] | Offers a range of perfluorocarbons for medical applications and operates under cGMP guidelines.[1][2] Holds Drug Master Files for multiple products.[2] |
| XIAMEN EQUATION CHEMICAL CO.,LTD | DECAFLUOROBUANE - Medical Grade/99 | 99% | Available through ECHEMI marketplace.[5] | An important supplier of bulk specialty chemicals for industry & life science.[5] |
| Shan Dong Believe Chemical Pte. Ltd. | DECAFLUOROBUTANE 355-25-9 - Medical Grade/99 | 99% | Available through ECHEMI marketplace.[5] | Price listed as $1/KG FOB.[5] |
| Amitychem | DECAFLUOROBUTANE 355-25-9 - Medical Grade/99 | 99% | Available through ECHEMI marketplace. | Offers API, intermediate, and specialty chemicals. |
| SHANDONG LOOK CHEMICAL CO.,LTD. | Perfluoro-n-butane cas 355-25-9 | Not specified | Available through ECHEMI marketplace.[5] | Supplier of a wide range of chemicals. |
It is imperative for researchers to request a Certificate of Analysis (CoA) for each batch to verify purity and impurity profiles. A typical CoA for a high-purity chemical will include the product name, batch number, manufacturing date, test methods, specified limits, and the actual analytical results for various parameters, including assay (purity) and the presence of any impurities.[6][7][8]
Synthesis and Purification of High-Purity this compound
The primary industrial method for producing perfluorocarbons like this compound is electrochemical fluorination (ECF) , also known as the Simons process.[9][10] This process involves the electrolysis of a hydrocarbon starting material (in this case, butane) in anhydrous hydrogen fluoride.[9][10] During ECF, hydrogen atoms on the butane (B89635) molecule are replaced with fluorine atoms.[10]
A significant challenge with ECF is the potential for fragmentation of the carbon skeleton, leading to the formation of lower molecular weight perfluorocarbons and other by-products.[9][11] Therefore, a multi-step purification process is essential to achieve the high purity required for medical applications.
Purification Workflow:
-
Initial Separation: The gaseous products from the ECF process, including this compound and by-products, are collected.[9]
-
Distillation: Due to differences in boiling points, fractional distillation can be employed to separate this compound from other fluorocarbon impurities.[12][13]
-
Washing and Extraction: The partially purified this compound may be washed with aqueous solutions to remove any water-soluble impurities.[14] Liquid-liquid extraction can also be used to remove specific organic impurities.[15]
-
Adsorption Chromatography: The gas can be passed through columns containing adsorbents like silica (B1680970) gel or alumina (B75360) to remove polar impurities and trace contaminants.[12][15]
-
Final Filtration: The purified gas is filtered to remove any particulate matter before being compressed and stored in cylinders.
Quality Control and Analytical Methodology
Ensuring the purity of this compound is paramount for its use in medical applications. The primary analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18]
Experimental Protocol: Purity Assessment by GC-MS
This protocol is a representative example for the analysis of volatile fluorocarbons and should be adapted and validated for specific laboratory conditions.
Objective: To determine the purity of a this compound gas sample and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) detector.
-
Capillary Column: A mid-polar column, such as a DB-624 or equivalent, is suitable for separating volatile halogenated compounds.[19]
-
Headspace Autosampler (for liquefied gas samples).
Reagents and Materials:
-
High-purity helium or nitrogen as the carrier gas.
-
This compound reference standard of known purity.
-
Gas-tight syringe for manual injection (if not using a headspace autosampler).
-
Evacuated gas sampling bulbs or bags.
Procedure:
-
Sample Preparation:
-
For compressed gas cylinders, a sample is introduced into the GC inlet via a heated gas sampling valve.
-
For liquefied gas, a headspace sample is prepared by allowing a small amount of the liquid to vaporize in a sealed vial at a controlled temperature.
-
-
GC-MS Parameters (Example):
-
Inlet Temperature: 200°C
-
Injection Mode: Splitless (for trace impurity analysis) or Split (for high concentration samples).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[16]
-
Oven Temperature Program:
-
Initial temperature: 38°C, hold for 5 minutes.
-
Ramp 1: Increase to 90°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 3 minutes.[16]
-
-
MS Parameters:
-
-
Data Analysis:
-
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantification of specific impurities can be performed using certified reference standards.
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[20][21]
Application in Ultrasound Contrast Agents: Mechanism of Action
High-purity this compound is the gas core in second-generation ultrasound contrast agents, such as Sonazoid™. These agents consist of microbubbles of this compound encapsulated by a phospholipid shell. When injected intravenously, these microbubbles enhance the backscatter of ultrasound waves, significantly improving image quality.
The therapeutic potential of these microbubbles is realized through a phenomenon called sonoporation .[9][10] This process involves the interaction of the microbubbles with an external ultrasound field to transiently increase the permeability of cell membranes, facilitating drug and gene delivery to targeted tissues.
Signaling Pathway of Sonoporation:
-
Microbubble Cavitation: When exposed to an ultrasound field, the this compound microbubbles undergo rapid expansion and contraction (stable cavitation) or violent collapse (inertial cavitation).[9][11]
-
Mechanical Forces: These oscillations generate mechanical forces in the surrounding medium, including microstreaming (fluid flow around the bubble) and shear stress.[3][9] Inertial cavitation can also produce shock waves and microjets.[10]
-
Cell Membrane Perturbation: The mechanical forces perturb the cell membrane, leading to the formation of transient pores.[10]
-
Enhanced Permeability: The formation of these pores allows for the passage of therapeutic agents (drugs, genes) from the bloodstream into the target cells.
-
Membrane Resealing: The cell membrane typically reseals within seconds to minutes after the ultrasound exposure ceases.[11]
Conclusion
High-purity this compound is a specialized chemical with critical applications in medical imaging and drug delivery. For researchers and drug development professionals, sourcing this material from reputable suppliers who can provide comprehensive quality documentation is essential. Understanding the synthesis and purification processes can provide insights into potential impurities, while robust analytical methods like GC-MS are necessary to verify the purity and quality of the material. The unique physical properties of this compound, when incorporated into microbubbles, enable advanced diagnostic and therapeutic applications through the mechanism of sonoporation, offering a promising avenue for targeted therapies.
References
- 1. knowde.com [knowde.com]
- 2. fluoromed.com [fluoromed.com]
- 3. fluoromed.com [fluoromed.com]
- 4. fluoromed.com [fluoromed.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. artsyltech.com [artsyltech.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 10. US6752917B2 - Process for preparing perfluorinated organic compounds by electrochemical fluorination - Google Patents [patents.google.com]
- 11. epa.gov [epa.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety of this compound (Sonazoid) in Characterizing Focal Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. cris.unibo.it [cris.unibo.it]
- 17. fluoromed.com [fluoromed.com]
- 18. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icus-society.org [icus-society.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Perfluorobutane's role as a fluorocarbon in scientific applications
An In-depth Technical Guide to Perfluorobutane's Role as a Fluorocarbon in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This compound (C4F10), also known as decafluorobutane or perflubutane, is a synthetic fluorocarbon gas with a butane (B89635) backbone where all hydrogen atoms have been replaced by fluorine atoms.[1] This substitution imparts high chemical and thermal stability due to the strength of the carbon-fluorine bonds.[2] As a colorless, odorless, and non-flammable gas, this compound's unique physical and chemical properties have made it a valuable tool in a variety of scientific and medical research applications.[1][2] This technical guide provides a comprehensive overview of this compound's core applications, with a focus on its use in medical imaging and drug delivery, supported by quantitative data, experimental protocols, and process visualizations.
Core Scientific Applications
The most prominent application of this compound is in medicine, primarily as the gas core for microbubble-based ultrasound contrast agents.[1] It also shows significant promise in advanced therapeutic systems, including targeted drug delivery and as a phase-change agent for novel imaging techniques.
Ultrasound Contrast Agent
This compound is the active component in several second-generation ultrasound contrast agents, with Sonazoid® being a notable example.[3][4] These agents consist of microbubbles of this compound gas encapsulated within a phospholipid shell.[1][4] When injected intravenously, these microbubbles are stable and highly echogenic, meaning they strongly reflect ultrasound waves.[4] This property allows for enhanced imaging of vascular structures and tissue perfusion, a technique known as contrast-enhanced ultrasound (CEUS).[1][4]
The low water solubility and inert nature of this compound gas contribute to the stability and persistence of the microbubbles in the bloodstream, allowing for detailed real-time imaging of blood flow dynamics.[5] One of the unique features of this compound microbubbles, such as those in Sonazoid, is their uptake by Kupffer cells in the liver and spleen.[6] This allows for a "Kupffer phase" of imaging, which is particularly useful for the detection and characterization of focal liver lesions, including hepatocellular carcinoma (HCC).[1][7][8]
Phase-Change Contrast Agent for Extravascular Imaging
A limitation of traditional microbubble contrast agents is their size (several microns in diameter), which confines them to the intravascular space.[9] To overcome this, researchers are developing phase-change contrast agents using this compound.[9] In this approach, this compound, which is a gas at room temperature, is encapsulated as metastable liquid nanodroplets (in the sub-micron range).[9][10] These smaller droplets can passively diffuse through leaky tumor vasculature into the extravascular space.[9]
Once in the target tissue, the nanodroplets can be vaporized into micron-sized microbubbles through the application of acoustic energy from an ultrasound source, a process known as acoustic droplet vaporization (ADV).[9] This on-demand conversion to microbubbles provides enhanced imaging contrast in the extravascular environment.[9][10] Studies have shown that this compound droplets can be vaporized with substantially less acoustic energy compared to other perfluorocarbons like perfluoropentane and perfluorohexane, which could reduce the risk of bioeffects.[9]
Targeted Drug Delivery
The principles of acoustic droplet vaporization are also being leveraged for therapeutic applications, specifically in targeted drug delivery.[11][12] Perfluorocarbon nanodroplets can be formulated to encapsulate therapeutic agents, from small molecules to biologics.[13] These drug-loaded nanocarriers can be administered systemically and circulate through the body.
When the nanodroplets reach the target tissue, focused ultrasound can be applied to trigger the phase transition of the this compound core from liquid to gas.[11][14] The rapid expansion of the resulting microbubble can induce bioeffects, such as increasing the permeability of cell membranes and blood vessels (sonoporation), thereby facilitating the localized release and uptake of the encapsulated drug.[5][15] This method offers the potential for highly targeted therapy, increasing drug concentration at the desired site while minimizing systemic side effects.[11][14]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C4F10 | [1][3] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,4-decafluorobutane | [6] |
| Molar Mass | 238.03 g/mol | [6][16] |
| Appearance | Colorless, odorless gas | [1] |
| Boiling Point | -1.7 to -2.1 °C | [3][6] |
| Melting Point | -128 to -129 °C | [1][6] |
| Liquid Density | 1.594 g/cm³ (at boiling point) | [1] |
| Gas Density | 11.21 kg/m ³ (at boiling point) | [3] |
| Vapor Pressure | 330.3 kPa (at 25 °C) | [3] |
| Solubility in Water | 1.5 mg/L | [3] |
| Global Warming Potential (100-Year) | 4,800 - 8,860 | [3][6] |
| Ozone Depletion Potential | 0 | [3] |
Safety Profile of this compound (Sonazoid) in Clinical Use
| Adverse Event Metric | Finding | Source(s) |
| Tolerance | Generally well-tolerated in patients. | [8] |
| Incidence of Adverse Events | 6.7% in a study of 71 patients undergoing prostate biopsy. | [6] |
| Incidence of Adverse Reactions | 4% in the same prostate biopsy study. | [6] |
| Common Adverse Events | Abdominal pain (9.3%), heart rate irregularity (5.6%). | [8] |
| Severity of Adverse Events | The majority are mild in intensity and self-limiting. | [8] |
| Serious Adverse Effects | None reported in a study of 54 patients for focal liver lesions. | [8] |
| Contraindications | Known egg allergies, due to the hydrogenated egg phosphatidylserine (B164497) shell. | [17] |
Experimental Protocols
Protocol for Contrast-Enhanced Ultrasound (CEUS) of Liver Lesions
This protocol is a generalized example based on clinical studies using this compound microbubbles (Sonazoid).
-
Patient Preparation : No specific preparation is typically required. An intravenous line (≥ 22-gauge catheter) is placed in the antecubital vein.[18]
-
Contrast Agent Reconstitution : The powdered this compound microbubbles are reconstituted immediately prior to use by suspending the powder in the provided solvent (water for injection).[17] The dispersion should be used within a specified time (e.g., 2 hours).[18]
-
Ultrasound Equipment Setup : A baseline ultrasound of the liver is performed using a system equipped with contrast-specific imaging software. A low mechanical index (MI) setting (e.g., 0.18–0.24) is crucial to minimize microbubble destruction.[17][18]
-
Administration : A bolus injection of the this compound microbubble suspension is administered intravenously. A typical dose is 0.015 ml/kg body weight.[18]
-
Saline Flush : The contrast injection is immediately followed by a 5–10 mL flush of 0.9% sodium chloride solution to ensure the full dose reaches central circulation.[8][18]
-
Dynamic Imaging : Continuous real-time imaging of the liver is performed immediately following injection to observe the vascular phases (arterial, portal venous, and late phases).
-
Kupffer Phase Imaging : After the initial vascular phase imaging (typically around 10 minutes post-injection), the Kupffer phase is assessed. This phase shows the uptake of microbubbles by the liver's reticuloendothelial system.[8]
Protocol for In Vitro Ultrasound-Mediated Drug Release from Nanodroplets
This protocol describes a general workflow for evaluating drug release from this compound nanodroplets.
-
Nanodroplet Formulation : Prepare drug-loaded this compound nanodroplets using an appropriate encapsulation method, such as high-pressure homogenization, with a lipid or polymer shell.[19]
-
Experimental Setup : Place the nanodroplet suspension in a sample container (e.g., a culture dish) within a degassed water tank maintained at physiological temperature (37°C). Position a focused ultrasound transducer so its focal point is within the nanodroplet suspension.
-
Ultrasound Exposure : Expose the nanodroplets to focused ultrasound at a specific frequency (e.g., 0.5 MHz), peak rarefactional pressure (e.g., <1 MPa), and duty cycle. Vary exposure times (e.g., 15 to 300 seconds) to assess temporal release profiles.
-
Sample Collection and Processing : After ultrasound exposure, extract samples from the container. Centrifuge the samples to pellet the intact nanodroplets.
-
Quantification of Released Drug : Collect the supernatant, which contains the released drug. Use a suitable analytical method, such as high-performance liquid chromatography (HPLC) or fluorescence spectroscopy (if using a fluorescent model drug), to quantify the drug concentration.[19]
-
Data Analysis : Calculate the amount of drug released as a percentage of the total encapsulated drug. Compare release profiles across different ultrasound parameters to determine optimal release conditions.
Visualizations
Caption: Workflow for this compound (PFB) Microbubbles in Contrast-Enhanced Ultrasound (CEUS).
Caption: Acoustic Droplet Vaporization (ADV) using this compound Nanodroplets.
References
- 1. grokipedia.com [grokipedia.com]
- 2. CAS 355-25-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Microbubbles used for contrast enhanced ultrasound and theragnosis: a review of principles to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ajronline.org [ajronline.org]
- 8. Safety of this compound (Sonazoid) in Characterizing Focal Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound as a phase-change contrast agent for low-energy ultrasonic imaging | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. researchgate.net [researchgate.net]
- 11. Targeted drug release from stable and safe ultrasound-sensitive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery [ouci.dntb.gov.ua]
- 13. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onetarget.us [onetarget.us]
- 15. Microbubbles in Ultrasound-Triggered Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. This compound contrast-enhanced ultrasonography: a new standard for ultrasonography-guided thermal ablation of sonographically occult liver tumours? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Head-to-head comparison of this compound contrast-enhanced US and multiparametric MRI for breast cancer: a prospective, multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
The Historical Development of Perfluorobutane in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutane (C4F10), a fully fluorinated derivative of n-butane, has carved a significant niche in various scientific and medical research domains. Its unique physicochemical properties, including high gas density, low aqueous solubility, and exceptional chemical and thermal stability, have made it a compound of interest for applications ranging from ultrasound contrast agents to potential use in liquid ventilation. This technical guide provides a comprehensive overview of the historical development of this compound in research, detailing its synthesis, key applications, and the experimental methodologies that have defined its journey from a laboratory curiosity to a clinically valuable tool.
The story of this compound is intrinsically linked to the broader history of organofluorine chemistry, which began in the late 19th and early 20th centuries. The development of methods to tame the reactivity of fluorine and create stable carbon-fluorine bonds paved the way for the synthesis of a vast array of perfluorocarbons (PFCs). These compounds, characterized by the replacement of all hydrogen atoms with fluorine, exhibit remarkable inertness and unique physical properties.
Early Synthesis and Physicochemical Characterization
While the precise first synthesis of this compound is not extensively documented in readily available historical records, its development is a direct result of advancements in fluorination chemistry in the mid-20th century. The most significant of these was the electrochemical fluorination (ECF) process, often referred to as the Simons process, developed by Joseph H. Simons in the 1930s and widely industrialized after World War II.[1][2] This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, leading to the exhaustive replacement of hydrogen atoms with fluorine. It is highly probable that the initial industrial-scale production of this compound was achieved through this robust and effective technique.
Early research on this compound focused on characterizing its fundamental physical and chemical properties. These studies were crucial for understanding its behavior and identifying potential applications.
Physicochemical Properties of this compound
The unique properties of this compound are central to its utility in research and medicine. A summary of its key physicochemical data is presented in the table below.
| Property | Value |
| Chemical Formula | C4F10 |
| Molar Mass | 238.03 g/mol [3] |
| Appearance | Colorless gas[4] |
| Boiling Point | -1.7 to -2.1 °C[4][5] |
| Melting Point | -128 to -129 °C[4][5] |
| Density (liquid) | 1.594 g/cm³ (at boiling point)[4] |
| Density (gas) | 11.21 kg/m ³ (at boiling point)[4] |
| Solubility in Water | 1.5 mg/L[4] |
| Vapor Pressure | 330.3 kPa (at 25 °C)[4] |
| Global Warming Potential | 4800 (over 100 years)[4] |
Key Research Applications
The unique properties of this compound have led to its investigation and application in several key areas of research, most notably in medical imaging and respiratory support.
Ultrasound Contrast Agents
The most prominent and clinically successful application of this compound is as a gas core for microbubble-based ultrasound contrast agents.[4] These agents consist of gas-filled microspheres, typically with a lipid or protein shell, that are injected intravenously to enhance the echogenicity of blood and tissues during an ultrasound scan. The high molecular weight and low solubility of this compound gas contribute to the stability and persistence of these microbubbles in circulation.
Sonazoid™ (GE Healthcare) is a prime example of a this compound-based ultrasound contrast agent.[6] It is composed of this compound microbubbles stabilized by a phospholipid shell, specifically hydrogenated egg phosphatidylserine.[6] Sonazoid™ has been extensively studied and is approved for clinical use in several countries for the diagnosis of focal liver lesions.[7][8]
A key feature of Sonazoid™ is its biphasic imaging capability. In the initial vascular phase, the microbubbles act as a blood pool agent, enhancing the visualization of blood flow in real-time. Subsequently, in the post-vascular or Kupffer phase, the microbubbles are taken up by Kupffer cells, the resident macrophages of the liver.[9][10][11] This allows for the differentiation of healthy liver tissue, which contains Kupffer cells, from malignant lesions that typically lack them.[10]
Experimental Protocol: Preparation of this compound Microbubbles (General Method)
This protocol outlines a general method for the laboratory-scale synthesis of lipid-shelled this compound microbubbles, based on common techniques described in the literature.
Materials:
-
Phospholipid mixture (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) in a suitable molar ratio)
-
Propylene (B89431) glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound gas
-
Sterile, sealed vials
Procedure:
-
Lipid Film Preparation: A mixture of the desired phospholipids (B1166683) is dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen and further dried under vacuum to form a thin lipid film on the bottom of a glass vial.
-
Hydration: The dried lipid film is hydrated with an aqueous solution, typically PBS containing cryoprotectants like glycerol and propylene glycol. The vial is heated above the phase transition temperature of the lipids and agitated (e.g., by sonication or vortexing) to form a milky suspension of multilamellar vesicles.
-
Gas Exchange: The headspace of the vial is purged with this compound gas. This is a critical step to ensure that the subsequent microbubbles encapsulate the desired gas.
-
Microbubble Formation: The lipid suspension is then subjected to high-energy agitation, most commonly through probe sonication or mechanical shaking using a device like a dental amalgamator. This process disrupts the lipid vesicles and forces the encapsulation of this compound gas, forming microbubbles.
-
Washing and Size Selection (Optional): The resulting microbubble suspension can be washed to remove free lipids and debris. This is typically done by centrifugation, where the buoyant microbubbles form a "cake" at the top, allowing the subnatant to be removed and replaced with fresh buffer. Further centrifugation steps at varying speeds can be used to select for microbubbles within a specific size range.
Signaling Pathway: Phagocytosis of this compound Microbubbles by Kupffer Cells
The uptake of Sonazoid™ microbubbles by Kupffer cells is a key aspect of its diagnostic utility in liver imaging. This process of phagocytosis can be represented as a signaling pathway.
Caption: Phagocytosis of this compound microbubbles by Kupffer cells.
Liquid Ventilation
The high solubility of respiratory gases in perfluorocarbons has led to extensive research into their use for liquid ventilation, a technique where the lungs are filled with an oxygenated liquid rather than air.[12][13][14] This approach has been investigated for the treatment of acute respiratory distress syndrome (ARDS), particularly in premature infants, as it can reduce the high pressures and shear forces associated with conventional mechanical ventilation that can lead to lung injury.[12]
While much of the clinical research in liquid ventilation has focused on other perfluorocarbons like perflubron (B1679595) (perfluorooctyl bromide), the principles and potential benefits apply to the broader class of PFCs, including this compound.[12][13] The choice of a specific PFC for liquid ventilation depends on a balance of properties including vapor pressure, density, and viscosity. Although not as extensively studied as perflubron for this application, this compound's properties make it a theoretical candidate for such research.
Experimental Workflow: Liquid Ventilation Study (Conceptual)
This diagram illustrates a conceptual workflow for an experimental study investigating the efficacy of a perfluorocarbon, such as this compound, in a model of acute lung injury.
Caption: Conceptual workflow for a liquid ventilation study.
Conclusion and Future Directions
The historical development of this compound in research showcases a journey from a fundamental chemical entity to a valuable tool in clinical diagnostics. Its well-characterized physicochemical properties, particularly its inertness and gas-phase stability, have been expertly harnessed in the formulation of ultrasound contrast agents like Sonazoid™, which have significantly advanced the non-invasive imaging of liver pathologies.
While its application in ultrasound is well-established, the potential of this compound and other PFCs in areas like liquid ventilation and as carriers for therapeutic agents continues to be an active area of research. Future investigations may focus on developing novel formulations of this compound-based microbubbles for targeted drug delivery, where the microbubbles can be acoustically ruptured at a specific site to release a therapeutic payload. Furthermore, a deeper understanding of the interactions between this compound microbubbles and various cell types could unlock new diagnostic and therapeutic possibilities. The ongoing evolution of fluorination chemistry may also lead to the development of new perfluorinated compounds with even more tailored properties for specific biomedical applications. The legacy of this compound in research serves as a powerful example of how fundamental chemical discoveries can translate into significant advancements in medicine and science.
References
- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]
- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. icus-society.org [icus-society.org]
- 7. hsa.gov.sg [hsa.gov.sg]
- 8. ajronline.org [ajronline.org]
- 9. Hepatic clearance of Sonazoid this compound microbubbles by Kupffer cells does not reduce the ability of liver to phagocytose or degrade albumin microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. auntminnie.com [auntminnie.com]
- 11. Kupffer Imaging by Contrast-Enhanced Sonography With this compound Microbubbles Is Associated With Outcomes After Radiofrequency Ablation of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid breathing - Wikipedia [en.wikipedia.org]
- 13. Liquid ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Liquid ventilation with perfluorocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorobutane Derivatives: A Technical Guide to Their Unique Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutane (PFB), a chemically inert and biocompatible fluorocarbon, and its derivatives have emerged as highly promising materials in the field of advanced drug delivery and medical imaging.[1][2] Their unique physicochemical properties, including high gas-dissolving capacity, low surface tension, and the ability to form stable nano- and micro-scale structures, make them ideal candidates for a range of biomedical applications.[2][3] This technical guide provides an in-depth overview of this compound derivatives, focusing on their synthesis, unique properties, and their burgeoning role in drug delivery systems, particularly as ultrasound contrast agents and as carriers for targeted therapeutics.
This compound can be formulated into microbubbles, which are utilized as contrast agents in ultrasound imaging.[2] One such commercially available agent is Sonazoid™, which uses this compound as its gas core.[1] Beyond imaging, this compound derivatives are integral components of nanoemulsions and nanodroplets, serving as effective carriers for both hydrophobic and hydrophilic drugs. These formulations can be designed to respond to external stimuli, such as ultrasound, to trigger localized drug release, offering a targeted approach to therapy.[4] The surface of these nanoparticles can be functionalized with targeting ligands to enhance their accumulation at specific disease sites, thereby improving therapeutic efficacy and minimizing off-target side effects.
This guide will delve into the quantitative properties of various this compound-based formulations, provide detailed experimental protocols for their synthesis and characterization, and explore their application in modulating cellular signaling pathways, offering a comprehensive resource for researchers and professionals in drug development.
Physicochemical Properties of this compound and Its Derivatives
The utility of this compound in biomedical applications stems from its distinct physicochemical properties. As a perfluorocarbon, all hydrogen atoms in the butane (B89635) backbone are replaced by fluorine atoms, resulting in a highly stable and inert molecule.[1] This section summarizes the key properties of this compound and its derivatives when formulated into nanoparticles.
| Property | Value | Reference |
| This compound (PFB) | ||
| Chemical Formula | C4F10 | [1] |
| Molar Mass | 238.03 g/mol | [5] |
| Boiling Point | -1.7 to -2.1 °C | [1][5] |
| Melting Point | -128 to -129 °C | [5][6] |
| Density (liquid at boiling point) | 1.594 g/cm³ | [1] |
| Solubility in Water | 1.5 mg/L | [1] |
| This compound-Based Nanoparticles | ||
| Dexamethasone (B1670325) Phosphate-loaded Nanoparticles (DxP-NPs) | [7] | |
| - Size | 224 ± 6 nm | [7] |
| - Encapsulation Efficiency (EE) | 66.4% ± 1.0% | [7] |
| - Initial Release Rate (Burst) | 77.2% | [7] |
| Dexamethasone Acetate-loaded Nanoparticles (DxA-NPs) | [7] | |
| - Size | 236 ± 9 nm | [7] |
| - Encapsulation Efficiency (EE) | 95.3% ± 1.3% | [7] |
| - Initial Release Rate (Burst) | 23.6% | [7] |
Synthesis and Characterization of this compound Derivatives
The synthesis of this compound-based drug delivery systems typically involves the formation of nanoemulsions or microbubbles, where a lipid or polymer shell encapsulates a this compound core. These processes often utilize high-energy methods like sonication or high-pressure homogenization.
Experimental Protocol: Synthesis of Dexamethasone-Loaded this compound Nanoemulsions
This protocol describes the preparation of dexamethasone-loaded this compound nanoemulsions using a high-pressure homogenization method, adapted from literature.[7]
Materials:
-
Dexamethasone phosphate (B84403) (DxP) or Dexamethasone acetate (B1210297) (DxA)
-
This compound (gas)
-
Lecithin (B1663433) (e.g., from soybean)
-
Propylene (B89431) glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-pressure homogenizer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Preparation of the Lipid Phase: Dissolve the selected form of dexamethasone (DxP or DxA) and lecithin in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture). The exact concentrations will depend on the desired drug loading.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous solution containing glycerol and propylene glycol in PBS by vortexing. This will form a coarse emulsion.
-
Introduction of this compound: Purge the headspace of the vial containing the coarse emulsion with this compound gas. Seal the vial tightly.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization. The number of cycles and pressure should be optimized to achieve the desired particle size and polydispersity index (PDI). A typical starting point is 5-10 cycles at 15,000-20,000 psi.
-
Characterization:
-
Particle Size and PDI: Analyze the resulting nanoemulsion using a particle size analyzer.
-
Morphology: Examine the shape and surface morphology of the nanoparticles using SEM after appropriate sample preparation (e.g., freeze-drying).
-
Experimental Protocol: Determination of Encapsulation Efficiency
This protocol outlines a common method for determining the encapsulation efficiency (EE) of a drug in a nanoemulsion formulation using centrifugation and HPLC.[5][8]
Materials:
-
Drug-loaded nanoemulsion
-
Ultracentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the drug of interest
-
Mobile phase for HPLC
-
Solvent to dissolve the nanoparticles (e.g., methanol or a suitable organic solvent)
Procedure:
-
Separation of Free Drug: Centrifuge a known volume of the nanoemulsion at high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the nanoparticles.[5]
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug. Analyze the concentration of the free drug in the supernatant using a validated HPLC method.
-
Calculation of Encapsulation Efficiency: Calculate the EE using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100[8]
Drug Delivery Applications and Release Kinetics
This compound-based nanoparticles are versatile platforms for delivering a wide range of therapeutic agents. Their core can encapsulate lipophilic drugs, while the shell can be loaded with or conjugated to hydrophilic drugs. A key feature of these systems is the potential for controlled and sustained drug release.
| Formulation | Drug | Release Profile (in vitro) | Reference |
| Dexamethasone Phosphate-loaded PFC Nanoparticles | Dexamethasone Phosphate | 77.2% initial burst, sustained release over 7 days | [7] |
| Dexamethasone Acetate-loaded PFC Nanoparticles | Dexamethasone Acetate | 23.6% initial burst, sustained release over 7 days | [7] |
The significant difference in the initial burst release between dexamethasone phosphate and dexamethasone acetate highlights how the physicochemical properties of the drug can influence its interaction with the nanoparticle carrier and its subsequent release profile.
Modulation of Cellular Signaling Pathways
This compound-based drug delivery systems can be used to deliver drugs that target specific cellular signaling pathways involved in disease pathogenesis. For instance, dexamethasone, a potent glucocorticoid, is known to exert its anti-inflammatory effects by modulating pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, dexamethasone can inhibit the p38 MAPK pathway, which is involved in the expression of pro-inflammatory mediators.[9]
Below is a DOT language representation of the simplified p38 MAPK signaling pathway and its inhibition by dexamethasone.
Biocompatibility and In Vitro Assessment
Perfluorocarbons are generally considered biocompatible and are readily excreted from the body via exhalation.[8] However, the overall biocompatibility of a this compound-based nanoparticle formulation depends on all its components, including the shell material and any conjugated ligands. Therefore, in vitro cytotoxicity assays are crucial for evaluating the safety of these drug delivery systems.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of drug-loaded this compound nanoparticles on a relevant cell line.[10][11]
Materials:
-
Target cell line (e.g., cancer cells, endothelial cells)
-
Cell culture medium and supplements
-
Dexamethasone-loaded this compound nanoparticles
-
Control nanoparticles (without drug)
-
Free dexamethasone solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the dexamethasone-loaded nanoparticles, control nanoparticles, and free dexamethasone. Include untreated cells as a negative control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration).
Below is a DOT language representation of the experimental workflow for this in vitro cytotoxicity assessment.
References
- 1. cusabio.com [cusabio.com]
- 2. encapsulation efficiency drug: Topics by Science.gov [science.gov]
- 3. Size distribution of microbubbles as a function of shell composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106963725A - A kind of dexamethasone nanogel and preparation method thereof - Google Patents [patents.google.com]
- 5. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. jddtonline.info [jddtonline.info]
- 9. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vibgyorpublishers.org [vibgyorpublishers.org]
- 11. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Inert Nature of Perfluorobutane in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorobutane (C4F10), a fully fluorinated alkane, is a colorless, odorless, and chemically inert gas. Its unique physical and chemical properties, particularly its low solubility in aqueous environments and high stability, have led to its investigation and use in various biomedical applications, most notably as a core component of microbubble ultrasound contrast agents. This technical guide provides an in-depth analysis of the inert nature of this compound within biological systems. It consolidates quantitative data on its physicochemical properties, details experimental protocols for assessing its biocompatibility, and explores its limited interaction with cellular components and metabolic pathways. The evidence presented underscores the high degree of biological inertness of this compound, making it a safe and effective component for in vivo applications.
Introduction
Perfluorocarbons (PFCs) are a class of synthetic compounds in which all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. This substitution imparts remarkable chemical and thermal stability, as well as biological inertness. This compound (PFB), with the chemical formula C4F10, is a prominent member of this class. Its primary application in the medical field is as the gas core in microbubbles for contrast-enhanced ultrasound (CEUS). The persistence and stability of these microbubbles in the bloodstream are critical for their diagnostic efficacy and are directly attributable to the inherent properties of this compound gas.
This guide will systematically investigate the factors contributing to the inert behavior of this compound in biological systems, providing a comprehensive resource for researchers and developers in the fields of drug delivery, medical imaging, and biomaterials.
Physicochemical Properties of this compound
The biological inertness of this compound is fundamentally linked to its physicochemical properties. The strength of the carbon-fluorine bond and the complete fluorination of the butane (B89635) backbone result in a molecule with very low polarizability and weak intermolecular forces.
| Property | Value | Reference |
| Molecular Formula | C4F10 | General Chemical Knowledge |
| Molar Mass | 238.03 g/mol | General Chemical Knowledge |
| Boiling Point | -1.7 °C | [1] |
| Melting Point | -128 °C | [1] |
| Density (gas, at b.p.) | 9.95 kg/m ³ | [1] |
| Vapor Pressure (at 25°C) | 243 kPa | [1] |
| Solubility in Water (at 25°C, 1 atm) | 6.1 mg/L | [1] |
| log Kow (Octanol-Water Partition Coefficient) | 4.0 | [1] |
Table 1: Physicochemical Properties of this compound.
The extremely low water solubility and high lipophilicity (indicated by the high log Kow value) are critical determinants of its biological fate. These properties dictate that this compound will not readily dissolve in aqueous biological fluids like blood plasma but will have a higher affinity for lipid-rich environments.
Metabolic Fate and Pharmacokinetics
The inertness of this compound is further demonstrated by its metabolic profile. Due to the strength of the C-F bonds, this compound is highly resistant to metabolic degradation.
Absorption and Distribution
When administered intravenously as a component of microbubbles, this compound gas is contained within a stabilizing shell. If the microbubbles are destroyed, the gas is released into the bloodstream. Due to its low blood solubility, it is rapidly transported to the lungs.
Metabolism and Excretion
This compound is not metabolized by the body. Following intravenous administration in rats, over 96% of the injected dose of this compound is recovered unchanged in the exhaled air within 24 hours. This rapid and complete elimination via the lungs is a hallmark of a metabolically inert gas.
Interaction with Biological Components
The biological inertness of this compound implies minimal interaction with cellular and macromolecular components.
Interaction with Proteins
While many perfluorinated compounds, particularly those with functional groups like perfluorooctanoic acid (PFOA), can bind to proteins such as serum albumin, the highly stable and non-functionalized structure of this compound gas leads to very weak and non-specific interactions. These interactions are primarily governed by weak van der Waals forces. There is a lack of direct experimental evidence demonstrating significant binding of gaseous this compound to proteins in a physiological context. Computational modeling studies on other perfluoroalkanes suggest that their interaction with proteins is minimal and does not induce conformational changes.
Interaction with Cell Membranes
This compound's high lipid solubility suggests it can partition into the hydrophobic core of cell membranes. However, its gaseous nature and rapid clearance from the body limit the extent and duration of this interaction. Studies on other short-chain perfluorocarbons have shown that their presence in lipid bilayers can cause minor alterations in membrane fluidity. However, for a gas that is rapidly exhaled, the physiological significance of this is likely negligible. There is no evidence to suggest that this compound disrupts membrane integrity or interferes with the function of membrane-bound proteins.
Signaling Pathways
Given its chemical inertness, this compound is not expected to directly participate in or modulate any known signaling pathways. Unlike reactive gaseous signaling molecules such as nitric oxide (NO) or carbon monoxide (CO), this compound lacks the chemical functionality to interact with receptor proteins or enzymes that initiate signaling cascades.
To illustrate the contrast, the diagram below depicts a simplified nitric oxide signaling pathway, which relies on the specific chemical reactivity of NO.
References
Methodological & Application
Application Notes and Protocols for Perfluorobutane Microbubble Synthesis in Ultrasound Contrast Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of perfluorobutane (C₄F₁₀) microbubbles as contrast agents for ultrasound imaging. The following sections detail the necessary materials, synthesis procedures, and characterization techniques to produce and evaluate stable and effective microbubbles for preclinical and research applications.
Introduction to this compound Microbubbles
This compound microbubbles are gas-filled microspheres, typically 1-10 µm in diameter, encapsulated by a stabilizing shell, commonly composed of phospholipids.[1] The high molecular weight and low solubility of this compound gas in blood contribute to the increased stability and persistence of these microbubbles in circulation compared to air-filled bubbles.[2] When subjected to an ultrasound field, these microbubbles oscillate, scattering the ultrasound waves and generating a strong echo signal, which enhances the contrast between the blood pool and surrounding tissues.[3] This property makes them highly effective as contrast agents for diagnostic ultrasound imaging.[1] The composition of the lipid shell significantly influences the microbubbles' stability, size distribution, and acoustic response.[4]
Materials and Reagents
| Material/Reagent | Supplier Example | Purpose |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Primary shell-forming lipid |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Avanti Polar Lipids | Alternative primary shell-forming lipid |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | Avanti Polar Lipids | PEGylated lipid for stability and prevention of aggregation |
| This compound (C₄F₁₀) Gas | FluoroMed | Core gas for microbubbles |
| Chloroform (B151607) | Sigma-Aldrich | Solvent for lipids |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Aqueous phase for microbubble suspension |
| Glycerol (B35011) | Sigma-Aldrich | Component of the aqueous phase to increase viscosity |
| Propylene (B89431) Glycol | Sigma-Aldrich | Component of the aqueous phase to increase viscosity |
| Nitrogen Gas | Airgas | For drying lipid film |
Experimental Protocols
Two primary methods for the synthesis of this compound microbubbles are detailed below: sonication and mechanical agitation.
Protocol 1: Microbubble Synthesis by Sonication
This method utilizes high-frequency sound waves to disperse the lipid solution and form microbubbles.
3.1.1. Lipid Film Preparation
-
In a clean glass vial, combine the desired lipids in chloroform. A common formulation consists of a molar ratio of 9:1 for DSPC:DSPE-PEG2000.
-
Create a thin lipid film on the bottom of the vial by evaporating the chloroform under a gentle stream of nitrogen gas.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
3.1.2. Hydration and Sonication
-
Hydrate the dried lipid film with an aqueous solution, typically PBS, often mixed with glycerol and propylene glycol to increase viscosity. A common mixture is 80% PBS, 10% glycerol, and 10% propylene glycol.[5]
-
The headspace of the vial is then purged with this compound gas.
-
The lipid suspension is then sonicated using a probe sonicator. The sonicator tip should be placed at the gas-liquid interface.
Typical Sonication Parameters:
| Parameter | Value |
| Frequency | 20 kHz |
| Power | 10-20 W |
| Duration | 10-30 seconds |
Note: Optimal sonication parameters may vary depending on the specific equipment and formulation.
Protocol 2: Microbubble Synthesis by Mechanical Agitation
This method involves vigorous shaking of the lipid solution in the presence of this compound gas.
3.2.1. Lipid Solution Preparation
-
Prepare the lipid solution as described in section 3.1.1 and 3.1.2 (hydration step).
-
Transfer the hydrated lipid solution to a sealed vial, leaving a significant headspace.
3.2.2. Gas Exchange and Agitation
-
Evacuate the air from the headspace and replace it with this compound gas. This process should be repeated multiple times to ensure a high concentration of C₄F₁₀.[5]
-
The vial is then vigorously agitated using a mechanical shaker, such as a Vialmix™, for a specified duration.
Typical Mechanical Agitation Parameters:
| Parameter | Value |
| Agitation Speed | 4500 rpm |
| Duration | 45 seconds |
Characterization of this compound Microbubbles
Thorough characterization is crucial to ensure the quality and performance of the synthesized microbubbles.
Size and Concentration Analysis
The size distribution and concentration of microbubbles are critical parameters affecting their in vivo behavior and acoustic properties. These are typically measured using a Coulter Counter or through optical microscopy with image analysis software.
4.1.1. Protocol: Size and Concentration Measurement using a Coulter Counter
-
Dilute the microbubble suspension in a suitable electrolyte solution (e.g., Isoton II).
-
Use the Coulter Counter to measure the number and volume-weighted size distributions. The ideal size range for in vivo applications is 1-10 µm.[6]
Table 1: Representative Size and Concentration Data for this compound Microbubbles
| Synthesis Method | Mean Diameter (µm) | Concentration (bubbles/mL) | Reference |
| Mechanical Agitation (DSPC-based) | 3.2 ± 0.45 | ~6x10⁸ | [4][5] |
| Sonication (DPPC-based) | ~2 | >10⁹ | [7] |
| Mechanical Agitation (HFBII-coated) | Not specified | >10⁹ | [7] |
Stability Assessment
Microbubble stability is essential for their effectiveness as contrast agents. Stability can be assessed by monitoring the size and concentration of the microbubbles over time at a constant temperature (e.g., 37°C). A stable formulation will show minimal changes in these parameters over several hours. Some formulations have shown stability for at least 3 hours.[7]
Acoustic Characterization
The acoustic properties of microbubbles determine their performance as ultrasound contrast agents. Key parameters include backscatter coefficient, attenuation, and the inertial cavitation threshold.
4.3.1. Protocol: Acoustic Backscatter Measurement
-
Dilute the microbubble suspension to a known concentration in degassed water.
-
Use a single-element transducer to transmit ultrasound pulses and receive the backscattered signals from the microbubble suspension.
-
The backscatter coefficient can be calculated from the power spectrum of the received signal.
Table 2: Representative Acoustic Properties of this compound Microbubbles
| Parameter | Condition | Result | Reference |
| Nonlinear Response | Low acoustic pressure | Significant harmonic response | [7] |
| Pressure Resistance | Compared to phospholipid shells | Lower | [7] |
Visualization of Experimental Workflows
Workflow for Microbubble Synthesis by Sonication
References
- 1. Effect of Microbubble Size, Composition and Multiple Sonication Points on Sterile Inflammatory Response in Focused Ultrasound-Mediated Blood-Brain Barrier Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of this compound (Sonazoid) in Characterizing Focal Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basic acoustic properties of microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multivariable Dependence of Acoustic Contrast of Fluorocarbon and Xenon Microbubbles under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbubble Type and Distribution Dependence of Focused Ultrasound Induced Blood Brain Barrier Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Microbubble Size on Fundamental Mode High Frequency Ultrasound Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Perfluorobutane as a Tracer Gas in Leak Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Container closure integrity (CCI) is a critical quality attribute for sterile pharmaceutical products. A breach in integrity can lead to product contamination, loss of sterility, and potential harm to patients. Tracer gas leak detection is a highly sensitive and reliable method for assessing CCI. Perfluorobutane (C4F10), a type of perfluorocarbon (PFC), is an excellent tracer gas for this application due to its unique properties.
Perfluorocarbons are ideal tracer gases because they are chemically inert, non-toxic, non-flammable, and have a very low natural abundance in the atmosphere, which minimizes background interference.[1] Their high molecular weight and large molecular size also mean they are less likely to permeate through materials other than true leaks. This compound, in particular, offers a high degree of sensitivity for detecting micron-scale leaks in pharmaceutical packaging, such as vials, syringes, and blister packs.
These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for using this compound as a tracer gas in leak detection for pharmaceutical applications.
Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its effective use as a tracer gas.
| Property | Value | Reference |
| Chemical Formula | C4F10 | General Chemical Knowledge |
| Molar Mass | 238.03 g/mol | General Chemical Knowledge |
| Boiling Point | -2 °C | General Chemical Knowledge |
| Vapor Pressure | 215 kPa at 20 °C | General Chemical Knowledge |
| Atmospheric Concentration | Very low (parts per quadrillion) | [2] |
| Safety | Non-flammable, non-toxic, chemically inert | [1] |
Principle of this compound Tracer Gas Leak Detection
The fundamental principle of tracer gas leak detection involves filling a test object with a specific tracer gas (in this case, this compound) and then using a highly sensitive detector to identify any escaping gas molecules. The presence of the tracer gas outside the container signifies a leak. The quantity of the detected gas can be correlated to a leak rate, providing a quantitative measure of the container's integrity.
Logical Flow of Tracer Gas Leak Detection
References
Application Notes and Protocols for Perfluorobutane in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorobutane (PFB) in targeted drug delivery systems. The protocols detailed below are intended to serve as a guide for the formulation, characterization, and application of PFB-based nanocarriers for the controlled release of therapeutic agents.
Introduction to this compound-Based Drug Delivery
This compound is a biocompatible and chemically inert perfluorocarbon that has gained significant attention in the field of drug delivery. Its utility stems from its role as the core component of phase-change contrast agents (PCCAs), often formulated as liquid PFB nanodroplets.[1][2] These nanosystems are designed to be stable in circulation but can be triggered to undergo a liquid-to-gas phase transition upon exposure to an external stimulus, most commonly focused ultrasound. This process, known as acoustic droplet vaporization (ADV), results in the formation of echogenic microbubbles, which facilitates image-guided drug release and enhances the delivery of therapeutic payloads to targeted tissues, such as tumors.[2][3][4]
The primary advantages of using PFB nanodroplets for drug delivery include:
-
Spatiotemporal Control: Ultrasound can be focused on a specific anatomical location, enabling precise, on-demand drug release, thereby minimizing systemic toxicity.[5][6]
-
Enhanced Permeability: The mechanical effects of microbubble oscillation and collapse can transiently increase the permeability of biological barriers like the blood-brain barrier and tumor vasculature, improving drug penetration.[7][8]
-
Theranostic Capabilities: PFB nanodroplets can serve as both therapeutic carriers and diagnostic imaging agents, allowing for the simultaneous monitoring of drug delivery and therapeutic response.[6]
-
Improved Pharmacokinetics: Encapsulation within a nanocarrier can protect drugs from degradation, prolong their circulation time, and improve their solubility.[3][9]
Data Presentation: Quantitative Characteristics of this compound Nanocarriers
The following tables summarize key quantitative data from various studies on PFB-based drug delivery systems. This information is crucial for comparing different formulations and understanding the factors that influence their efficacy.
| Formulation/Shell Material | Perfluorocarbon Core | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Phospholipid | This compound (PFB) | Nile Red (model drug) | 215 ± 11 | Not Reported | Not Reported | |
| Poly(vinyl alcohol) (PVA) | This compound (PFB) | Not Applicable | 150-500 (size-sorted) | Not Applicable | Not Applicable | [10] |
| Lipid (DPPC:DSPE–PEG2000) | Perfluoropentane (PFP) | Doxorubicin (B1662922) | ~100 | Not Reported | Not Reported | [8] |
| PLGA | Perfluoropentane (PFP) | Doxorubicin | 250-300 | ~65 | ~3.2 | [4] |
| Phospholipid-based | Perfluoropentane (PFP) | Paclitaxel & Doxorubicin | ~250 | Paclitaxel: ~70, Doxorubicin: ~40 | Paclitaxel: ~3.5, Doxorubicin: ~1.2 | [11] |
| Disulfide-labeled block copolymer | Perfluorodecalin (B110024) (PFD) | Nile Red (model drug) | 175 - 293 | Not Reported | Not Reported | [9][12] |
Note: Data for perfluoropentane (PFP) and perfluorodecalin (PFD) are included for comparative purposes as they are frequently studied alongside PFB in the context of phase-change nanodroplets.
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and in vitro evaluation of PFB-based nanodroplets.
Protocol for Synthesis of Lipid-Shelled this compound Nanodroplets
This protocol is adapted from methods described for the preparation of lipid-based phase-change nanodroplets.[8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
HEPES buffer (20 mM, pH 7.4) with 10% w/v glucose
-
This compound (PFB) gas
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
Ice bath
-
Centrifuge
Procedure:
-
Dissolve DPPC and DSPE-PEG2000 (93:7 molar ratio) in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Place the flask under vacuum for at least 24 hours to ensure complete removal of the solvent.
-
Hydrate the lipid film with HEPES buffer by sonicating the flask in a bath sonicator at 50-55°C until a homogenous suspension is formed.
-
Cool the lipid suspension in an ice bath.
-
While sonicating on ice, bubble PFB gas through the lipid suspension for approximately 5-10 minutes to allow for the encapsulation of PFB.
-
Continue sonication for an additional 20 minutes in the ice bath to form nanodroplets.
-
Centrifuge the resulting nanodroplet solution at 5000 rpm for 5 minutes at 4°C to remove any unencapsulated, larger PFB droplets.
-
Collect the supernatant containing the PFB nanodroplets and store at 4°C.
Protocol for Drug Loading into this compound Nanodroplets
This protocol describes a common method for loading hydrophobic drugs into the shell of the nanodroplets.
Materials:
-
Pre-synthesized PFB nanodroplets
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent for the drug (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS)
-
Dialysis membrane (appropriate molecular weight cut-off)
-
Magnetic stirrer
Procedure:
-
Dissolve the hydrophobic drug in a minimal amount of a suitable organic solvent.
-
Add the drug solution dropwise to the PFB nanodroplet suspension while stirring gently.
-
Allow the mixture to incubate for 2-4 hours at room temperature with continuous stirring to facilitate drug partitioning into the nanodroplet shell.
-
To remove the unloaded drug, dialyze the drug-loaded nanodroplet suspension against PBS at 4°C for 24-48 hours, with frequent changes of the dialysis buffer.
-
Determine the drug loading efficiency and capacity using a suitable analytical method such as HPLC or UV-Vis spectrophotometry after disrupting the nanodroplets with a suitable solvent (e.g., methanol, acetonitrile).
Protocol for In Vitro Ultrasound-Triggered Drug Release
This protocol outlines a method to assess the release of a drug from PFB nanodroplets upon exposure to focused ultrasound.
Materials:
-
Drug-loaded PFB nanodroplets
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Acoustically transparent sample holder (e.g., agarose (B213101) phantom, custom-built chamber)
-
Focused ultrasound transducer and corresponding driving electronics
-
High-performance liquid chromatography (HPLC) or fluorescence spectrophotometer for drug quantification
Procedure:
-
Dilute the drug-loaded PFB nanodroplet suspension to the desired concentration in PBS or cell culture medium.
-
Place the sample in the acoustically transparent holder.
-
Position the focused ultrasound transducer to target the sample.
-
Apply focused ultrasound with specific parameters (e.g., frequency: 0.5-1.5 MHz, peak negative pressure: 0.5-3.5 MPa, pulse duration, and repetition frequency).
-
At predetermined time points, collect aliquots of the sample from the insonated region.
-
Separate the released drug from the nanodroplets. This can be achieved by centrifugation to pellet the nanodroplets or by using a dialysis membrane.
-
Quantify the concentration of the released drug in the supernatant using an appropriate analytical technique.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Visualizations: Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Targeted Drug Delivery
The following diagram illustrates the general workflow from the synthesis of drug-loaded PFB nanodroplets to their application in targeted drug delivery.
Caption: Workflow for PFB nanodroplet synthesis and application.
Mechanism of Ultrasound-Triggered Drug Release
This diagram depicts the process of acoustic droplet vaporization (ADV) and subsequent drug release.
Caption: Acoustic Droplet Vaporization (ADV) mechanism.
Signaling Pathway for Apoptosis Induction by Delivered Chemotherapeutics
This diagram illustrates a simplified signaling pathway for apoptosis induced by common chemotherapeutic agents like doxorubicin or paclitaxel, which are often delivered by PFB nanodroplets. These drugs can induce DNA damage and mitochondrial stress, leading to programmed cell death.
Caption: Apoptosis signaling pathway induced by chemotherapy.
References
- 1. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase-shift, stimuli-responsive perfluorocarbon nanodroplets for drug delivery to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Release from Phase-Changeable Nanodroplets Triggered by Low-Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of ultrasound mediated drug delivery for cancer treatment: updates from pre-clinical studies - Couture - Translational Cancer Research [tcr.amegroups.org]
- 6. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery [ouci.dntb.gov.ua]
- 7. Perfluorocarbon Nanodroplets as Potential Nanocarriers for Brain Delivery Assisted by Focused Ultrasound-Mediated Blood–Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Perfluorocarbon Nanodroplets for Dual Delivery with Ultrasound/GSH-Responsive Release of Model Drug and Passive Release of Nitric Oxide [mdpi.com]
- 10. art.torvergata.it [art.torvergata.it]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Acoustic Droplet Vaporization with Perfluorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting acoustic droplet vaporization (ADV) experiments using perfluorobutane (PFB) nanodroplets. This technique holds significant promise for targeted drug delivery and enhanced ultrasound imaging.
Introduction to Acoustic Droplet Vaporization
Acoustic droplet vaporization is a process where liquid perfluorocarbon nanodroplets are phase-transitioned into gaseous microbubbles through the application of ultrasound.[1] This phase change is triggered when the acoustic pressure exceeds a specific threshold, known as the ADV threshold.[2] The resulting microbubbles can serve as ultrasound contrast agents for imaging or can be used to locally release encapsulated therapeutic agents.[3] this compound is a commonly used perfluorocarbon due to its low boiling point (-2 °C), which allows for vaporization at physiologically relevant temperatures and diagnostically safe acoustic pressures.[1][4]
Experimental Setup
A typical experimental setup for in vitro ADV studies is designed to deliver precise acoustic energy to a sample of this compound nanodroplets while monitoring the vaporization process.
Key Components:
-
Focused Ultrasound (FUS) Transducer: To generate the acoustic field required for vaporization.
-
Waveform Generator: To produce the electronic signal that drives the transducer.
-
RF Amplifier: To amplify the signal from the waveform generator to the required power level.
-
Hydrophone: For accurate measurement of the acoustic pressure at the focal point of the transducer.[5]
-
Ultrasound Imaging System with a High-Frequency Linear Array Transducer: To visualize the nanodroplets and the resulting microbubbles in B-mode.[4]
-
Sample Holder: A custom-designed cuvette or acoustically transparent tubing to contain the nanodroplet suspension.[6]
-
Water Tank: To provide an acoustic coupling medium and maintain a constant temperature.
-
3-Axis Positioning System: For precise alignment of the transducer, sample, and hydrophone.
Experimental Protocols
Protocol for this compound Nanodroplet Preparation (Lipid-Shelled)
This protocol describes a common method for preparing lipid-shelled this compound nanodroplets via sonication.
Materials:
-
Phospholipids (B1166683) (e.g., DSPC and DSPE-PEG2000)[3]
-
Phosphate-buffered saline (PBS)
-
This compound gas
-
Glass vial with a septum-sealed cap
-
Probe sonicator
Procedure:
-
Prepare a lipid solution by dissolving the desired ratio of phospholipids in PBS. A common ratio is 9:1 DSPC to DSPE-PEG2000.[3]
-
Transfer the lipid solution to a glass vial.
-
Seal the vial with a septum cap.
-
Gently flush the vial with this compound gas for 1-2 minutes to replace the air in the headspace.
-
Place the vial in an ice bath to cool.
-
Insert the probe of a sonicator into the lipid solution.
-
Sonicate the solution for a specified duration (e.g., 45 seconds) to create a microbubble suspension.[3]
-
To condense the microbubbles into nanodroplets, the suspension can be extruded through a membrane with a defined pore size or subjected to a cooling and pressure cycle.[7]
-
Characterize the resulting nanodroplets for size distribution and concentration using techniques like dynamic light scattering (DLS) or a Coulter counter.
Protocol for In Vitro Acoustic Droplet Vaporization
This protocol outlines the steps for performing an in vitro ADV experiment to determine the vaporization threshold and observe bubble formation.
Procedure:
-
System Calibration:
-
Set up the FUS transducer, waveform generator, and RF amplifier in a water tank maintained at a physiological temperature (e.g., 37 °C).[4]
-
Use a calibrated hydrophone to measure the peak negative pressure (PNP) at the focal point of the transducer for a range of input voltages. This creates a calibration curve to determine the acoustic pressure applied during the experiment.[5]
-
-
Sample Preparation and Positioning:
-
Acoustic Exposure and Imaging:
-
Position the imaging transducer orthogonal to the FUS transducer to obtain a clear view of the sample.[4]
-
Begin acquiring B-mode images of the nanodroplet suspension.
-
Apply a series of ultrasound pulses with increasing peak negative pressure, controlled by the waveform generator and amplifier. Use defined pulse parameters such as frequency, number of cycles, and pulse repetition frequency (PRF).[5][8]
-
-
Data Acquisition and Analysis:
-
Record the B-mode images and any acoustic emissions using a passive cavitation detector if available.[8]
-
The ADV threshold is defined as the lowest peak negative pressure at which microbubble formation is consistently observed in the B-mode images.[8]
-
Analyze the images to quantify the change in echogenicity and the size of the resulting microbubbles.
-
Quantitative Data Summary
The following tables summarize typical parameters and results from acoustic droplet vaporization experiments with this compound and similar perfluorocarbons.
Table 1: Typical Acoustic Parameters for ADV
| Parameter | Typical Range | Reference |
| Frequency | 0.5 - 7.8 MHz | [8][9] |
| Peak Negative Pressure (PNP) | < 2.0 MPa | [8] |
| Pulse Length (Cycles) | 10 - 20,000 | [8][10] |
| Pulse Repetition Frequency (PRF) | 1 - 1000 Hz | [5][8] |
| Mechanical Index (MI) | 0.06 - 1.4 | [5] |
Table 2: this compound Nanodroplet Characteristics and ADV Thresholds
| Droplet Diameter (nm) | Shell Material | Temperature (°C) | ADV Threshold (MPa) | Reference |
| 237 ± 16 | Phospholipid | 37 | 1.2 - 3.5 | [8] |
| Not Specified | Poly(vinyl alcohol) | 37 | Not specified (vaporization triggered by carbon ions) | [11] |
Visualizations
Caption: Experimental workflow for ADV.
Caption: Key components of the ADV experimental setup.
References
- 1. Repeated Acoustic Vaporization of Perfluorohexane Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Acoustic Droplet Vaporization in Ultrasound Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Perfluorocarbon nanodroplet size, acoustic vaporization, and inertial cavitation affected by lipid shell composition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Production of Membrane-Filtered Phase-Shift Decafluorobutane Nanodroplets from Preformed Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acoustic Droplet Vaporization for the Enhancement of Ultrasound Thermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Nanodroplets for the Selective Sensing and Range Verification of Carbon-Ion Radiotherapy: In Vitro Evaluation on Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Perfluorobutane using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of perfluorobutane (PFB) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a stable and inert gas, sees application as a contrast agent in ultrasound imaging and has potential uses in other drug delivery systems.[1] Accurate quantification of PFB in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details sample preparation protocols for gaseous, blood, and tissue samples, optimized GC-MS instrument parameters, and data analysis procedures. The methodologies provided are designed to offer high sensitivity, specificity, and reproducibility for the determination of this compound concentrations.
Introduction
This compound (C4F10) is a synthetic, fully fluorinated hydrocarbon characterized by its chemical inertness and low solubility in aqueous and lipid environments. These properties make it an ideal candidate for use in microbubble-based ultrasound contrast agents, such as Sonazoid, where it enhances imaging by providing a strong acoustic impedance mismatch with surrounding tissues.[1] The analysis of this compound in biological samples presents a unique challenge due to its high volatility. Headspace sampling coupled with GC-MS is the preferred analytical technique, allowing for the sensitive and selective measurement of PFB without the need for complex extraction procedures. This note provides detailed protocols for the analysis of this compound in various matrices relevant to preclinical and clinical research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound, based on a validated headspace method.[1]
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (in air) | [1] |
| Calibration Curve Range | 2.5 - 1800 pg/mL (in air) | [1] |
| Linearity (r²) | > 0.99 | [1] |
| Within-day Precision (%RSD) | < 6.4% | [1] |
| Between-day Precision (%RSD) | < 2.6% | [1] |
| Accuracy (% Relative Error) | < 5.2% | [1] |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Ionization Mode | Electron Ionization (EI) | [1] |
| Monitored Ions (m/z) | 69 (Quantifier), 119 (Qualifier) | [1] |
| Internal Standard (IS) | Perfluoropentane (PFP) | [1] |
| IS Monitored Ion (m/z) | 69 | [1] |
Experimental Protocols
Sample Preparation
a) Gaseous Samples (e.g., Exhaled Air)
-
Collect the gaseous sample in a Tedlar® gas sampling bag.
-
Introduce a known volume of the sample into a sealed headspace vial.
-
Add the internal standard (Perfluoropentane) in the gaseous phase to the vial.
-
Equilibrate the vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 10 minutes) before analysis.
b) Blood Samples
-
Collect whole blood in a tube containing an appropriate anticoagulant (e.g., heparin).
-
Pipette a known volume (e.g., 1 mL) of the whole blood into a headspace vial.
-
Add the internal standard (Perfluoropentane).
-
Seal the vial immediately.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-45 minutes) to facilitate the partitioning of this compound into the headspace.
c) Tissue Samples
-
Accurately weigh a portion of the tissue sample (e.g., 0.5-1 g).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Transfer a known volume of the tissue homogenate into a headspace vial.
-
Add the internal standard (Perfluoropentane).
-
Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-45 minutes) with agitation to ensure efficient release of this compound into the headspace.
GC-MS Instrumentation and Conditions
Gas Chromatograph (GC) Parameters:
-
Column: A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injector: Headspace autosampler.
-
Injector Temperature: 150°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 150°C.
-
Hold at 150°C for 1 minute.
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Monitor m/z 69 and 119 for this compound.
-
Monitor m/z 69 for Perfluoropentane (Internal Standard).
-
-
Full Scan Mode: For qualitative analysis and confirmation of the fragmentation pattern, a mass range of m/z 40-300 can be used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known amounts of this compound into the same matrix as the samples (e.g., blank air, blank blood). A fixed amount of the internal standard is added to each standard and sample.
-
Peak Integration: Integrate the peak areas of the quantifier ion (m/z 69) for this compound and the internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
Handling and storage procedures for pressurized Perfluorobutane cylinders.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of pressurized perfluorobutane cylinders in a laboratory setting. Adherence to these protocols is critical to ensure the safety of all personnel and the integrity of experimental work.
Cylinder Storage and Handling
Proper storage and handling of pressurized gas cylinders are the first line of defense against accidents. This compound is a non-flammable, colorless, and odorless gas that is heavier than air and can cause asphyxiation by displacing oxygen.[1][2]
Quantitative Storage Parameters
All personnel must adhere to the following quantitative parameters for the storage of this compound cylinders.
| Parameter | Value | Source(s) |
| Maximum Storage Temperature | 52°C (125°F) | [3] |
| Minimum Storage Distance from Combustibles | 20 feet (6.1 meters) | [1][4] |
| Minimum Storage Distance from Incompatible Gases (e.g., Flammables, Oxidizers) | 20 feet (6.1 meters) or a 5-foot (1.5-meter) high barrier with a 30-minute fire rating | [1][3][4][5] |
| Typical Cylinder Pressure at 21°C (70°F) | Do not exceed marked service pressure. Typically 2000–2640 psig for high-pressure cylinders. | [6][7][8][9][10] |
| Maximum Cylinder Pressure at 55°C (131°F) | Must not exceed 5/4 times the marked service pressure. | [10] |
General Storage and Handling Protocols
-
Receiving Cylinders:
-
Inspect incoming cylinders for damage, such as dents, gouges, or signs of corrosion.
-
Verify that the cylinder is correctly labeled as this compound.
-
Ensure the valve protection cap is securely in place.
-
Do not accept cylinders that appear damaged or are improperly labeled.
-
-
Storage Location:
-
Store cylinders in a designated, well-ventilated, and dry area.[1][2][3]
-
The storage area should be away from elevators, stairs, and emergency exits.[1][11]
-
Protect cylinders from direct sunlight and other heat sources.[1][2][11]
-
Secure cylinders with chains or straps to a wall or a sturdy support to prevent them from falling.[7][12]
-
Segregate full and empty cylinders.[3][11] Employ a "first-in, first-out" inventory system.[13]
-
-
Incompatible Materials:
-
Store this compound cylinders away from the following incompatible materials:
-
Finely divided active metals (e.g., aluminum, magnesium, zinc powder)[2][14][15]
-
Alkali and alkaline earth metals (e.g., sodium, potassium, calcium)[2][14]
-
Strong oxidizing agents (e.g., fluorine, chlorine, concentrated hydrogen peroxide)[16]
-
Highly combustible materials (e.g., oil, grease, paper, wood)[1][3][11]
-
-
Experimental Protocols
The following protocols detail the safe use of this compound cylinders in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling or using this compound cylinders, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses or chemical splash goggles. A face shield is recommended when connecting or disconnecting regulators.
-
Hand Protection: Leather or other sturdy work gloves for handling cylinders. Cryogenic gloves should be used if there is a potential for contact with liquid this compound.
-
Body Protection: A lab coat or other protective clothing.
-
Footwear: Closed-toe shoes.
Protocol for Connecting a Regulator
-
Secure the Cylinder: Ensure the this compound cylinder is securely chained to a stable surface.
-
Inspect the Cylinder Valve: Remove the valve protection cap. Visually inspect the cylinder valve threads and outlet for any damage, debris, or contamination.
-
Inspect the Regulator: Use a regulator specifically designed for non-corrosive, high-purity gases. Verify that the regulator has the correct CGA (Compressed Gas Association) fitting for the this compound cylinder. Inspect the regulator inlet for damage or debris.
-
Connect the Regulator:
-
Align the regulator inlet with the cylinder valve outlet.
-
Hand-tighten the connection nut. Do not cross-thread.
-
Use a smooth-jawed wrench to tighten the connection securely. Do not overtighten.[17]
-
-
Prepare for Pressurization:
-
Ensure the regulator's delivery pressure adjusting knob is turned fully counter-clockwise (to the "off" or closed position).[18]
-
Ensure the outlet valve on the regulator is closed.
-
-
Pressurize the System:
-
Stand with the cylinder valve between you and the regulator. Never stand directly in front of the regulator when opening the cylinder valve.[18]
-
Slowly open the cylinder valve counter-clockwise until the regulator's high-pressure gauge indicates the cylinder pressure.[17][18]
-
Open the cylinder valve fully.
-
Protocol for Leak Testing
Perform a leak test every time a regulator is connected to a cylinder and periodically during use.
-
Prepare Leak Detection Solution: Create a solution of soap and water or use a commercially available, oxygen-compatible leak detection solution.
-
Apply the Solution: Apply the leak detection solution to all connection points, including the cylinder valve, regulator connections, and tubing fittings.
-
Observe for Bubbles: The formation of bubbles indicates a leak.[12]
-
Address Leaks:
-
If a leak is detected, immediately close the cylinder valve.
-
Depressurize the system.
-
Tighten the leaking connection.
-
Re-pressurize the system and repeat the leak test.
-
If the leak persists, do not use the cylinder. Tag it as faulty and contact the supplier.
-
Emergency Procedures
In the event of a this compound leak or other emergency, follow these procedures.
Minor Leak
-
Open windows and increase ventilation to the area.
-
Perform a leak test to identify the source of the leak and take corrective action.
Major Leak or Cylinder Failure
-
Alert Others: Activate any local emergency alarms and alert personnel in adjacent areas.[19]
-
Isolate the Area: If possible and safe, close doors to the affected area as you evacuate.
-
Contact Emergency Services: From a safe location, contact your institution's emergency response team or the local fire department.[19]
-
Provide Information: Be prepared to provide the following information to emergency responders:
-
The name of the gas (this compound).
-
The location of the leaking cylinder.
-
Any known details about the cause and extent of the leak.
-
-
Do Not Re-enter: Do not re-enter the area until it has been declared safe by trained emergency personnel.[19]
Visualizations
Logical Workflow for Cylinder Handling
Caption: Workflow for handling pressurized this compound cylinders.
Emergency Response for a Gas Leak
Caption: Decision-making process for a this compound gas leak.
References
- 1. usasafety.com [usasafety.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. aps.anl.gov [aps.anl.gov]
- 4. datacor.com [datacor.com]
- 5. Compressed Gas Cylinders Use and Storage – UF | EHS [ehs.ufl.edu]
- 6. airgas.com [airgas.com]
- 7. tollgas.com [tollgas.com]
- 8. tdi.texas.gov [tdi.texas.gov]
- 9. onepetro.org [onepetro.org]
- 10. Federal Register :: Request Access [unblock.federalregister.gov]
- 11. home.army.mil [home.army.mil]
- 12. discover.pbcgov.org [discover.pbcgov.org]
- 13. Compressed Gas Leak Test Procedure – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. echemi.com [echemi.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. fishersci.com [fishersci.com]
- 17. youtube.com [youtube.com]
- 18. research.columbia.edu [research.columbia.edu]
- 19. How To Connect A Gas Bottle Regulator — Andrew Gray & Co Fuels [graysfuels.co.uk]
Application Notes and Protocols for Perfluorobutane-Based Microbubbles in Tumor Molecular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluorobutane-based microbubbles are gas-filled microspheres that serve as highly effective contrast agents for ultrasound imaging.[1] Their core of inert, high-molecular-weight this compound gas ensures stability and longevity in circulation, while the outer shell, typically composed of lipids or proteins, can be functionalized with targeting ligands.[2][3] This targeted approach enables the microbubbles to specifically bind to molecular markers overexpressed on tumor vasculature, such as integrins and growth factor receptors, allowing for the non-invasive visualization and quantification of tumor angiogenesis and other pathological processes at the molecular level.[4][5] These application notes provide detailed protocols for the preparation, characterization, and application of targeted this compound-based microbubbles for the molecular imaging of tumors.
Core Principles
The utility of targeted microbubbles in molecular imaging stems from their ability to enhance the acoustic signal from specific pathological tissues.[6] When injected intravenously, these microbubbles circulate throughout the vasculature. The targeting ligands on their surface recognize and bind to specific receptors on the endothelial cells of tumor blood vessels.[1] This accumulation of microbubbles at the tumor site leads to a localized increase in echogenicity, which can be detected using contrast-enhanced ultrasound (CEUS) imaging techniques.[7] By differentiating between bound and freely circulating microbubbles, often through techniques like ultrasound-targeted microbubble destruction (UTMD), researchers can obtain a quantitative measure of biomarker expression, providing valuable insights into tumor biology and response to therapy.[8][9]
Experimental Protocols
Protocol 1: Preparation of Targeted this compound Microbubbles
This protocol describes the synthesis of lipid-shelled microbubbles with a this compound gas core, functionalized with a targeting peptide (e.g., cyclic RGD for targeting αvβ3 integrin).[10][11]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2k-Mal)
-
Targeting ligand with a free thiol group (e.g., c(RGDyK) peptide)
-
This compound gas
-
Sterile phosphate-buffered saline (PBS)
-
Propylene (B89431) glycol
-
Nitrogen gas
-
High-speed shaker (e.g., VIALMIX®)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DSPC and DSPE-PEG2k-Mal in chloroform in a glass vial at a desired molar ratio (e.g., 90:10).
-
Dry the lipid mixture to a thin film under a gentle stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.[12]
-
-
Ligand Conjugation:
-
Re-suspend the lipid film in sterile PBS.
-
Add the thiol-containing targeting ligand to the lipid solution and incubate to allow covalent conjugation to the maleimide (B117702) group on the DSPE-PEG2k.
-
-
Microbubble Formulation:
-
Purification and Size Selection:
Protocol 2: In Vitro Binding Assay
This protocol assesses the specific binding of targeted microbubbles to cultured cells overexpressing the target receptor.
Materials:
-
Targeted this compound microbubbles
-
Control (non-targeted) microbubbles
-
Cell culture plates
-
Endothelial cells expressing the target receptor (e.g., human umbilical vein endothelial cells - HUVECs)
-
Control cells (lacking the target receptor)
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in separate wells of a culture plate and grow to confluence.
-
-
Microbubble Incubation:
-
Wash the cells with fresh medium.
-
Add a suspension of targeted or control microbubbles to the wells and incubate for a specified period (e.g., 30 minutes).
-
-
Washing:
-
Gently wash the wells multiple times with PBS to remove unbound microbubbles.
-
-
Imaging and Quantification:
-
Image the wells using a microscope.
-
Quantify the number of bound microbubbles per field of view. A significant increase in binding of targeted microbubbles to target-expressing cells compared to control cells and non-targeted microbubbles confirms binding specificity.[13]
-
Protocol 3: In Vivo Molecular Imaging of Tumors
This protocol outlines the procedure for using targeted this compound microbubbles for ultrasound imaging of tumors in a preclinical animal model.[14]
Materials:
-
Tumor-bearing animal model (e.g., mouse with subcutaneous xenograft)
-
Targeted this compound microbubbles
-
Control (non-targeted) microbubbles
-
High-frequency ultrasound imaging system with a contrast-specific imaging mode
-
Anesthesia
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Place a catheter in a tail vein for intravenous injection.
-
-
Baseline Imaging:
-
Acquire baseline ultrasound images of the tumor in B-mode and contrast-specific mode before microbubble injection.[14]
-
-
Microbubble Injection:
-
Contrast-Enhanced Imaging:
-
Acquire contrast-enhanced ultrasound images of the tumor for a set period (e.g., 5-10 minutes) to observe the wash-in and wash-out kinetics of the microbubbles.
-
-
Quantification of Bound Microbubbles:
-
After allowing time for clearance of freely circulating microbubbles (typically 2-5 minutes), acquire images of the remaining bound microbubbles.[8]
-
A high-power ultrasound pulse can be used to destroy the bound microbubbles, and the difference in signal intensity before and after destruction can be used to quantify the targeted adhesion.
-
-
Control Experiments:
Data Presentation
Table 1: Physicochemical Properties of this compound-Based Microbubbles
| Parameter | Typical Value | Reference |
| Mean Diameter | 1 - 5 µm | [14][17] |
| Shell Composition | Phospholipids (e.g., DSPC, DSPE-PEG) | [12][17] |
| Gas Core | This compound | [17] |
| Concentration | 1 x 10^8 - 1 x 10^9 microbubbles/mL | [8] |
Table 2: In Vivo Tumor Imaging Signal Enhancement
| Microbubble Type | Tumor Model | Target | Signal Intensity (Arbitrary Units) | Reference |
| RRL-MB (Targeted) | PC-3 and Clone C | Tumor Endothelium | 7 ± 3 | [14] |
| G7-MB (Control) | PC-3 and Clone C | N/A | 2 ± 2 | [14] |
| MB-KnottinIntegrin (Targeted) | Ovarian Adenocarcinoma | αvβ3 Integrin | Significantly higher than control | [16] |
| MBcRGD (Targeted) | Ovarian Adenocarcinoma | αvβ3 Integrin | Significantly higher than control | [16] |
| MBB7-H3 (Targeted) | Breast Cancer | B7-H3 | 354.4 ± 52.3 (bound cells/FOV in vitro) | [13] |
| Non-targeted MB | Breast Cancer | N/A | 37.7 ± 7.8 (bound cells/FOV in vitro) | [13] |
Visualizations
Caption: Experimental workflow for molecular imaging of tumors.
Caption: Mechanism of targeted microbubble binding and detection.
References
- 1. Targeting of microbubbles - contrast agents for ultrasound molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound Molecular Imaging: Moving Towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound contrast agents: microbubbles made simple for the pediatric radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Microbubbles for Molecular Diagnosis, Therapy, and Theranostics | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. azom.com [azom.com]
- 7. medultrason.ro [medultrason.ro]
- 8. Molecular Ultrasound Imaging Using a Targeted Contrast Agent for Assessing Early Tumor Response to Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Ultrasound Molecular Imaging of Tumor Angiogenesis with an Integrin Targeted Microbubble Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Targeted Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of Membrane-Filtered Phase-Shift Decafluorobutane Nanodroplets from Preformed Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. This compound contrast-enhanced ultrasonography: a new standard for ultrasonography-guided thermal ablation of sonographically occult liver tumours? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Contrast-Enhanced Ultrasound Imaging of Tumor Angiogenesis with Contrast Microbubbles Conjugated to Integrin-Binding Knottin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Demonstration of Cancer Molecular Imaging with Ultrasound Radiation Force and Buried-Ligand Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging with Perfluorobutane Contrast-Enhanced Ultrasound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Contrast-Enhanced Ultrasound (CEUS) is a powerful imaging modality that utilizes microbubble contrast agents to provide real-time visualization and quantification of tissue perfusion.[1] Second-generation contrast agents, such as those containing perfluorobutane gas, offer improved stability and diagnostic capabilities.[2][3] this compound microbubbles (e.g., Sonazoid™) are encapsulated in a phospholipid shell and are distinguished by their unique dual-phase imaging capability.[3][4] Following intravenous injection, they act as a blood pool agent for dynamic vascular assessment and are subsequently taken up by Kupffer cells in the liver, enabling a post-vascular or "Kupffer" phase imaging that is highly valuable for liver lesion characterization.[3][5][6][7]
This document provides a detailed protocol for performing in vivo CEUS imaging using this compound microbubbles, aimed at researchers and professionals in drug development and life sciences.
Principle and Mechanism of Action
This compound-based contrast agents consist of microbubbles, typically 2-5 μm in diameter, with a core of inert this compound gas and a stabilizing shell, often composed of hydrogenated egg phosphatidylserine.[4][8] This size is small enough to traverse the pulmonary circulation and remain within the vasculature.[2]
When exposed to an ultrasound beam with a low mechanical index (MI), these microbubbles oscillate non-linearly.[9] This non-linear response generates strong harmonic signals that can be selectively detected by the ultrasound system, creating high-contrast images of blood flow with minimal background tissue signal.[9][10]
The imaging process is biphasic:
-
Vascular Phase: Immediately after injection, the microbubbles circulate within the bloodstream, acting as a pure blood-pool agent. This allows for the real-time assessment of macro- and microvascular perfusion in the target organ across arterial, portal venous, and late phases.[6][11]
-
Post-Vascular (Kupffer) Phase: A unique feature of this compound microbubbles is their recognition and phagocytosis by Kupffer cells, the resident macrophages of the liver.[4][6][12] This leads to retention of the agent within healthy liver parenchyma. Malignant lesions, such as hepatocellular carcinoma (HCC) and metastases, typically lack or have non-functioning Kupffer cells and thus appear as hypoenhancing or defective areas during this later phase (≥10 minutes post-injection).[3][7]
Applications
The primary application of this compound CEUS is the detection and characterization of focal liver lesions.[5][8] Its ability to provide both vascular and cellular-level information improves diagnostic accuracy, particularly in differentiating benign from malignant tumors.[7][13]
-
Hepatocellular Carcinoma (HCC) Diagnosis: this compound CEUS demonstrates high sensitivity and specificity for HCC, which typically shows hyperenhancement in the arterial phase followed by washout in later phases and a clear defect in the Kupffer phase.[7][14][15]
-
Guidance for Thermal Ablation: The enhanced visualization helps target tumors that are poorly visible on conventional B-mode ultrasound, improving the technical success of ablation procedures.[12]
-
Therapeutic Monitoring: Quantitative analysis of perfusion can be used to monitor the response of tumors to therapy.[1][11]
-
Other Organs: While predominantly used for liver imaging, its application in assessing perfusion in other organs like the kidneys, spleen, and subpleural lung lesions is also being investigated.[2][16]
Experimental Protocols
Subject Preparation (Preclinical/Veterinary)
Proper subject preparation is critical for obtaining high-quality ultrasound images.
-
Fasting: The subject should be fasted for at least 12 hours prior to the procedure. Food and gas in the gastrointestinal tract can cause acoustic shadowing and obstruct the view of abdominal organs.[17]
-
Hair Removal: The area of interest (e.g., the abdomen) must be carefully shaved to ensure proper contact between the ultrasound transducer and the skin. Trapped air in the fur can prevent the transmission of ultrasound waves.
-
Positioning: The subject should be positioned comfortably, typically in dorsal or lateral recumbency, to provide the best acoustic window to the organ of interest.
-
Anesthesia/Sedation: For preclinical studies, appropriate anesthesia should be administered according to institutional guidelines to immobilize the animal and minimize distress.
Contrast Agent and System Preparation
Contrast Agent Preparation:
-
This compound microbubbles are typically supplied as a lyophilized powder.
-
Reconstitute one vial of the powder by suspending it in the provided solvent (e.g., 2 mL of sterile water for injection).[12]
Ultrasound System Setup:
-
Transducer: Select a low-frequency (e.g., 2–5 MHz) convex probe for abdominal imaging.[12]
-
Imaging Mode: Use a contrast-specific imaging mode (e.g., contrast-enhanced harmonic imaging).
-
Mechanical Index (MI): Set a low MI, typically in the range of 0.08 to 0.26.[2][5][12] A low MI minimizes microbubble destruction, allowing for continuous real-time imaging and observation of the complete vascular phase.[18]
-
Imaging View: A dual-view format, showing the B-mode and contrast-mode images side-by-side, is recommended.[5]
-
Settings: Optimize gain, dynamic range (e.g., 60-65 dB), and focus placement (e.g., at the posterior margin of the organ).[5]
Administration and Imaging Protocol
-
Baseline Imaging: Obtain standard grayscale (B-mode) and Doppler images of the target lesion and surrounding parenchyma before contrast administration.
-
Administration:
-
Administer the reconstituted this compound contrast agent as an intravenous (IV) bolus injection.
-
A typical dose is 0.015 mL/kg body weight.[5] Another common protocol uses a 0.5 mL bolus.[12]
-
Immediately follow the injection with a 5-10 mL normal saline flush to ensure the entire contrast bolus reaches central circulation.[12][19]
-
-
Start Timer: Begin a timer at the start of the injection.
-
Dynamic Imaging: Continuously record video clips of the lesion and surrounding tissue throughout the different vascular phases.
Data Presentation and Quantitative Analysis
Quantitative analysis of CEUS data involves tracking the signal intensity within a region of interest (ROI) over time to generate a Time-Intensity Curve (TIC).[11] This provides objective parameters related to blood flow and perfusion.
Time-Intensity Curve (TIC) Analysis
ROIs are placed over the lesion and in an adjacent area of healthy parenchyma for comparison. The resulting TICs are used to calculate several key perfusion parameters.
Quantitative Perfusion Parameters
| Parameter | Abbreviation | Description | Clinical/Research Relevance |
| Peak Intensity | PI | The maximum signal intensity reached in the ROI, reflecting peak microbubble concentration. | Correlates with relative blood volume in the tissue.[16] |
| Arrival Time | AT | The time from injection until the first appearance of microbubbles in the ROI. | Indicates the speed of blood flow to the tissue.[16] |
| Time to Peak | TTP | The time from injection until the peak signal intensity is reached. | Reflects the rate of microbubble accumulation. |
| Area Under the Curve | AUC | The total area under the TIC during a specific phase (e.g., wash-in or total). | Represents the total amount of blood passing through the tissue over time.[18] |
| Wash-in Rate | - | The slope of the ascending portion of the TIC. | Measures the rate of tissue enhancement.[18] |
| Washout Time | WT | The time taken for the signal intensity to decrease after the peak. | Differentiates lesions; rapid washout can indicate malignancy.[16] |
Imaging Protocol Summary
The following table summarizes the timing for each imaging phase, which is critical for accurate lesion characterization.
| Imaging Phase | Timing Post-Injection | Key Events and Observations |
| Arterial Phase | 10–45 seconds | Rapid enhancement of arterial structures. Hypervascular lesions (e.g., HCC) show intense uptake.[5][6][19] |
| Portal Venous Phase | 30/45–120 seconds | Enhancement of the portal vein and liver parenchyma. Lesion enhancement is compared to the surrounding liver.[5][15][19] |
| Late Phase | >120 seconds | "Washout" of contrast from lesions relative to the parenchyma is assessed. Late and mild washout is characteristic of HCC.[15][19] |
| Post-Vascular/Kupffer Phase | ≥10 minutes | Healthy liver tissue with active Kupffer cells retains the contrast and remains enhanced. Malignant lesions appear as hypo-enhanced defects.[5][12][19] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound CEUS Imaging.
Mechanism and Imaging Phases
Caption: Dual-phase mechanism of this compound microbubbles.
Safety and Considerations
-
This compound-based contrast agents have an established safety profile, with adverse events being typically mild and self-limiting.[5][12]
-
A key contraindication is a known allergy to eggs, as the microbubble shell is derived from hydrogenated egg phosphatidylserine.[12]
-
CEUS is a non-ionizing imaging technique and avoids the risks of nephrotoxicity associated with iodinated CT contrast or gadolinium-based MRI agents, making it a safe alternative for patients with renal impairment.[3]
References
- 1. Quantitative contrast-enhanced ultrasound imaging: a review of sources of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vettimes.co.uk [vettimes.co.uk]
- 3. radiopaedia.org [radiopaedia.org]
- 4. e-ultrasonography.org [e-ultrasonography.org]
- 5. hkjr.org [hkjr.org]
- 6. The AFSUMB Consensus Statements and Recommendations for the Clinical Practice of Contrast-Enhanced Ultrasound using Sonazoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auntminnie.com [auntminnie.com]
- 8. Microbubbles used for contrast enhanced ultrasound and theragnosis: a review of principles to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting of microbubbles - contrast agents for ultrasound molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. veterinaryworld.org [veterinaryworld.org]
- 11. medultrason.ro [medultrason.ro]
- 12. This compound contrast-enhanced ultrasonography: a new standard for ultrasonography-guided thermal ablation of sonographically occult liver tumours? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Updates on the Diagnostic Use of Ultrasonography Augmented With this compound Contrast in Hepatocellular Carcinoma: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of hepatocellular carcinoma by contrast-enhanced ultrasound with this compound microbubbles: comparison with dynamic CT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajronline.org [ajronline.org]
- 16. Accuracy of Contrast-enhanced Ultrasonography with this compound for Diagnosing Subpleural Lung Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Prepare for Veterinary Abdominal Ultrasound Procedure - [vetcetera.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polymer-Stabilized Perfluorobutane Nanodroplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutane (PFB) nanodroplets are emerging as a promising platform for various biomedical applications, including ultrasound imaging and targeted drug delivery. Their liquid perfluorocarbon core can be vaporized into gaseous microbubbles using ultrasound, a phenomenon known as acoustic droplet vaporization (ADV). This property allows for on-demand contrast enhancement in ultrasound imaging and triggered drug release at specific sites within the body.
To ensure their stability in the bloodstream and prevent premature vaporization, PFB nanodroplets are encapsulated within a stabilizing shell. Polymeric shells, particularly those formed from amphiphilic block copolymers, offer excellent biocompatibility, tunable properties, and the ability to incorporate targeting ligands and therapeutic payloads. This document provides detailed application notes and protocols for the synthesis and characterization of polymer-stabilized PFB nanodroplets.
Data Presentation
The physicochemical properties of polymer-stabilized PFB nanodroplets are critical for their in vivo performance. These properties, including size, polydispersity index (PDI), and zeta potential, are highly dependent on the composition of the polymer shell and the synthesis parameters. Below is a representative summary of how these characteristics may vary with different polymer formulations.
Disclaimer: The following data is illustrative and based on typical results reported in the literature for similar nanosystems. Actual results may vary depending on the specific polymer, synthesis conditions, and instrumentation used.
| Formulation ID | Polymer Composition (Illustrative) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PFB-PS-01 | Amphiphilic Triblock Copolymer (Low MW PEG) | 150 ± 10 | 0.15 ± 0.05 | -15 ± 5 |
| PFB-PS-02 | Amphiphilic Triblock Copolymer (High MW PEG) | 250 ± 15 | 0.12 ± 0.04 | -10 ± 4 |
| PFB-PS-03 | PEG-PLGA (50:50) | 200 ± 12 | 0.20 ± 0.06 | -25 ± 6 |
| PFB-PS-04 | PEG-PCL (75:25) | 180 ± 11 | 0.18 ± 0.05 | -20 ± 5 |
Experimental Protocols
Protocol 1: Synthesis of Polymer-Stabilized PFB Nanodroplets via Emulsification and UV Cross-Linking
This protocol is based on the method described by Huang et al. (2017) for the synthesis of PFB nanodroplets stabilized by a UV-cross-linkable amphiphilic triblock copolymer.[1]
Materials:
-
Amphiphilic triblock copolymer with UV-cross-linkable moieties (e.g., containing thiol and ene functional groups)
-
This compound (PFB)
-
Deionized (DI) water
-
Photoinitiator (e.g., Irgacure 2959)
-
Probe sonicator
-
UV curing system (365 nm)
-
Ice bath
Procedure:
-
Polymer Solution Preparation: Dissolve the amphiphilic triblock copolymer and the photoinitiator in DI water to achieve the desired final concentration (e.g., 1-5 mg/mL for the polymer and 0.1-0.5 mg/mL for the photoinitiator).
-
Emulsification:
-
Place the polymer solution in a vial and cool it in an ice bath.
-
Carefully introduce PFB gas into the chilled polymer solution while gently vortexing. A typical ratio is 1:9 v/v of PFB to polymer solution.
-
Immediately sonicate the mixture using a probe sonicator. Use a pulsed mode to prevent overheating and premature vaporization of the PFB.
-
Sonication Parameters (starting point): 40% amplitude, 10 seconds ON, 10 seconds OFF, for a total of 2-5 minutes. The vial should be kept in an ice bath throughout the sonication process.
-
-
-
UV Cross-Linking:
-
Transfer the resulting nanoemulsion to a suitable container for UV exposure (e.g., a quartz cuvette or a petri dish).
-
Expose the nanoemulsion to UV light (365 nm) for a sufficient duration to induce cross-linking of the polymer shell (e.g., 5-15 minutes). The optimal exposure time should be determined empirically.
-
-
Purification:
-
Centrifuge the cross-linked nanodroplet suspension to remove any larger aggregates.
-
Centrifugation Parameters (starting point): 1,000 x g for 5 minutes at 4°C.
-
-
Carefully collect the supernatant containing the purified nanodroplets.
-
-
Storage: Store the nanodroplet suspension at 4°C.
Protocol 2: Characterization of PFB Nanodroplets
1. Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS):
-
Instrument: A Malvern Zetasizer or similar DLS instrument.
-
Procedure:
-
Dilute the nanodroplet suspension with DI water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement, acquiring at least three consecutive readings.
-
Analyze the data to obtain the Z-average hydrodynamic diameter and the PDI.
-
2. Zeta Potential Measurement:
-
Instrument: A Malvern Zetasizer or similar instrument with zeta potential measurement capabilities.
-
Procedure:
-
Dilute the nanodroplet suspension in an appropriate buffer (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Load the sample into a folded capillary cell, ensuring no air bubbles are present.
-
Perform the zeta potential measurement, acquiring at least three consecutive readings.
-
The instrument software will calculate the zeta potential based on the electrophoretic mobility of the nanodroplets.
-
3. Morphological Characterization using Transmission Electron Microscopy (TEM):
-
Procedure:
-
Place a drop of the diluted nanodroplet suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry or use a negative staining protocol (e.g., with uranyl acetate) to enhance contrast.
-
Image the grid using a TEM to visualize the size, shape, and core-shell structure of the nanodroplets.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization of nanodroplets.
Signaling Pathway: Enhanced Permeability and Retention (EPR) Effect
References
Perfluorobutane as a Replacement for Halon 1301 in Fire Suppression Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halon 1301 (bromotrifluoromethane) has been a cornerstone in fire suppression for decades, prized for its effectiveness in extinguishing fires rapidly without leaving a residue, making it ideal for protecting sensitive equipment.[1] However, its significant ozone-depleting potential (ODP) led to its production being phased out under the Montreal Protocol.[1][2] This has necessitated the search for suitable replacements. Perfluorobutane (C4F10), a perfluorocarbon (PFC), has emerged as a potential alternative.[3] This document provides detailed application notes and protocols for researchers investigating the efficacy and safety of this compound as a fire suppressant in comparison to Halon 1301.
Perfluorocarbons are known to be effective in extinguishing Class A, B, and C fires and are electrically non-conductive, leaving no residue.[3] While this compound has a zero ODP, it is a potent greenhouse gas with a high Global Warming Potential (GWP).[4][5] Understanding the comparative performance, environmental impact, and safety profile of this compound is crucial for its consideration as a Halon 1301 replacement.
Quantitative Data Presentation
The following table summarizes the key quantitative properties of Halon 1301 and this compound for easy comparison.
| Property | Halon 1301 (CF3Br) | This compound (C4F10) |
| Chemical Formula | CF3Br | C4F10 |
| Molar Mass | 148.91 g/mol | 238.03 g/mol [6] |
| Boiling Point | -57.8 °C | -2 °C |
| Ozone Depletion Potential (ODP) | 10[2] | 0[4] |
| Global Warming Potential (GWP, 100-year) | 6900[7] | 4800 |
| Atmospheric Lifetime | 65 years[7] | >2600 years |
| Fire Extinguishing Concentration (n-heptane flame, % by vol.) | ~3-5% | ~6-8% |
| No Observed Adverse Effect Level (NOAEL) for Cardiac Sensitization | 5%[8] | >10% (inferred from PFC data) |
| Lowest Observed Adverse Effect Level (LOAEL) for Cardiac Sensitization | 7.5%[8] | Not established, expected to be high |
Fire Suppression Mechanisms
The primary mechanisms by which Halon 1301 and this compound extinguish fires are fundamentally different. Halon 1301 operates primarily through a chemical mechanism, while this compound's action is predominantly physical.
Halon 1301: Chemical Inhibition
Halon 1301 extinguishes fires by interrupting the chain reaction of combustion.[8] The bromine atom is the key component in this process.[9] When introduced to a fire, the heat causes the Halon 1301 molecule to break apart, releasing bromine radicals (Br•). These radicals then interfere with the combustion process by scavenging hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for sustaining the fire.[9][10] This catalytic cycle effectively stops the fire from propagating.
This compound: Physical Suppression
This compound, like other perfluorocarbons, acts primarily as a heat-absorbing agent.[11] Due to its high heat capacity, when it is released into a fire, it vaporizes and absorbs a significant amount of thermal energy from the combustion zone.[11] This cooling effect lowers the temperature of the fire below the point where the combustion reactions can be sustained, thus extinguishing the fire. While the primary mechanism is physical, there may be a minor chemical effect from the dilution of oxygen and fuel, and the potential for some radical scavenging at very high temperatures, though this is not the dominant mode of action.
Experimental Protocols
The determination of the fire extinguishing concentration of gaseous agents is crucial for evaluating their effectiveness. The cup-burner method is a standardized laboratory-scale test for this purpose, as referenced in NFPA 2001 and ISO 14520.[12][13]
Protocol: Determining Minimum Extinguishing Concentration (MEC) using the Cup-Burner Method
Objective: To determine the minimum concentration of a gaseous fire suppressant required to extinguish a stabilized flame of a liquid fuel (e.g., n-heptane) under controlled conditions.
Materials and Apparatus:
-
Cup-burner apparatus (as specified in NFPA 2001, Annex B or ISO 14520, Annex B)[12]
-
Glass chimney
-
Fuel cup
-
Fuel reservoir and leveling system
-
-
Mass flow controllers for air and agent gas
-
Gas mixing chamber
-
Ignition source (e.g., butane (B89635) lighter)
-
Test fuel (e.g., n-heptane, reagent grade)[7]
-
Gaseous fire suppressant (Halon 1301 or this compound)
-
Data acquisition system to monitor gas flow rates
Procedure:
-
Apparatus Setup:
-
Assemble the cup-burner apparatus in a fume hood.
-
Fill the fuel reservoir with n-heptane.
-
Adjust the fuel level in the cup to be flush with the rim.
-
Connect the air and agent gas cylinders to their respective mass flow controllers.
-
Ensure the data acquisition system is calibrated and functioning correctly.
-
-
Establishing a Stable Flame:
-
Start the airflow through the chimney at a controlled rate (typically 40 L/min).
-
Ignite the fuel in the cup.
-
Allow the flame to stabilize for a pre-burn period of 90 to 120 seconds.
-
-
Agent Introduction and Flame Extinguishment:
-
Begin introducing the gaseous suppressant into the air stream at a low, controlled flow rate.
-
Gradually increase the flow rate of the suppressant while maintaining a constant total flow of the air/agent mixture.
-
Observe the flame closely. The point of extinguishment is when the flame is completely extinguished.
-
Record the flow rates of both air and the suppressant at the moment of extinguishment.
-
-
Data Calculation and Repetition:
-
Calculate the volume percentage of the suppressant in the total gas mixture at the point of extinguishment. This is the Minimum Extinguishing Concentration (MEC).
-
Repeat the procedure at least three times to ensure reproducibility.
-
Calculate the average MEC and the standard deviation.
-
Experimental Workflow Diagram:
Safety Considerations
-
Toxicity: Halon 1301 has low toxicity, but at concentrations above its NOAEL of 5%, it can cause dizziness and impaired coordination.[8] this compound is also considered to have low toxicity. However, like all gaseous agents, at high concentrations, it can displace oxygen and cause asphyxiation.[8]
-
Decomposition Products: In the presence of high temperatures, both Halon 1301 and this compound can decompose to form toxic and corrosive byproducts, such as hydrogen fluoride (B91410) (HF) and, in the case of Halon 1301, hydrogen bromide (HBr). Adequate ventilation is essential after any fire suppression test.
-
Handling: Both agents are stored as liquefied compressed gases and should be handled in accordance with standard laboratory safety procedures for pressurized cylinders.
Conclusion
The research into Halon 1301 replacements is critical for balancing fire safety with environmental protection. This compound presents a viable, non-ozone-depleting alternative, though its high global warming potential necessitates careful consideration. The protocols and data presented here provide a framework for researchers to conduct comparative studies of these two fire suppressants, contributing to the development of safer and more environmentally acceptable fire protection solutions.
References
- 1. nist.gov [nist.gov]
- 2. Atmospheric perfluorocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]
- 4. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. protectionrt.com [protectionrt.com]
- 8. nist.gov [nist.gov]
- 9. Cardiac Sensitization - iodotrifluoromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. nist.gov [nist.gov]
- 12. nist.gov [nist.gov]
- 13. firepro.ru [firepro.ru]
Application Notes and Protocols: Preparation of Perfluorobutane Gas Core, Lipid-Shelled Microbubbles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid-shelled microbubbles are micron-sized spheres composed of a gaseous core stabilized by a monolayer of phospholipids.[1][2] These structures serve as highly effective contrast agents for ultrasound imaging, as the gas core is significantly more compressible and echogenic than surrounding tissues.[1][3][4] The use of a low-solubility, high-molecular-weight gas like perfluorobutane (C4F10) is critical for enhancing the in vivo persistence and stability of the microbubbles.[5][6]
Beyond imaging, these microbubbles are increasingly explored as vehicles for targeted drug and gene delivery.[7][8] The lipid shell can be functionalized with targeting ligands, and the microbubble's oscillation or destruction via a focused ultrasound beam can trigger localized release of a therapeutic payload.
The preparation method significantly influences the key characteristics of the microbubble population, including size distribution, concentration, and shell properties.[9] Common fabrication techniques include mechanical agitation, sonication, and microfluidics, each offering a trade-off between ease of production, scalability, and control over bubble uniformity.[2][3][5][9][10] This document provides detailed protocols for established methods of preparing lipid-shelled microbubbles with a this compound gas core.
Key Formulation Parameters and Components
The stability and functionality of microbubbles are dictated by the composition of the lipid shell. A typical formulation involves a primary structural phospholipid and a PEGylated lipid to provide steric stabilization.
Table 1: Common Lipid Formulations for this compound Microbubbles
| Component | Example Lipid | Molar Ratio (%) | Function |
| Primary Phospholipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 85 - 90% | Forms the primary structural component of the shell, providing rigidity and stability.[1][8][10][11] |
| PEGylated Lipid | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) | 5 - 10% | Provides a hydrophilic polymer brush on the surface, offering steric hindrance to prevent aggregation and improve circulation time.[1][8][10] |
| Other Emulsifiers | Polyoxyethylene (40) stearate (B1226849) (PEG-40 Stearate) | Variable | Can be used in conjunction with or in place of PEGylated lipids to enhance emulsification and stability.[2][11][12] |
| Fluorescent Probe (Optional) | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI) | ~1% | A lipophilic dye incorporated into the shell for fluorescence microscopy experiments.[2] |
Experimental Workflows
The general process for creating microbubbles involves preparing a lipid solution, introducing the this compound gas, and applying energy to facilitate emulsification. Post-production steps are often required to isolate a desired size range.
Caption: General workflow for lipid-shelled microbubble preparation.
Experimental Protocols
The following sections detail two common methods for the bulk preparation of this compound-filled microbubbles.
Protocol 1: Mechanical Agitation Method
This method relies on high-speed shaking to create microbubbles and is amenable to devices like the VIALMIX®.[13] It is a straightforward technique but typically yields a polydisperse population.[8]
A. Materials
-
DSPC and DSPE-PEG2000 (or other desired lipids)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Glycerol and Propylene (B89431) Glycol (optional, for buffer)[13]
-
20 mL glass scintillation vial
-
This compound (C4F10) gas cylinder with regulator
-
Mechanical agitator (e.g., VIALMIX®)
B. Procedure
-
Lipid Film Preparation:
-
Prepare stock solutions of DSPC and DSPE-PEG2000 in chloroform (e.g., 50 mg/mL).[10]
-
In a 20 mL glass scintillation vial, mix the lipid stocks to achieve the desired molar ratio (e.g., 90% DSPC, 10% DSPE-PEG2000).[10][14]
-
Dry the lipid mixture to remove the chloroform using a gentle stream of nitrogen gas or by vacuum desiccation for 10-15 minutes, resulting in a thin lipid film on the vial wall.[10][14]
-
-
Hydration of Lipid Film:
-
Prepare the hydration buffer. A common buffer consists of 80% 0.9% sodium chloride, 10% glycerol, and 10% propylene glycol, with the pH adjusted to 7.4.[13]
-
Add the buffer to the dried lipid film (e.g., 10 mL for a film made from ~4 mg of total lipid).[10]
-
Warm the vial in a water bath (e.g., 60-65°C) for up to 30 minutes to facilitate lipid suspension.[10][13]
-
Vortex or sonicate in a bath sonicator until the lipid is fully re-suspended, forming a clear or slightly hazy solution.[13][14] Allow the solution to cool to room temperature.[13]
-
-
Microbubble Formation:
-
Place the vial containing the lipid solution into the mechanical agitator.
-
Displace the air in the vial's headspace by gently flowing this compound gas into the vial for 1-2 minutes.[13]
-
Immediately seal the vial.
-
Activate the mechanical agitator according to the manufacturer's instructions for a set duration (e.g., 45 seconds). This vigorous shaking creates the microbubble suspension.
-
-
Post-Formation Processing (Size Isolation):
-
The resulting suspension will contain a wide range of bubble sizes.[13] To isolate a clinically relevant size range (e.g., 1-10 µm), centrifugation is recommended.[11][13]
-
Collect the activated microbubble suspension into a syringe.[13]
-
Centrifuge the syringe at a low speed (e.g., 300 RCF for 10 minutes), which will cause the buoyant microbubbles to collect as a "cake" near the plunger.[13]
-
Carefully discard the subnatant (the liquid below the cake) and re-suspend the microbubble cake in fresh, degassed buffer.[13]
-
Further centrifugation steps at very low speeds (e.g., 16 RCF for 1 minute, then 45 RCF for 1 minute) can be used to remove bubbles larger than 10 µm.[13]
-
Protocol 2: Probe Sonication Method
This method uses high-frequency sound waves from a probe sonicator to emulsify the gas and lipid solution.[10][15]
A. Materials
-
Same as Protocol 1, plus:
-
Probe sonicator with a micro-tip
B. Procedure
-
Lipid Film Preparation and Hydration:
-
Follow steps B.1 and B.2 from Protocol 1 to prepare a hydrated lipid solution in a glass vial.
-
-
Microbubble Formation:
-
Place the vial containing the lipid solution in an ice bath to dissipate heat generated during sonication.[16]
-
Insert the probe sonicator tip so it is positioned at the interface between the liquid and the headspace.[15][16]
-
Introduce a gentle, constant flow of this compound gas into the headspace of the vial.[10] The flow should be slow enough to cause slight ripples on the liquid surface without causing overflow.[10]
-
Activate the sonicator. A continuous pulse of 10-30 seconds is often effective.[10][16] Alternatively, a pulsed sequence (e.g., 3 cycles of 1s ON, 10s OFF) can be used.[14]
-
A cloudy, white suspension of microbubbles will form.
-
Immediately turn off the sonicator and then stop the this compound gas flow.[10] Cap the vial.
-
-
Post-Formation Processing (Size Isolation):
-
The sonication method also produces a polydisperse population.[9]
-
Follow the size isolation procedures outlined in step B.4 of Protocol 1 (differential centrifugation) to purify the microbubbles and select for the desired size range.
-
Conceptual Overview: Microfluidic Method
Microfluidic devices offer unparalleled control over microbubble size, capable of producing highly monodisperse populations with a polydispersity index below 2%.[3][5]
-
Principle: A flow-focusing microfluidic chip is used where a stream of this compound gas is sheared by co-flowing streams of the aqueous lipid solution at a precisely engineered nozzle or junction.[3][5]
-
Process: The precise control over gas pressure and liquid flow rates allows for the deterministic "pinching off" of individual gas bubbles, which are immediately stabilized by the lipids in the surrounding fluid.[3]
-
Challenges: Can have lower production rates compared to bulk methods and may require specialized equipment.[10]
Caption: Relationship of core components to final microbubble properties.
Data and Method Comparison
The choice of preparation method is critical and depends on the specific application and available resources.
Table 2: Comparison of Microbubble Preparation Methods
| Feature | Mechanical Agitation | Probe Sonication | Microfluidics |
| Size Distribution | Polydisperse | Polydisperse | Monodisperse |
| Size Control | Low | Low to Medium | High |
| Typical Yield | High (10⁸–10¹⁰ bubbles/mL)[2] | High (10⁸–10¹⁰ bubbles/mL) | Lower to Medium (can be scaled up) |
| Equipment | Mechanical Shaker (e.g., VIALMIX®) | Probe Sonicator | Microfluidic Pump, Chip, Microscope |
| Scalability | High | High | Moderate (requires parallelization) |
| Post-Processing | Size isolation (centrifugation) is essential.[13] | Size isolation (centrifugation) is essential. | Often not required. |
Table 3: Example Parameters for Size Isolation via Centrifugation
| Centrifugation Step | Purpose | Example Parameters | Reference |
| Step 1: Cake Formation | Initial collection of all buoyant microbubbles. | 300 RCF for 10 minutes | [13] |
| Step 2: Large Bubble Removal | Remove microbubbles > 10 µm. | 16 RCF for 1 minute | [13] |
| Step 3: Further Sizing | Remove remaining large microbubbles. | 45 RCF for 1 minute | [13] |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Influence of Lipid Shell Physicochemical Properties on Ultrasound-Induced Microbubble Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-chip generation of microbubbles as a practical technology for manufacturing contrast agents for ultrasonic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ENGINEERING THERANOSTIC MICROBUBBLES USING MICROFLUIDICS FOR ULTRASOUND IMAGING AND THERAPY: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. watermark02.silverchair.com [watermark02.silverchair.com]
- 10. Production of Membrane-Filtered Phase-Shift Decafluorobutane Nanodroplets from Preformed Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Quantitative Pressure and Microbubble-Size Dependence Study of Focused Ultrasound-Induced Blood-Brain Barrier Opening Reversibility in vivo Using MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Lipid Handling and Phase Distribution on the Acoustic Behavior of Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azom.com [azom.com]
- 14. static.igem.org [static.igem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Perfluorobutane in Ophthalmology and Retinal Surgery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorobutane (C4F10) is a high-density, chemically inert, and non-toxic fluorinated hydrocarbon that has emerged as a valuable tool in ophthalmology, particularly in vitreoretinal surgery. Its unique physical properties, including high specific gravity and low surface tension, make it an effective intraoperative instrument and a short-term tamponade agent. These application notes provide a comprehensive overview of the use of this compound in retinal surgery, detailed experimental protocols, and a summary of relevant clinical data to support further research and development.
Principle Applications
This compound is primarily utilized in two main capacities in retinal surgery:
-
Intraoperative Tool (as a liquid): As a member of the perfluorocarbon liquid (PFCL) family, it is used to stabilize the retina, displace subretinal fluid, and assist in the manipulation of retinal tissue during procedures such as vitrectomy for retinal detachment, giant retinal tears, and proliferative vitreoretinopathy (PVR).[1]
-
Intraocular Tamponade (as a gas): As an expansile gas, this compound can be used for pneumatic retinopexy to temporarily seal retinal breaks and allow for chorioretinal adhesion to form. It has a longer intraocular lifespan compared to other commonly used gases like sulfur hexafluoride (SF6).
Data Summary
Quantitative data on the clinical outcomes of this compound is still emerging. However, data from studies on similar perfluorocarbon gases and liquids provide a strong basis for its expected performance.
Table 1: Comparative Properties of Intraocular Gas Tamponades
| Property | Air | Sulfur Hexafluoride (SF6) | Perfluoropropane (C3F8) | Perfluoro-n-butane (C4F10) |
| Expansion | Non-expansile | 2x | 4x | ~5x[2] |
| Intraocular Duration | ~5-7 days | ~2 weeks[3] | ~6-8 weeks[3] | >3 months (in rabbit model)[2] |
| Primary Use | Pneumatic Retinopexy | Pneumatic Retinopexy, Macular Hole Surgery | Pneumatic Retinopexy, Complex Retinal Detachments | Long-term tamponade in complex cases[2] |
Table 2: Clinical Outcomes of Pneumatic Retinopexy with Different Gases
| Outcome | Air | Perfluoropropane (C3F8) |
| Single-Procedure Reattachment Rate | 60.3%[4][5] | 73.0%[4][5] |
| Final Reattachment Rate | 92.1%[4][5] | 96.8%[4][5] |
Note: Data for this compound is not yet available in large-scale comparative clinical trials.
Table 3: Complication Rates Associated with Perfluorocarbon Liquids (PFCLs) and Gas Tamponades
| Complication | Perfluoro-n-octane (PFO) - a PFCL | Perfluoropropane (C3F8) Gas |
| Retained Intraocularly | 7.8%[6] | N/A |
| Elevated Intraocular Pressure (>25 mmHg) | 13%[6] | 32%[7] |
| Corneal Abnormality/Edema | 46.7%[6] | Not commonly reported as a direct complication |
| Cataract Development (in phakic eyes) | High incidence post-vitrectomy | 67% (gas-induced opacities)[7] |
| Recurrent Retinal Detachment | Dependent on underlying pathology | Dependent on underlying pathology |
| New Retinal Tears | N/A | 18% (in pneumatic retinopexy)[8] |
| Proliferative Vitreoretinopathy (PVR) | N/A | 16% (in pneumatic retinopexy)[8] |
Note: These rates are for related compounds and provide an estimation of potential complications with this compound.
Experimental Protocols
Protocol 1: Preparation of Sterile this compound for Ophthalmic Use
This protocol outlines the steps for preparing sterile this compound for intraocular injection. All steps must be performed under strict aseptic conditions in a laminar flow hood or a certified cleanroom.
Materials:
-
Medical-grade liquid this compound
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (1 mL, 5 mL)
-
Sterile needles (30-gauge)
-
Sterile, empty vials
-
Validated autoclave or ethylene (B1197577) oxide (EtO) sterilizer for instruments
Procedure:
-
Sterilization of Equipment: All non-disposable equipment, including vials and any transfer apparatus, should be sterilized using a validated method such as autoclaving or EtO sterilization.[9][10]
-
Aseptic Filtration: a. Draw the required volume of liquid this compound into a sterile 5 mL syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Carefully push the this compound through the filter into a sterile, empty vial. This process removes any potential microbial contamination.[11]
-
Packaging and Storage: a. Seal the sterile vial containing the filtered this compound. b. Store the vial according to the manufacturer's instructions, typically at room temperature and protected from light.
-
Quality Control: A sample from each batch should be sent for sterility and endotoxin (B1171834) testing to ensure it meets pharmacopeial standards for ophthalmic preparations.
Protocol 2: Pars Plana Vitrectomy with this compound as an Intraoperative Tool
This protocol describes the use of liquid this compound during a 3-port pars plana vitrectomy for the repair of a retinal detachment.
Materials:
-
Standard vitrectomy pack and machine
-
Sterile liquid this compound (prepared as in Protocol 1)
-
Syringe with a soft-tip cannula for injection and removal of this compound
-
Endoilluminator, vitrectomy probe, and infusion cannula
-
Intraocular tamponade agent (e.g., silicone oil, C3F8 gas)
Procedure:
-
Standard Vitrectomy Setup: Perform a standard 3-port pars plana vitrectomy, including core vitrectomy and induction of posterior vitreous detachment.[12]
-
Injection of this compound: a. Slowly inject the liquid this compound over the optic nerve head using a syringe with a soft-tip cannula. b. Continue injection until the this compound bubble covers the posterior pole and begins to flatten the detached retina.[12]
-
Surgical Manipulation: With the retina stabilized by the this compound, proceed with shaving the vitreous base, membrane peeling, or other necessary manipulations.
-
Fluid-Air Exchange: Perform a fluid-air exchange to remove the balanced salt solution above the this compound bubble.
-
This compound Removal: a. Position the soft-tip cannula at the posterior edge of the this compound bubble, near the optic nerve. b. Gently aspirate the this compound. Ensure complete removal to avoid postoperative complications like inflammation or increased intraocular pressure.
-
Tamponade Placement: Following complete removal of the this compound, inject the chosen long-term tamponade agent (e.g., silicone oil or expansile gas).[12]
-
Closure: Close the sclerotomies as per standard surgical practice.
Protocol 3: Pneumatic Retinopexy with this compound Gas
This protocol details the in-office procedure for pneumatic retinopexy using this compound gas for a superior retinal tear.
Materials:
-
Sterile this compound gas (C4F10)
-
Sterile 1 mL syringe with a 30-gauge needle
-
Topical anesthetic and povidone-iodine solution
-
Eyelid speculum
-
Cryotherapy or laser photocoagulation device
Procedure:
-
Patient Preparation: a. Administer topical anesthesia to the eye. b. Prepare the eye with a povidone-iodine solution.[13]
-
Retinopexy: Apply cryotherapy or laser photocoagulation to the retinal break(s). This can be done before or after gas injection.
-
Gas Injection: a. Draw up 0.3 mL of pure this compound gas into a 1 mL syringe with a 30-gauge needle.[2] b. Inject the gas into the mid-vitreous cavity, away from the lens.
-
Intraocular Pressure (IOP) Management: a. Immediately after injection, check the perfusion of the central retinal artery. b. If IOP is excessively high, perform an anterior chamber paracentesis to release a small amount of aqueous humor.[13] c. Monitor IOP for at least 30 minutes post-injection.[14][15]
-
Patient Positioning: Instruct the patient on strict head positioning to ensure the gas bubble remains in contact with the retinal break. The duration of positioning will depend on the clinical situation.
-
Follow-up: Schedule follow-up appointments to monitor retinal attachment and IOP.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Pars Plana Vitrectomy with this compound.
Caption: Protocol for Pneumatic Retinopexy with this compound Gas.
Caption: Decision Tree for Intraocular Tamponade Selection.
Conclusion
This compound shows significant promise as a versatile agent in ophthalmology and retinal surgery, both as a liquid for intraoperative management and as a long-acting gas for tamponade. While more extensive clinical data specific to this compound is needed to fully delineate its efficacy and safety profile compared to existing agents, the available information on related compounds suggests it is a viable and potentially advantageous option in select cases. The protocols and data presented here provide a foundation for further investigation and clinical application of this compound in the field of vitreoretinal surgery.
References
- 1. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Air vs perfluoropropane gas in pneumatic retinopexy: a randomized noninferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1xe7tfg0uwul9.cloudfront.net [d1xe7tfg0uwul9.cloudfront.net]
- 6. Outcomes and complications associated with perfluoro-n-octane and perfluoroperhydrophenanthrene in complex retinal detachment repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The complications of perfluoropropane gas use in complex retinal detachments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pneumatic retinopexy using SF6 or C3F8. Results and complications apropos of 56 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for the Cleaning and Sterilization of Intraocular Surgical Instruments - 2018 - American Academy of Ophthalmology [aao.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Are sterile preparations safe for ophthalmic use? [pharmko.com]
- 12. researchgate.net [researchgate.net]
- 13. aao.org [aao.org]
- 14. Prolonged IOP monitoring for normalization after intravitreal injections may be unnecessary on the day of injection - American Academy of Ophthalmology [aao.org]
- 15. Monitoring intraocular pressure changes after intravitreal Ranibizumab injection using rebound tonometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In-Vivo Stability of Perfluorobutane Microbubbles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with perfluorobutane microbubbles.
Frequently Asked Questions (FAQs)
Q1: Why is the in-vivo stability of this compound microbubbles a critical factor in my research?
In-vivo stability is paramount as it directly impacts the efficacy of diagnostic and therapeutic applications. For diagnostic imaging, stable microbubbles are required to circulate through the heart and lungs multiple times to provide a sustained contrast enhancement for accurate imaging.[1][2][3] In therapeutic applications, such as targeted drug or gene delivery, enhanced stability ensures that the microbubbles reach the target site in sufficient concentration before being activated.[3] Rapid degradation can lead to premature release of therapeutic payloads and diminished treatment efficacy.
Q2: What are the primary factors that influence the in-vivo stability of this compound microbubbles?
The stability of microbubbles in circulation is governed by three main considerations:
-
Surrounding Medium Conditions: Factors such as temperature, pressure, and the concentration of dissolved gases in the blood can affect microbubble lifetime.[2]
-
Microbubble Shell Composition: The shell's properties, including surface tension and resistance to gas permeation, are critical.[2][4] These are influenced by the choice of lipids or polymers used.
-
Encapsulated Gas Core: The low solubility of the this compound gas core in the surrounding aqueous medium is a key determinant of stability.[2][4]
Troubleshooting Guide: Common Stability Issues
Issue 1: Rapid Clearance of Microbubbles from Circulation
Symptom: The microbubble signal diminishes too quickly during in-vivo imaging, indicating poor circulation persistence.
Cause: This is often due to suboptimal shell composition, leading to rapid gas diffusion and dissolution, or uptake by the reticuloendothelial system (RES).
Solutions:
-
Modify the Lipid Shell Composition: The choice of phospholipids (B1166683) significantly impacts shell stiffness and resistance to gas diffusion. Using lipids with longer acyl chains can increase shell stability.[2] The molar ratio of components, such as DSPC and DSPE-PEG2000, can also be optimized.[5][6]
-
Incorporate Stabilizing Agents: The addition of small quantities of a higher molecular weight perfluorocarbon, such as perfluorohexane (B1679568) (C6F14), into the microbubble formulation can dramatically improve stability.[1][2][3] C6F14 is thought to intercalate into the lipid shell, reducing surface tension and increasing shell resistance to gas leakage.[1][2][3]
-
Optimize PEGylation: Surface modification with polyethylene (B3416737) glycol (PEG) is a widely used method to increase the circulation time of nanoparticles and microbubbles.[4] PEGylation creates a hydrophilic barrier that reduces opsonization and subsequent uptake by the immune system.[4]
Quantitative Data on Stability Enhancement:
| Modification Strategy | Key Findings | In-Vivo Lifetime Improvement | Reference |
| Gas Core Selection | This compound (C4F10) core provides greater stability than Perfluoropropane (C3F8). | - | [1] |
| Addition of Perfluorohexane (C6F14) | Intercalates into the lipid shell, decreasing surface tension and increasing shell resistance. | From 2 minutes to 14 minutes. | [2] |
| Lipid Concentration and Saturation with C6F14 | Increasing lipid concentration and saturating with C6F14 enhances microbubble lifetime. | Significant increase in time-intensity curve duration. | [1] |
Experimental Protocols
Protocol 1: Preparation of High-Stability this compound Microbubbles
This protocol describes a common method for preparing lipid-shelled this compound microbubbles with enhanced stability.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS)
-
Glycerol
-
1,2-propanediol
-
This compound (C4F10) gas
-
Perfluorohexane (C6F14) (optional, for enhanced stability)
Methodology:
-
Prepare a lipid solution by dissolving DSPC and DSPE-PEG2000 (e.g., in a 9:1 molar ratio) in a solution of PBS, glycerol, and 1,2-propanediol.[5]
-
Transfer a specific volume of the lipid mixture into a glass vial.
-
Exchange the headspace of the vial with this compound gas.[7]
-
For enhanced stability, a small, controlled amount of liquid perfluorohexane can be added to the lipid solution.[1]
-
Form the microbubbles by mechanical agitation of the vial using a device like a Vialmix amalgamator for a set duration (e.g., 45 seconds).[5]
-
The resulting microbubble suspension can be washed and size-isolated through centrifugation if necessary.[8][9]
Protocol 2: In-Vivo Stability Assessment Using Contrast-Enhanced Ultrasound
This protocol outlines a typical workflow for evaluating the circulation persistence of microbubbles in a preclinical model.
Workflow:
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) and maintain anesthesia throughout the imaging session.[5][6]
-
Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein) for microbubble injection.
-
Ultrasound Imaging Setup: Position the animal on an imaging stage and apply ultrasound gel. Use a high-frequency ultrasound system to obtain a clear view of the target anatomical region (e.g., aorta or a specific organ).[1]
-
Microbubble Injection: Inject a bolus of the prepared microbubble suspension through the catheter.
-
Image Acquisition: Acquire a time-series of ultrasound images or video loops of the region of interest.
-
Data Analysis: Measure the contrast intensity within a defined region of interest (ROI) over time to generate a time-intensity curve (TIC).[1] The decay of this curve provides a quantitative measure of the microbubbles' in-vivo stability and circulation half-life.
Visual Guides
Caption: Workflow for microbubble preparation and in-vivo stability assessment.
Caption: Key factors influencing the in-vivo stability of microbubbles.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of intercalating perfluorohexane into lipid shells on nano and microbubble stability - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00956E [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Stability of Engineered Micro or Nanobubbles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Temporal Stability of Lipid-Shelled Microbubbles During Acoustically-Mediated Blood-Brain Barrier Opening [frontiersin.org]
- 6. Temporal stability of lipid-shelled microbubbles during acoustically-mediated blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Stability of Phospholipid-Based Microbubbles Studied Using a Spin Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of Bubble Concentration on the in Vitro and in Vivo Performance of Highly Stable Lipid Shell-Stabilized Micro- and Nanoscale Ultrasound Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in long-term storage of Perfluorobutane contrast agents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the long-term storage of perfluorobutane-based contrast agents. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound contrast agents.
| Problem / Observation | Possible Causes | Recommended Actions |
| Reduced Acoustic Signal or Contrast Enhancement | 1. Gas Leakage: The this compound gas may have diffused out of the microbubble shell over time. 2. Change in Size Distribution: The microbubble population may have shifted to a size that is less responsive at the imaging frequency used. 3. Aggregation/Fusion: Microbubbles may have clumped together, altering their acoustic properties. | 1. Verify the expiration date of the agent. 2. Ensure proper storage conditions were maintained (see FAQs below). 3. Perform a quality control check by measuring the particle size distribution and concentration (see Experimental Protocols). 4. If using a lyophilized product, ensure it was reconstituted correctly according to the manufacturer's instructions. |
| Visible Aggregates or Precipitate in the Vial | 1. Improper Storage Temperature: Exposure to freezing or elevated temperatures can disrupt the shell structure. 2. Incorrect Reconstitution: For lyophilized products, inadequate mixing or use of the wrong diluent can lead to aggregation. 3. Long-term Instability: Over time, changes in the shell composition can lead to aggregation. | 1. Do not use the vial. 2. Review storage and handling records to identify any temperature excursions. 3. For future use, ensure gentle mixing upon reconstitution and avoid vigorous shaking unless specified by the manufacturer. |
| Inconsistent Results Between Experiments | 1. Batch-to-Batch Variability: There may be inherent differences between manufacturing lots. 2. Inconsistent Handling: Variations in reconstitution, dilution, or time between preparation and use can affect results. 3. Age of the Agent: Using agents at different points in their shelf life can lead to variability. | 1. Record the lot number for each experiment to track potential batch-related issues. 2. Standardize all handling procedures, including reconstitution volume, mixing technique, and incubation times. 3. Whenever possible, use agents from the same lot and at a similar post-manufacturing age for a series of related experiments. 4. Perform a pre-experiment quality check on the particle size and concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound microbubble suspensions?
A1: The optimal storage temperature is crucial for maintaining the stability of this compound microbubbles. Generally, it is recommended to store them at refrigerated temperatures, typically between 4°C and 10°C.[1][2] Storing at higher temperatures can lead to a more rapid decrease in the number of microbubbles.[1][2] Avoid freezing the suspension, as this can damage the microbubble shell structure. For lyophilized (freeze-dried) formulations, storage at 4°C has been shown to maintain stability for at least 6 months.[3]
Q2: How does the choice of gas core affect the long-term stability of microbubbles?
A2: The type of gas used as the core is a significant factor in microbubble stability. High-molecular-weight gases like this compound (C4F10) have lower water solubility compared to gases like air or nitrogen.[4] This reduced solubility slows down the rate of gas diffusion out of the microbubble, a process that leads to bubble dissolution. Studies have shown that microbubbles with a this compound core have a longer lifetime compared to those with a perfluoropropane (C3F8) core, which in turn are more stable than those with sulfur hexafluoride (SF6).[5][6][7]
Q3: What changes can be expected in the physical characteristics of this compound microbubbles during long-term storage?
A3: Over time, you can expect changes in the size distribution and concentration of the microbubbles.[8][9][10] Common phenomena include:
-
Dissolution (Ostwald Ripening): Smaller bubbles dissolve, and the gas is taken up by larger bubbles, leading to an overall increase in the mean bubble size and a decrease in concentration.
-
Aggregation and Fusion: Microbubbles may clump together or merge, which can significantly alter their acoustic properties.
-
Gas Leakage: The this compound gas can slowly leak from the shell, causing the bubbles to shrink or disappear.
The rate of these changes is influenced by storage temperature, shell composition, and the surrounding medium.[4][5]
Q4: Is freeze-drying (lyophilization) a viable option for long-term storage of this compound contrast agents?
A4: Yes, freeze-drying is a highly effective method for the long-term storage of microbubble formulations.[3] Lyophilization can significantly extend the shelf life, with studies showing that freeze-dried this compound microbubbles remain stable for at least 6 months when stored at 4°C.[3] Upon reconstitution, the microbubbles regain their structure and function. However, it is important to note that after reconstitution, the stability of the microbubbles is typically limited to a few hours.[3][11]
Q5: What is the expected shelf-life of reconstituted this compound microbubbles?
A5: After reconstitution from a lyophilized powder, the stability of this compound microbubbles is limited. For instance, SonoVue®, which contains sulfur hexafluoride but has a similar lipid shell structure, is stable for up to six hours after reconstitution.[11] The exact duration of stability for a specific this compound agent will depend on its formulation and should be confirmed with the manufacturer's guidelines. It is recommended to use the reconstituted agent as soon as possible to ensure optimal performance.
Data on Storage Stability
The following tables summarize quantitative data on the stability of microbubble contrast agents under different conditions.
Table 1: Effect of Storage Temperature on Microbubble Concentration
| Storage Temperature (°C) | Time (weeks) | Change in Concentration | Reference |
| 4 | 4 | No significant change | [2] |
| 25 | 4 | No significant change | [2] |
| 37 | 2 | Significant decrease | [2] |
Table 2: Long-Term Stability of Freeze-Dried this compound Microbubbles Stored at 4°C
| Storage Time (months) | Mean Diameter (μm) | Concentration (x 10⁸ MB/mL) | Reference |
| 0 (Post-FD) | 1.7 ± 0.1 | 9 ± 0.4 | [3] |
| 1 | ~1.7 | ~9 | [3] |
| 3 | ~1.7 | ~9 | [3] |
| 6 | ~1.7 | ~9 | [3] |
| Data presented as mean ± standard deviation. No time-dependent changes were observed over the 6-month period. |
Experimental Protocols
Protocol 1: Assessment of Microbubble Size Distribution and Concentration over Time
This protocol describes a general method for monitoring the physical stability of a microbubble suspension during storage.
Materials:
-
Microbubble contrast agent sample
-
Isotonic saline solution (e.g., phosphate-buffered saline)
-
Particle sizing instrument (e.g., Accusizer, Coulter counter, or a system with dynamic light scattering capabilities)[10][12][13]
-
Vortex mixer
-
Micropipettes
Methodology:
-
At specified time points (e.g., 0, 24, 48, 72 hours and weekly thereafter), gently invert the vial containing the microbubble suspension to ensure homogeneity. Avoid vigorous shaking.
-
Carefully withdraw a small, precise volume of the microbubble suspension using a micropipette.
-
Dilute the sample in isotonic saline to a concentration appropriate for the particle sizing instrument. The dilution factor should be recorded.
-
Measure the particle size distribution and concentration using the instrument according to the manufacturer's instructions.
-
Repeat the measurement at least three times for each sample to ensure reproducibility.
-
Record the mean diameter, size distribution (e.g., polydispersity index), and concentration (number of microbubbles per mL).
-
Analyze the data to observe trends in size and concentration over the storage period.
Visualizations
References
- 1. Effect of Temperature and Pressure on the Stability of Protein Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The influence of intercalating perfluorohexane into lipid shells on nano and microbubble stability - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00956E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of encapsulated gas on stability of lipid-based microbubbles and ultrasound-triggered drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of microbubble contrast agents for echographic imaging through time-scheduled size distribution measurements [iris.cnr.it]
- 9. Effect of perfluorocarbon composition on activation of phase‐changing ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifying the size distribution of microbubble contrast agents for high-frequency subharmonic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bracco.com [bracco.com]
- 12. Optimizing Sensitivity of Ultrasound Contrast Enhanced Super Resolution Imaging by Tailoring Size Distribution of Microbubble Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical and Experimental Gas Volume Quantification of Micro- and Nanobubble Ultrasound Contrast Agents [mdpi.com]
Technical Support Center: Perfluorobutane-Based Nanoemulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of perfluorobutane-based nanoemulsions.
Troubleshooting Guide
This guide addresses specific instability issues you may encounter during your experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size Over Time | Ostwald Ripening: Diffusion of this compound from smaller to larger droplets. This is a primary destabilization mechanism for PFC nanoemulsions.[1][2][3][4][5] | 1. Optimize Perfluorocarbon Choice: While your focus is on this compound, consider incorporating a small fraction of a higher molecular weight, less water-soluble perfluorocarbon like perfluorooctyl bromide (PFOB) or perfluorodecyl bromide (PFDB).[4] This can significantly retard Ostwald ripening. 2. Surfactant Selection: Employ polymeric surfactants like Pluronics (e.g., F-68, F-127) or poly(2-oxazoline) (POx) amphiphiles, which can provide a robust steric barrier against ripening.[1] Fluorinated surfactants can also enhance stability.[5] 3. Narrow Particle Size Distribution: A monodisperse nanoemulsion has a lower driving force for Ostwald ripening. Optimize your homogenization process to achieve a low Polydispersity Index (PDI). |
| Phase Separation (Creaming or Sedimentation) | Coalescence and Aggregation: Droplets merging or clumping together due to insufficient repulsive forces.[3][4] | 1. Increase Surface Charge: Incorporate a charged surfactant or a co-surfactant (e.g., an anionic phospholipid) to increase the magnitude of the zeta potential. A zeta potential of ±30 mV is generally considered sufficient for good physical stability.[6] 2. Optimize Surfactant Concentration: Ensure complete surface coverage of the droplets. Insufficient surfactant can lead to exposed hydrophobic patches and subsequent aggregation. 3. High-Pressure Homogenization: Utilize high-pressure homogenization to create smaller, more uniform droplets that are less prone to coalescence.[7][8][9] |
| Inconsistent Batch-to-Batch Results | Variability in Formulation or Process Parameters: Minor deviations in component concentrations, homogenization pressure, or temperature can lead to significant differences in nanoemulsion characteristics. | 1. Standardize Protocols: Adhere strictly to a detailed, written experimental protocol for every batch. 2. Calibrate Equipment: Regularly calibrate your homogenizer, particle size analyzer, and other critical equipment. 3. Quality Control of Raw Materials: Ensure the purity and consistency of your this compound, surfactants, and other components. |
| Low Drug Loading Efficiency | Poor Affinity of the Drug for the this compound Core: Many drugs have limited solubility in the fluorous phase. | 1. Fluorous Tagging: Covalently attach a fluorous tag to your drug molecule to enhance its partitioning into the this compound core.[1] 2. Triphasic Nanoemulsions: Incorporate a small amount of a hydrocarbon oil (e.g., medium-chain triglycerides) to create a "triphasic" nanoemulsion. The drug may preferentially partition into this oil phase.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability in this compound-based nanoemulsions?
A1: The main pathway for the destabilization of perfluorocarbon (PFC) nanoemulsions, including those based on this compound, is Ostwald ripening.[1][2] This process involves the diffusion of the dispersed phase (this compound) from smaller droplets to larger droplets through the continuous aqueous phase, leading to an overall increase in the average droplet size over time.[2] Factors influencing Ostwald ripening include the polydispersity of the sample, concentration, the presence of micelles, and the specific identity of the PFC.[1]
Q2: How can I improve the long-term stability of my this compound nanoemulsion?
A2: To enhance long-term stability, focus on minimizing Ostwald ripening and preventing coalescence.[3][4] This can be achieved by:
-
Incorporating a higher molecular weight perfluorocarbon: Adding a small amount of a less water-soluble PFC, such as perfluorodecylbromide (PFDB), can stabilize the nanoemulsion against droplet growth during storage.[4]
-
Optimizing the surfactant system: The use of polymeric surfactants, such as poly(2-oxazoline) amphiphiles, can create a dense steric barrier on the droplet surface, improving stability.[1] Fluorinated surfactants are also effective in stabilizing PFC droplets.[5]
-
Controlling particle size and distribution: A narrow particle size distribution (low PDI) reduces the driving force for Ostwald ripening. High-pressure homogenization is an effective method for achieving this.[7][8][9]
-
Ensuring sufficient surface charge: A zeta potential of at least ±30 mV helps to prevent droplet aggregation through electrostatic repulsion.[6]
Q3: What is a good starting point for surfactant concentration?
A3: A common starting concentration for surfactants in nanoemulsion formulations is in the range of 5-10% w/v.[2][10] However, the optimal concentration will depend on the specific surfactant, the desired droplet size, and the concentration of the this compound phase. It is recommended to perform a concentration optimization study for your specific system.
Q4: What is the role of high-pressure homogenization in preparing stable nanoemulsions?
A4: High-pressure homogenization (HPH) is a high-energy method that is highly effective in reducing the droplet size of a coarse emulsion to the nanometer range.[7][8][9] The process involves forcing the emulsion through a small orifice at high pressure, which generates intense shear and cavitation forces that break down large droplets into smaller, more uniform ones.[8] This results in a nanoemulsion with a narrow particle size distribution (low PDI), which is crucial for kinetic stability and resistance to Ostwald ripening.[8][11]
Q5: How can I characterize the stability of my nanoemulsion?
A5: The stability of a nanoemulsion is typically assessed by monitoring key physicochemical parameters over time. These include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[3][6] A stable nanoemulsion will show minimal changes in particle size and PDI over the storage period.
-
Zeta Potential: Measured to assess the electrostatic stability of the droplets.[6][12]
-
Visual Observation: Checking for signs of phase separation, such as creaming or sedimentation.
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): Provides direct visualization of the nanoemulsion droplets and can help to distinguish between nanoemulsions and other structures like liposomes.[3][4]
Data Presentation
Table 1: Influence of Surfactant Type on Perfluorocarbon Nanoemulsion Properties
| Surfactant | Hydrodynamic Diameter (nm) | Change in Droplet Volume over 30 days (nm³) | Reference |
| Pluronic F-68 | ~180 | 1 x 10⁷ | [1] |
| Pluronic F-127 | ~170 | Stable | [1] |
| Zonyl FSO | ~160 | Stable | [1] |
| Zonyl FSN | ~150 | Stable | [1] |
| P(MeOx)₃₀-b-P(NonOx)₁₂ | ~180 | Stable | [13] |
| PEG₂₂-b-NonOx₁₀ | ~170 | Most Stable | [1] |
Table 2: Effect of High-Pressure Homogenization Parameters on Nanoemulsion Particle Size
| Homogenization Pressure (bar) | Number of Passes | Mean Particle Diameter (nm) | PDI | Reference |
| 1000 | 1 | ~130 | < 0.25 | [11] |
| 1000 | 3 | ~80-130 | < 0.25 | [11] |
| 1000 | 5 | ~80 | < 0.2 | [11] |
| 2500 | 1 | 50-80 | Not Specified | [7] |
| 2500 | 2 | Slightly smaller than 1 pass | Not Specified | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Nanoemulsion via High-Pressure Homogenization
-
Preparation of the Aqueous Phase: Dissolve the chosen surfactant (e.g., 2-5% w/v Pluronic F-68) in deionized water or a suitable buffer (e.g., PBS, pH 7.4).
-
Preparation of the Oil Phase: The oil phase consists of this compound.
-
Formation of a Coarse Emulsion: Add the this compound phase (e.g., 10-20% v/v) to the aqueous phase while vigorously stirring using a high-shear mixer (e.g., rotor-stator homogenizer) for 5-10 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.
-
Pressure: Start with a pressure of 1000 bar and consider increasing it up to 2500 bar for smaller droplet sizes.[7][11]
-
Number of Passes: Typically, 3-5 passes are sufficient to achieve a stable nanoemulsion with a narrow size distribution.[11]
-
Temperature Control: Use a cooling system to maintain a constant temperature during homogenization, as the process can generate significant heat.
-
-
Characterization: Immediately after preparation, characterize the nanoemulsion for particle size, PDI, and zeta potential.
-
Storage: Store the nanoemulsion at a controlled temperature (e.g., 4°C) and monitor its stability over time.
Protocol 2: Characterization of Nanoemulsion Stability
-
Sample Preparation: At predetermined time points (e.g., day 0, 1, 7, 14, 30), take an aliquot of the stored nanoemulsion.
-
Particle Size and PDI Measurement (DLS):
-
Dilute the nanoemulsion sample with the same continuous phase used for its preparation to an appropriate concentration for DLS measurement.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform at least three replicate measurements and record the average Z-average diameter and PDI.
-
-
Zeta Potential Measurement:
-
Dilute the nanoemulsion sample in an appropriate low-ionic-strength buffer.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
Perform at least three replicate measurements.
-
-
Visual Inspection: Visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.
-
Data Analysis: Plot the average particle size, PDI, and zeta potential as a function of time to assess the long-term stability of the nanoemulsion.
Mandatory Visualizations
Caption: Key instability pathways in this compound-based nanoemulsions.
Caption: A logical workflow for troubleshooting nanoemulsion instability.
References
- 1. Systematic Study of Perfluorocarbon Nanoemulsions Stabilized by Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 4. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 8. news-medical.net [news-medical.net]
- 9. mdpi.com [mdpi.com]
- 10. thno.org [thno.org]
- 11. The Effect of High-Pressure Homogenization Conditions on the Physicochemical Properties and Stability of Designed Fluconazole-Loaded Ocular Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redox-responsive gene delivery from perfluorocarbon nanoemulsions through cleavable poly(2-oxazoline) surfactants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Perfluorobutane gas leaks in experimental setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorobutane gas in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound (C4F10), also known as decafluorobutane, is a colorless, odorless, and non-flammable gas.[1] Due to its high density and chemical inertness, it is valuable in various research applications.[2] A primary application is its use as the gas core in microbubble contrast agents for ultrasound imaging.[2] It is also used in tracer studies and as a research chemical for creating fluorinated compounds.[1][3]
Q2: What are the primary safety concerns when working with this compound?
While this compound has low acute toxicity, the main hazards are:
-
Asphyxiation: As an inert gas, it can displace oxygen in enclosed or poorly ventilated spaces, leading to a risk of suffocation.[1]
-
Frostbite: Direct contact with the liquefied gas can cause severe cold burns and frostbite.[1]
-
Pressure Hazards: As with any compressed gas, there is a risk of injury from a sudden, uncontrolled release of pressure.
Always work in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety glasses and cryogenic gloves when handling liquefied gas.
Q3: How can I detect a this compound leak?
Detecting a this compound leak can be challenging as it is odorless. The most common and effective methods include:
-
Handheld Electronic Leak Detectors: A portable leak detector that operates on the principle of thermal conductivity is a reliable method. These devices can detect any gas that has a different thermal conductivity than the ambient air they are zeroed in.[2]
-
Bubble Test (Snoop Test): Applying a leak detection solution (a simple soap and water mixture is suitable) to joints and connections is a straightforward way to identify leaks. The formation of bubbles indicates a gas leak.
-
Pressure Drop Test: This involves pressurizing the system, isolating it from the gas source, and monitoring the pressure over a set period. A significant drop in pressure indicates a leak within the system.
Q4: What materials are compatible with this compound?
This compound, as a fluorocarbon, is compatible with a wide range of materials. For tubing, seals, and other components, the following are generally recommended:
-
Metals: Stainless steel is highly recommended for tubing and fittings due to its inertness and durability.
-
Plastics: Fluoropolymers such as Teflon® (PTFE, PFA) and PVDF are excellent choices due to their chemical resistance.
-
Elastomers (for O-rings and seals): Fluoroelastomers (FKM, Viton®) and Perfluoroelastomers (FFKM, Kalrez®) offer the best resistance. EPDM and Silicone may have limited compatibility and should be tested for specific applications.
Troubleshooting Gas Leaks
A systematic approach is crucial when a gas leak is suspected. The following guide provides steps to identify and resolve leaks in your experimental setup.
Problem: Suspected this compound Leak (e.g., rapid cylinder depletion, inconsistent experimental results)
Step 1: Initial Assessment and Safety
-
Isolate the System: If it is safe to do so, close the main valve on the this compound cylinder.
-
Ensure Ventilation: Increase ventilation in the laboratory by opening sashes on fume hoods or turning on exhaust fans.
-
Personal Protective Equipment (PPE): Wear safety glasses and appropriate gloves.
Step 2: Leak Identification
Use one of the following methods to pinpoint the source of the leak. Start from the gas source and work your way to the experimental apparatus.
-
Method A: Handheld Electronic Leak Detector
-
Turn on the detector and allow it to warm up and zero in ambient air, away from the gas lines.
-
Slowly move the probe along all gas lines, paying close attention to connection points.
-
An audible or visual alarm will indicate the proximity of a leak.
-
-
Method B: Bubble Test
-
Prepare a leak detection solution (e.g., a few drops of dish soap in a wash bottle with deionized water).
-
Pressurize the system.
-
Apply the solution liberally to all connection points, including the cylinder connection, regulator fittings, and tubing connections.
-
The formation of bubbles will pinpoint the exact location of a leak.
-
Step 3: Common Leak Points and Solutions
The following table summarizes common leak points and how to address them.
| Potential Leak Point | Troubleshooting Steps | Solution |
| Gas Cylinder Connection | Check the connection between the cylinder valve and the regulator. | Disconnect, inspect the threads and any gaskets, reconnect, and tighten securely. Re-test for leaks. |
| Regulator Fittings | Inspect the high-pressure and low-pressure gauge connections and the outlet fitting. | Use a wrench to gently tighten any loose fittings. If a leak persists, the regulator may need to be serviced or replaced. |
| Tubing and Fittings | Inspect all compression fittings, quick-connects, and hose barb connections. | Ensure tubing is fully inserted and that fittings are properly tightened (avoid over-tightening). Replace any cracked or damaged tubing. |
| Valves (Needle, Ball) | Check the valve stem and the connections to the gas line. | Tighten the packing nut on the valve stem if the leak is from there. If the valve body is leaking, it will likely need to be replaced. |
| Experimental Apparatus | Check seals, O-rings, and septa on your reaction vessel or instrument. | Inspect for signs of wear, cracks, or improper seating. Replace any compromised components. |
Quantitative Data Summary
The following tables provide quantitative data to assist in setting up and testing your this compound gas system.
Table 1: Leak Detection and Pressure Testing Parameters
| Parameter | Value/Range | Notes |
| Handheld Detector Sensitivity | Capable of detecting leaks down to 1 x 10⁻⁵ cc/sec (Helium) | Sensitivity for this compound will be similar for thermal conductivity detectors. |
| Pressure Test Medium | Dry Nitrogen or Air | Do not use this compound for pressure testing to conserve the gas. |
| Test Pressure | 1.5 times the maximum expected operating pressure | For low-pressure systems (<5 psig), a test pressure of at least 5 psig is recommended.[4] |
| Test Duration | 30 minutes to 1 hour | For critical applications or large systems, a longer duration (up to 24 hours) may be necessary. |
| Acceptable Pressure Drop | < 10% of the initial test pressure | A larger drop indicates a significant leak that must be located and repaired.[5] |
Table 2: Material Compatibility for this compound Systems
| Material Category | Excellent | Good | Limited / Not Recommended |
| Plastics | PTFE, PFA, PVDF | Polypropylene, HDPE | ABS, Polycarbonate |
| Elastomers (Seals/O-Rings) | FFKM (e.g., Kalrez®), FKM (e.g., Viton®) | EPDM | Buna-N (Nitrile), Silicone |
| Metals | Stainless Steel (316, 304) | Brass, Aluminum | - |
Note: This data is based on the general chemical resistance of fluorocarbons. Always consult the manufacturer's specifications for your specific components and perform compatibility testing for critical applications.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Pressure Leak Testing a New Experimental Setup
-
System Assembly: Assemble all components of your gas delivery system (tubing, fittings, valves, experimental vessel) but do not connect the this compound cylinder.
-
Isolate the System: Ensure all valves are closed and cap off the end of the gas line where it would enter your experiment.
-
Connect Test Gas: Connect a cylinder of an inert gas, such as nitrogen, with a regulator to the inlet of your system.
-
Pressurize the System: Slowly open the nitrogen cylinder valve and adjust the regulator to bring the system to the desired test pressure (1.5 times your maximum operating pressure).
-
Isolate and Wait: Close the valve on the nitrogen cylinder to isolate the pressurized system.
-
Monitor Pressure: Record the initial pressure reading on a calibrated pressure gauge. Monitor the pressure for a minimum of 30 minutes.
-
Evaluate Results:
-
No Pressure Drop: The system is considered leak-tight.
-
Pressure Drop: A leak is present. Proceed to identify the leak using a handheld detector or bubble solution as described in the troubleshooting guide.
-
-
Depressurize: Once the test is complete and any leaks are resolved, slowly and safely vent the nitrogen from the system.
-
Connect this compound: You can now safely connect the this compound cylinder to your leak-tested system.
Visualizations
Diagram 1: General Troubleshooting Workflow for a Gas Leak
Caption: A step-by-step workflow for safely troubleshooting a suspected gas leak.
Diagram 2: Decision Tree for Identifying Leak Source
Caption: A logical progression for isolating the source of a gas leak in a typical setup.
Diagram 3: Potential Leak Points in an Experimental Gas Setup
Caption: Common locations for gas leaks in a standard laboratory experimental setup.
References
- 1. tnp-instruments.com [tnp-instruments.com]
- 2. LeakHunter Handheld Leak Detector | HVS Leak Detection | Rent or Buy [heliumleakdetection.net]
- 3. Handheld Combustible Gas Leak Detector - Hazmat Resource, Inc. [hazmatresource.com]
- 4. How To Pressure Test a Gas Line | Requirements, Tips & More [nigen.com]
- 5. eppingplumbingservices.com.au [eppingplumbingservices.com.au]
Technical Support Center: Perfluorobutane Handling and Environmental Release Reduction in Laboratory Settings
This technical support center provides researchers, scientists, and drug development professionals with guidance on the safe handling of Perfluorobutane (PFB) and methods to minimize its environmental release in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my laboratory?
A1: this compound (C4F10) is a colorless, odorless, and inert gas.[1][2] In laboratory settings, its primary application is as a gas core in the synthesis of microbubbles for use as ultrasound contrast agents.[1][3][4] These microbubbles enhance the contrast in ultrasound imaging, aiding in diagnostics and research, particularly in studies related to drug and gene delivery.[1][5][6]
Q2: What are the primary environmental concerns associated with this compound?
A2: this compound is a type of perfluorocarbon (PFC), which is a potent greenhouse gas. It has a high Global Warming Potential (GWP) and a long atmospheric lifetime, meaning it can contribute to climate change if released.[2] Due to its chemical stability, it does not readily break down in the environment.[2]
Q3: What are the immediate safety precautions I should take when handling a this compound gas cylinder?
A3: this compound is a gas under pressure and can cause asphyxiation by displacing oxygen in confined spaces.[1] Contact with the liquefied gas can cause frostbite.[5] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure the cylinder is securely fastened to a stable surface to prevent it from falling.[8][9][10][11] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, cryogenic gloves when handling the liquefied gas, and a lab coat.[7]
Q4: How should I store this compound gas cylinders in the laboratory?
A4: Store cylinders in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][5] Do not store cylinders in public hallways or unprotected areas.[8] Oxidizing gases should be stored separately from flammable gases.[8] Ensure the valve protection cap is in place when the cylinder is not in use.[9][10]
Q5: What is the proper disposal method for this compound and related waste?
A5: The recommended method for the disposal of this compound is high-temperature incineration at a licensed facility equipped to handle gaseous waste and aerosol cans.[2][7] This process breaks down the stable carbon-fluorine bonds.[7] Contaminated lab materials, such as tubing and vials, should also be disposed of as hazardous waste according to your institution's guidelines. Do not vent this compound directly to the atmosphere.
Troubleshooting Guide: this compound Microbubble Synthesis
This guide addresses common issues encountered during the preparation of this compound-filled microbubbles for ultrasound applications.
| Problem | Potential Causes | Solutions |
| Inconsistent Microbubble Size (Polydispersity) | - Improper sonication/agitation energy or duration.- Incorrect lipid/surfactant concentration.- Temperature fluctuations during synthesis. | - Optimize sonication/agitation parameters (power, time).- Ensure precise measurement and dissolution of shell components.- Maintain a consistent temperature throughout the synthesis process.[12] |
| Microbubbles are Too Large (>10 µm) | - Insufficient sonication/agitation energy.- High concentration of lipids/surfactants. | - Increase sonication/agitation power or duration.- Adjust the concentration of shell components.- Use a centrifugation-based size isolation method to remove larger bubbles.[7] |
| Microbubbles are Too Small or Low Concentration | - Excessive sonication/agitation leading to bubble collapse.- Low concentration of lipids/surfactants.- Inefficient purging with this compound. | - Reduce sonication/agitation intensity.- Increase the concentration of shell components.- Ensure the vial headspace is thoroughly purged with this compound gas before agitation.[7] |
| Poor Microbubble Stability (Short Lifetime) | - Impure or incorrect lipid/surfactant composition.- Inefficient encapsulation of this compound.- Contamination of the formulation. | - Use high-purity lipids and surfactants.- Consider using lipids with longer acyl chains for increased shell stability.[13][14]- Ensure all glassware and reagents are sterile and free of contaminants. |
| Low Ultrasound Contrast Enhancement | - Low concentration of microbubbles.- Microbubble size is not optimal for the ultrasound frequency being used.- Premature destruction of microbubbles. | - Increase the concentration of the microbubble solution.- Optimize microbubble size for the specific imaging application.- Ensure the stability of the microbubbles and handle the solution gently. |
Data on this compound Environmental Release
The following table provides estimated fugitive emission levels of this compound from a typical laboratory fume hood during a microbubble synthesis protocol. These values are illustrative and can vary based on equipment, procedures, and laboratory conditions.
| Parameter | Value | Notes |
| Assumed PFB volume per synthesis | 10 mL (gas) | Based on typical protocols for purging the headspace of a small vial.[7] |
| Fume Hood Capture Efficiency | 99.9% | For a properly functioning and certified chemical fume hood. |
| Estimated Fugitive Emissions per Synthesis | 0.01 mL | This is the small percentage of gas that may not be effectively captured. |
| Global Warming Potential (GWP) of PFB (100-year) | 4800 | The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over 100 years, relative to carbon dioxide.[2] |
| CO2 Equivalent per Synthesis | ~0.1 g CO2e | This is a calculated estimate based on the fugitive emissions and GWP of PFB. |
Note: Minimizing the volume of this compound used and ensuring the proper functioning of laboratory ventilation are key to reducing environmental release.
Experimental Protocol: Preparation of Lipid-Shelled this compound Microbubbles
This protocol outlines a general method for the synthesis of lipid-shelled this compound microbubbles for research applications.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), sterile and degassed
-
This compound gas cylinder with a regulator
-
Sterile 2 mL glass vials with rubber septa and aluminum crimp seals
-
Sonicator or high-speed shaker (e.g., VIALMIX®)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC and DSPE-PEG2000 in chloroform (B151607) in a round-bottom flask at a desired molar ratio (e.g., 9:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with sterile, degassed PBS by gentle agitation to form a lipid suspension.
-
-
Vial Preparation:
-
Transfer a specific volume of the lipid suspension (e.g., 1 mL) into a sterile 2 mL glass vial.[7]
-
-
Gas Exchange:
-
In a chemical fume hood, carefully purge the headspace of the vial with this compound gas for 1-2 minutes using a gentle stream of gas.
-
Immediately seal the vial with a sterile rubber septum and an aluminum crimp cap.
-
-
Microbubble Formation:
-
Activate the microbubbles by vigorously agitating the vial using a sonicator or a high-speed shaker for a specified time (e.g., 45 seconds).[7]
-
-
Size Selection (Optional):
-
To obtain a more uniform size distribution, the microbubble suspension can be centrifuged at a low speed. The infranatant containing smaller bubbles can be collected, while the cake of larger bubbles is discarded.[7]
-
-
Characterization:
-
Determine the size distribution and concentration of the microbubbles using appropriate instrumentation, such as a particle size analyzer or a light microscope with a hemocytometer.
-
Visualizations
References
- 1. Ultrasound and Microbubble Guided Drug Delivery: Mechanistic Understanding and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of microbubble-facilitated sonoporation for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound contrast agents: microbubbles made simple for the pediatric radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonoporation: Underlying Mechanisms and Applications in Cellular Regulation – ScienceOpen [scienceopen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azom.com [azom.com]
- 8. Enzyme-Degradable Hybrid Polymer/Silica Microbubbles as Ultrasound Contrast Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-Targeted Microbubble Destruction: Modulation in the Tumor Microenvironment and Application in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-integration.org [bio-integration.org]
- 11. Ultrasound Targeted Microbubble Destruction-Mediated Delivery of a Transcription Factor Decoy Inhibits STAT3 Signaling and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The influence of intercalating perfluorohexane into lipid shells on nano and microbubble stability - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00956E [pubs.rsc.org]
- 14. Lipid-shelled vehicles: engineering for ultrasound molecular imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Perfluorobutane Microbubble Targeting Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the targeting efficiency of perfluorobutane microbubbles in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to ensure successful targeting with this compound microbubbles?
A1: Success begins with proper preparation and characterization. This includes the covalent coupling of your targeting ligand to a lipid anchor, preparing the aqueous precursor medium with shell components, and then forming the microbubbles. It is crucial to assess the efficacy of ligand transfer to the microbubble shell and to adjust the microbubble size distribution, often by flotation, to remove larger bubbles that could be detrimental for in vivo applications.[1]
Q2: What is a common cause of low targeting efficiency?
A2: Low targeting efficiency can often be attributed to suboptimal ligand density on the microbubble surface. An intermediate ligand density has been shown to provide statistically significant improvements in cell binding compared to higher or lower densities.[2] It is also crucial to ensure that the chosen ligand has a high affinity and that the linkage chemistry (e.g., maleimide-thiol) is stable and efficient.[3]
Q3: How can I reduce non-specific binding of my targeted microbubbles?
A3: Non-specific binding can lead to false positives and an overestimation of targeting success.[4] To mitigate this, consider the following:
-
Incorporate a PEG spacer: A polyethylene (B3416737) glycol (PEG) brush on the microbubble surface acts as a dynamic tether and a barrier, which can help reduce non-specific interactions.[4]
-
Use a control microbubble: Injecting a separate control, such as plain microbubbles without ligands or microbubbles with an isotype control antibody, helps to estimate the background level of non-specific adhesion. The true targeted signal can then be determined by subtracting this background.[4]
-
Optimize surface charge: For certain applications, creating cationic microbubbles can facilitate non-selective targeting to negatively charged surfaces like bacterial biofilms through electrostatic interactions.[5]
Q4: My microbubbles have a short circulation time in vivo. How can I improve their stability?
A4: The stability of microbubbles is critical for allowing sufficient time to reach and bind to the target site. Key factors influencing stability include:
-
Shell Composition: Using lipids with longer acyl chains, such as distearoylphosphatidylcholine (DSPC), can increase shell rigidity and stability.[4][6] Polymer-based shells have also been shown to offer prolonged in vivo stability and circulation time.[7]
-
Gas Core: this compound is used due to its low aqueous solubility, which enhances stability compared to gases like nitrogen or air.[4][8]
-
Inclusion of Stabilizing Agents: Including small amounts of agents like perfluorohexane (B1679568) (C6F14) in the microbubble formulation can significantly improve lifetime in vivo by incorporating into the shell and reducing gas dissolution.[6][9]
Q5: Can acoustic parameters be adjusted to improve targeting?
A5: Yes, acoustic radiation force (ARF) can be used to enhance targeting. ARF mechanically pushes microbubbles towards the vascular endothelial wall, which increases the proximity between the ligand and the receptor and reduces the velocity of the microbubbles.[4][10] In vitro studies have demonstrated that using ARF can increase microbubble adhesion by over 100-fold.[4] However, it's important to optimize the acoustic pressure; for instance, in sonoporation studies, an optimal peak negative pressure was found to be 500 kPa, as higher pressures did not improve uptake and reduced cell viability.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Signal Intensity from Bound Microbubbles | Insufficient number of microbubbles binding to the target. | Increase the surface density of the targeting ligand on the microbubble shell. Using a high density of small molecule ligands can promote cooperative multipoint interactions and strong adhesion. | [4] |
| Poor acoustic response of the microbubbles. | Optimize microbubble size. The acoustic response is highly dependent on size, with an optimal radius often found to be between 1-2 µm for firm adhesion. Smaller bubbles may have a diminished acoustic response. | [4][12] | |
| High Background Signal / False Positives | Non-specific adhesion of microbubbles to non-target tissues. | Always perform a control experiment using non-targeted microbubbles to quantify the level of non-specific binding. Subtract this background signal from the targeted microbubble signal. | [4] |
| Microbubbles are physically entrapped rather than specifically bound. | Use the destruction-replenishment imaging method. This technique helps differentiate between freely circulating and adherent microbubbles by destroying all microbubbles in the field of view and then observing the signal from newly arrived, unbound bubbles. | [4] | |
| Inconsistent Results Between Experiments | Variability in microbubble size distribution. | Implement a size isolation step after microbubble preparation, such as flotation or centrifugation, to obtain a more uniform size distribution for each experiment. | [1] |
| Degradation of microbubbles during storage. | Use freshly prepared microbubbles. If storage is necessary, store at a controlled room temperature (~18–20°C) and account for the natural decay in concentration over time. Some formulations can maintain stability for up to 3 weeks. | [13][14] | |
| Low Binding Under Flow Conditions | Shear forces in the bloodstream are detaching the microbubbles. | Increase the ligand-receptor bond strength. The biomechanics of targeting involve a balance between adhesion forces and shear flow forces. Maximizing the number of ligand-receptor bonds formed can enhance retention. | [4] |
| Insufficient time for ligand-receptor interaction. | Apply acoustic radiation force (ARF) to push microbubbles towards the vessel wall and slow their velocity, increasing the probability of binding. | [4][10] |
Quantitative Experimental Parameters
The following tables summarize key quantitative data for optimizing this compound microbubble experiments.
Table 1: Microbubble Formulation & Targeting Parameters
| Parameter | Value / Range | Context / Notes | Citation |
| Typical Injection Dose | 1 x 10⁷ to 5 x 10⁷ microbubbles | For in vivo detection of angiogenesis in murine tumor models. | [4] |
| Optimized Injection Dose | 1 x 10⁶ microbubbles | Minimum effective dose demonstrated in a murine tumor model. | [4] |
| Ligand Molar Ratio (NHS-FITC:DSPE-PEG2000-A) | 20:1 | Optimized ratio for conjugation kinetics studies. | [15] |
| Ligand Molar Ratio (SA-FITC:DSPE-PEG2000-B) | 0.5:1 | Optimized ratio for conjugation kinetics studies. | [15] |
| Lipid Molar Ratio (DSPC:DSPE-PEG2K) | 9:1 | Used for preparing microbubbles for blood-brain barrier opening studies. | [13] |
| Lipid Molar Ratio (DSPC:DSPE-PEG2K:DSPE-PEG2000-Biotin) | 90:5:5 | Used for preparing targeted microbubbles for sonoporation. | [11] |
| Optimal Microbubble Radius | 1 - 2 µm | Determined by computational modeling to achieve firm adhesion in a multi-targeted system. | [12] |
Table 2: Acoustic Parameters for Enhanced Targeting & Delivery
| Parameter | Value / Range | Application | Citation |
| Mechanical Index (MI) | < 0.8 | Recommended maximum MI for applications with compressible microbubbles to avoid premature destruction. | [16] |
| Ultrasound Frequency | 0.5 MHz | Used in therapeutic pulses for blood-brain barrier opening experiments. | [13] |
| Peak-Negative Pressure (PNP) | 300 kPa | Used in therapeutic pulses for blood-brain barrier opening experiments. | [13] |
| Peak-Negative Pressure (PNP) | 500 kPa | Optimal pressure for enhancing cell uptake of molecules during sonoporation without significantly reducing cell viability. | [11] |
| Pulse Length | 1 ms | Used in therapeutic pulses for blood-brain barrier opening experiments. | [13] |
| Pulse Repetition Frequency (PRF) | 1 Hz | Used in therapeutic pulses for blood-brain barrier opening experiments. | [13] |
Experimental Protocols
Protocol 1: Preparation of Targeted this compound Microbubbles
This protocol describes a simplified method for preparing lipid-shelled microbubbles with surface-conjugated targeting ligands.[1]
-
Ligand-Lipid Conjugation: Covalently couple the targeting ligand (e.g., a cyclic RGD peptide) to a lipid anchor (e.g., DSPE-PEG-Maleimide). Assess the quality and successful completion of the reaction using appropriate analytical techniques (e.g., chromatography, mass spectrometry).
-
Aqueous Precursor Preparation: Prepare an aqueous medium containing the microbubble shell components. This typically includes a primary phospholipid (e.g., DSPC), a PEGylated lipid (e.g., DSPE-PEG2000), and the pre-conjugated ligand-lipid from Step 1.
-
Microbubble Formation: Place the aqueous precursor solution in a vial. Purge the headspace of the vial with this compound gas. Form the microbubbles by high-speed shaking or sonication to create a milky-white suspension.
-
Size Distribution Adjustment: To remove oversized microbubbles, allow the suspension to sit undisturbed. The larger, more buoyant microbubbles will float to the top. Carefully collect the lower portion of the suspension containing the desired size range.
-
Characterization: Assess the final microbubble size distribution and concentration using a method like electrozone sensing (e.g., a Coulter counter).
Protocol 2: In Vitro Static Binding Assay
This assay evaluates the specific binding of targeted microbubbles to a surface coated with the target receptor.[1]
-
Plate Preparation: Coat the surface of a petri dish or wells of a microplate with the recombinant target protein (e.g., αvβ3 integrin). Block any remaining non-specific binding sites with a blocking agent (e.g., bovine serum albumin).
-
Incubation: Add the targeted microbubble suspension to the coated surface. As a negative control, add non-targeted microbubbles to a separate coated surface. Incubate for a defined period (e.g., 20 minutes) at room temperature to allow for binding.
-
Washing: Gently wash the surface multiple times with a suitable buffer (e.g., PBS) to remove any unbound microbubbles.
-
Quantification: Using an inverted microscope, capture images of multiple fields of view. Count the number of adherent microbubbles per unit area. A significantly higher number of bound microbubbles on the targeted surface compared to the control indicates successful specific binding.
Visualizations
Caption: Workflow for targeted this compound microbubble development.
Caption: Troubleshooting flowchart for low targeting efficiency.
Caption: Factors influencing the biomechanics of microbubble targeting.
References
- 1. Preparation and Characterization of Targeted Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of microbubbles - contrast agents for ultrasound molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic Microbubbles for Non-Selective Binding of Cavitation Nuclei to Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of intercalating perfluorohexane into lipid shells on nano and microbubble stability - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00956E [pubs.rsc.org]
- 7. The dynamic behavior of polymer microbubbles during long ultrasound tone-burst excitation and its application for sonoreperfusion therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Acoustic radiation force in vivo: a mechanism to assist targeting of microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy optimization of low frequency microbubble-mediated sonoporation as a drug delivery platform to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of ultrasound contrast agents with computational models to improve selection of ligands and binding strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Temporal Stability of Lipid-Shelled Microbubbles During Acoustically-Mediated Blood-Brain Barrier Opening [frontiersin.org]
- 14. Temporal stability of lipid-shelled microbubbles during acoustically-mediated blood-brain barrier opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ligand Conjugation to Bimodal PEG Brush Layers on Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micro/nano-bubble-assisted ultrasound to enhance the EPR effect and potential theranostic applications - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the effects of Perfluorobutane on sensitive analytical equipment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the potential effects of perfluorobutane on sensitive analytical equipment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where might it come from in a laboratory environment?
This compound (C4F10) is a colorless, odorless, and inert gas at room temperature.[1] Due to its high density and inertness, it has specialized uses that could lead to its presence in a laboratory, including:
-
As a component in newer generation microbubble ultrasound contrast agents. [1]
-
As a potential replacement for Halon 1301 in fire extinguishers. [1]
-
Outgassing from materials: Like other fluorinated compounds, this compound could potentially outgas from various materials used in the lab, contributing to background contamination.
Q2: Which analytical instruments are most likely to be affected by this compound interference?
Given its gaseous nature and chemical inertness, instruments that are highly sensitive to background atmospheric components or that use high-energy ionization techniques are most susceptible. These include:
-
Mass Spectrometers (MS): Particularly those coupled with Gas Chromatography (GC-MS), where gaseous compounds are directly introduced and ionized. This compound could appear as background ions or "ghost peaks."
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common, gaseous fluorinated compounds can potentially interfere with ¹⁹F NMR experiments by contributing to background signals, especially in sensitive cryogenic probes.
Q3: What are the typical signs of this compound interference in my analytical data?
Suspect this compound or other fluorocarbon interference if you observe:
-
In GC-MS:
-
Unexplained, sharp peaks in blank runs that do not correspond to your solvent or known contaminants.[2]
-
The presence of fragment ions characteristic of fluorocarbons in the mass spectra of these ghost peaks (e.g., m/z 69 for CF₃⁺).
-
A consistent, low-level background of fluorocarbon-related ions across all analyses.
-
-
In LC-MS:
-
While less likely to be a direct mobile phase contaminant due to its low solubility, airborne this compound could potentially be ionized at the source, leading to a persistent background signal.
-
-
In ¹⁹F NMR:
-
Unexplained, broad signals in the baseline of your spectra, which could be due to gaseous fluorinated species in the probe.
-
Troubleshooting Guides
This section provides systematic guidance for identifying and resolving potential this compound interference.
Guide 1: Investigating Unexpected Peaks in GC-MS
Issue: You are observing sharp, unidentified peaks in your GC-MS chromatograms, even in solvent blanks. The mass spectra of these peaks suggest the presence of fluorinated compounds.
Troubleshooting Workflow:
A troubleshooting workflow for unexpected peaks in GC-MS.
Guide 2: Addressing High Background Noise in Sensitive Detectors
Issue: You are experiencing a persistent high background signal in your mass spectrometer or a noisy baseline in your ¹⁹F NMR, which you suspect might be due to a gaseous contaminant.
Troubleshooting Workflow:
A troubleshooting workflow for high background noise.
Data Presentation
Table 1: Physical Properties of this compound Compared to Common Laboratory Substances
This table summarizes key physical properties that influence the potential for this compound to act as a persistent gaseous contaminant in a laboratory setting.
| Property | This compound (C₄F₁₀) | Dichloromethane (CH₂Cl₂) | Hexane (C₆H₁₄) | Nitrogen (N₂) |
| Molar Mass ( g/mol ) | 238.03 | 84.93 | 86.18 | 28.01 |
| Boiling Point (°C) | -1.6 to -2.1[3][4] | 39.6 | 69 | -195.8 |
| Vapor Pressure (kPa at 25°C) | 330.3[1] | 58.7 | 20.3 | N/A (Gas) |
| Water Solubility | 1.5 mg/L[1] | 13 g/L | 9.5 mg/L | 20 mg/L |
| Physical State at 25°C | Gas[1] | Liquid | Liquid | Gas |
Experimental Protocols
Protocol 1: System Bake-out and Purge for Gaseous Contaminant Removal (GC-MS)
This protocol is designed to remove volatile contaminants like this compound from a GC-MS system. Always consult your instrument's manual before performing a bake-out.
Materials:
-
High-purity helium or nitrogen gas
-
Blank, conditioned septa
-
Clean, solvent-rinsed liner
-
Union for connecting the column to the transfer line
Procedure:
-
Preparation:
-
Cool down the injector and oven to room temperature.
-
Vent the mass spectrometer according to the manufacturer's instructions.
-
Wear appropriate personal protective equipment, including gloves.
-
-
Inlet Maintenance:
-
Replace the septum and liner with new, clean parts. This eliminates them as sources of contamination.
-
-
Column Bake-out:
-
Disconnect the column from the MS transfer line and cap the transfer line with a clean union. This prevents contaminants from entering the MS during the bake-out.
-
Set the carrier gas flow to the normal operating rate.
-
Program the oven to heat to the column's maximum recommended temperature (or at least 20°C above the highest analytical temperature) and hold for 2-4 hours. This will flush contaminants from the column.
-
-
MS Source Cleaning (if necessary):
-
If background contamination is severe, consider cleaning the ion source as per the manufacturer's protocol.
-
-
System Reassembly and Conditioning:
-
Cool the oven to room temperature.
-
Reconnect the column to the MS transfer line.
-
Pump down the mass spectrometer.
-
Once a stable vacuum is achieved, perform a short bake-out of the entire system (e.g., 100-150°C for 1-2 hours) to remove any residual atmospheric water and contaminants.
-
Allow the system to cool and stabilize.
-
-
Verification:
-
Run several solvent blanks to confirm that the ghost peaks or high background have been eliminated.
-
Protocol 2: Laboratory Air Quality Assessment for Volatile Fluorocarbons
If you suspect airborne contamination, this protocol outlines a logical approach to identifying the source.
Procedure:
-
Initial Assessment:
-
Run a baseline blank on your analytical instrument to quantify the level of interference.
-
Conduct a thorough visual inspection of the laboratory. Look for any new equipment, recently used fire extinguishers, or materials that could be a source of fluorocarbons.
-
-
Source Isolation:
-
If possible, and with appropriate safety considerations, temporarily power down or remove suspect equipment from the laboratory.
-
After removal, allow the laboratory air to exchange for several hours (or overnight) by ensuring the ventilation system is operating correctly.
-
Re-run a blank on your instrument to see if the interference has decreased.
-
-
Ventilation Check:
-
Confirm with your institution's facilities or environmental health and safety department that the laboratory's air exchange rate meets the required standards.
-
Ensure that air intakes are not located near potential sources of external contamination.
-
-
Consultation:
-
If the source of the airborne contamination cannot be identified and persists, consult with an industrial hygienist or your institution's safety officer for a more detailed air quality analysis.
-
References
Technical Support Center: Safe Disposal of Perfluorobutane Waste
This technical support center provides researchers, scientists, and drug development professionals with best practices for the safe disposal of perfluorobutane (PFB) waste. This compound is a per- and polyfluoroalkyl substance (PFAS), a class of synthetic chemicals often referred to as "forever chemicals" due to their persistence in the environment. While specific regulations for this compound waste are still evolving, this guide is based on the current U.S. Environmental Protection Agency (EPA) interim guidance for PFAS disposal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its disposal a concern?
A1: this compound (C4F10) is a colorless, odorless, and non-flammable gas belonging to the perfluoroalkane family.[1] Its high thermal and chemical stability, owing to strong carbon-fluorine bonds, makes it persistent in the environment, raising concerns about its long-term impact and potential for bioaccumulation.[1]
Q2: Is this compound waste considered hazardous waste?
A2: Currently, under federal law, this compound itself is not listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] However, the EPA is in the process of listing certain PFAS as "hazardous constituents," which is a step towards a potential "hazardous waste" designation.[3] It is crucial to check state and local regulations, which may be more stringent.[2] A waste mixture containing this compound may be classified as hazardous if it is mixed with a listed hazardous waste or exhibits hazardous characteristics like ignitability (B1175610) or corrosivity.[2]
Q3: What are the recommended disposal methods for this compound waste?
A3: The EPA's interim guidance for PFAS waste outlines three primary disposal methods: thermal treatment (incineration), landfilling, and deep well injection.[4] The selection of the most appropriate method depends on the form of the waste (gas, liquid, or solid), the concentration of this compound, and local regulations.
Disposal Method Selection
Choosing the appropriate disposal method for this compound waste is a critical step in ensuring environmental safety and regulatory compliance. The following decision tree provides a logical workflow for selecting the most suitable option based on the waste's physical state and local regulatory acceptance.
References
Optimizing sonication parameters for Perfluorobutane microbubble formation
Welcome to the technical support center for the optimization of sonication parameters for perfluorobutane (PFB) microbubble formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sonication in microbubble formation? Sonication is the most common method for producing lipid-encapsulated microbubbles. It uses high-frequency sound waves to create acoustic cavitation in a lipid suspension. This intense energy overcomes the surface tension of the liquid, enabling the emulsification of the this compound gas into micro-scale bubbles that are then stabilized by a phospholipid shell.[1][2][3]
Q2: What are the key sonication parameters I need to control? The critical parameters to control are sonication power (amplitude), duration, duty cycle (pulsed vs. continuous), and frequency. The position of the sonicator tip is also crucial for probe sonicators.[3][4] These factors collectively determine the energy input into the system and significantly impact the resulting microbubble characteristics.
Q3: Should I use a probe sonicator or a bath sonicator? Both methods can be effective, but they offer different levels of control and are suited for different scales.
-
Probe Sonicator: Delivers high-intensity, focused energy directly into the sample. It is highly efficient for creating high concentrations of microbubbles but can lead to localized heating and potentially broader size distributions if not optimized.[5][6][7] The tip of the sonotrode is typically placed at the gas-liquid interface for optimal bubble formation.[3]
-
Bath Sonicator: Provides lower-intensity, indirect sonication. It is gentler, results in less heating, and can be suitable for smaller, lower-yield batches or when working with heat-sensitive materials.[5]
Q4: How does the lipid formulation affect the sonication process? The lipid shell composition is critical for microbubble stability. Formulations often include a primary phospholipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), along with a PEGylated lipid (e.g., DSPE-PEG2000) to provide a protective hydrophilic layer.[1][8] The specific lipids used influence the shell's cohesiveness and resistance to dissolution and fragmentation during sonication.[9]
Q5: Why is this compound (PFB) gas used? this compound is a high-molecular-weight, low-solubility gas. These properties are essential for creating stable microbubbles. The low water solubility and high vapor pressure of PFB resist premature bubble dissolution due to Laplace pressure, resulting in longer circulation times compared to microbubbles filled with air.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the sonication process for PFB microbubble formation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Microbubble size is too large | Insufficient sonication energy. | Increase sonication power/amplitude. Increase sonication duration. Ensure the probe tip is correctly positioned at the gas-liquid interface. |
| High Polydispersity (Wide Size Distribution) | Over-sonication causing fragmentation. Inconsistent energy delivery. | Reduce sonication power or time. Use a pulsed sonication mode (duty cycle) to control energy input and reduce heat. Optimize the lipid concentration and formulation for better stability.[1][3] |
| Low Microbubble Concentration | Inefficient gas incorporation. Insufficient sonication power. | Ensure a headspace of this compound gas is maintained above the lipid solution during sonication.[12] Increase sonication power. For probe sonicators, ensure the tip creates a vortex to draw gas into the liquid. |
| Microbubbles are Unstable / Dissolve Quickly | Poor lipid shell formation. Use of a low molecular weight gas. Overly aggressive sonication causing shell damage. | Verify the lipid formulation; ensure the presence of stabilizing agents like PEGylated lipids.[8][13] Confirm the use of high-purity this compound gas. Decrease sonication power or use a pulsed duty cycle to avoid fragmentation.[9] |
| Sample is Overheating | Excessive continuous sonication. | Use a pulsed sonication mode (e.g., 5 seconds on, 10 seconds off). Place the sample vial in an ice bath during the sonication process.[4] |
| Foam Production | Sonication amplitude is too high. | Reduce the sonication amplitude. A study on nanodroplets noted that amplitudes of 80-100% resulted in foam.[4] |
Sonication Parameter Optimization
Optimizing sonication parameters is crucial for achieving the desired microbubble size, concentration, and stability. The following table summarizes the general effects of adjusting key parameters based on findings from various studies.
| Parameter | Effect of Increase | Typical Range | Notes & Considerations |
| Power / Amplitude | Decreases mean size; may increase polydispersity and fragmentation at very high levels.[3][14] | 20 W - 240 W (Probe)[3] | Start at a lower power and gradually increase. Excessive power can destroy bubbles as they form. |
| Sonication Time | Decreases mean size initially, but prolonged time can lead to instability or no significant change.[3][4] | 15 seconds - 5 minutes[3] | Optimal time depends on power and volume. Monitor sample temperature. |
| Frequency | Higher frequency tends to produce smaller bubbles.[2][14] | 20 kHz - 70 kHz+ | Most lab sonicators are fixed at ~20 kHz. Higher frequencies are less common but can offer finer control.[2][3] |
| Duty Cycle (Pulsed) | Reduces heat buildup; provides better control over energy input, potentially leading to narrower size distribution. | 50% (e.g., 5s ON, 5s OFF) | Highly recommended to prevent overheating and over-processing, especially with high-power probe sonicators.[4] |
| Lipid Concentration | Affects shell thickness and stability. | 1-2 mg/mL | Higher concentrations can improve stability but may require more energy to form bubbles. |
| Gas Type | High molecular weight, low solubility gases (like PFB) are critical for stability. | This compound, SF6 | This compound is a common and effective choice for creating stable microbubbles for therapeutic and diagnostic use.[10] |
Experimental Protocols & Visualizations
Generalized Protocol for PFB Microbubble Synthesis via Probe Sonication
This protocol outlines a standard procedure for creating PFB-filled, lipid-shelled microbubbles.
-
Lipid Film Preparation:
-
Dissolve the desired lipid mixture (e.g., DPPC and DSPE-PEG2000 at a 9:1 molar ratio) in chloroform (B151607).
-
Create a thin lipid film on the inside of a glass vial by evaporating the chloroform under a stream of nitrogen gas.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration & Gas Exchange:
-
Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, PBS) to the desired final lipid concentration (e.g., 2 mg/mL).[5]
-
Seal the vial with a septum cap.
-
Purge the headspace of the vial with this compound gas for 5-10 minutes to replace the air.
-
-
Sonication:
-
Place the vial in an ice bath to dissipate heat.
-
Insert the microtip of the probe sonicator into the vial, positioning the tip at the interface between the liquid and the PFB gas.[3][6]
-
Apply sonication using optimized parameters (e.g., 70% power, pulsed mode of 10 seconds on / 10 seconds off, for a total sonication time of 2 minutes).[5]
-
-
Isolation and Washing:
-
After sonication, the microbubbles will float to the top, forming a milky white layer.
-
Remove the infranatant (the liquid below the microbubble layer) using a syringe.
-
Resuspend the microbubbles in fresh, filtered PBS. Repeat this washing step 2-3 times to remove excess lipids and debris.[5]
-
-
Characterization:
-
Determine the microbubble size distribution and concentration using methods such as light microscopy with a hemocytometer, a Coulter counter, or specialized particle sizing instruments.
-
Visual Workflow
Caption: Experimental workflow for this compound microbubble synthesis.
Parameter Optimization Logic
Caption: Relationship between sonication parameters and microbubble properties.
References
- 1. Long-Term Stability by Lipid Coating Monodisperse Microbubbles Formed by a Flow-Focusing Device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Microbubbles Stabilized by Protein Shell: From Pioneering Ultrasound Contrast Agents to Advanced Theranostic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising the manufacture of perfluorocarbon nanodroplets through varying sonication parameters. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 5. Formulation and Characterization of Chemically Cross-linked Microbubble Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laboratory-scale production of sterile targeted microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Emulsification of Stable Superheated this compound Nanodroplets by Sonication: Addressing the Limitations of the Microbubble Condensation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of intercalating perfluorohexane into lipid shells on nano and microbubble stability - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00956E [pubs.rsc.org]
- 9. Influence of Lipid Shell Physicochemical Properties on Ultrasound-Induced Microbubble Destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Microbubble Size, Composition and Multiple Sonication Points on Sterile Inflammatory Response in Focused Ultrasound-Mediated Blood-Brain Barrier Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic applications of lipid-coated microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing coalescence of Perfluorobutane nanodroplets in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorobutane (PFB) nanodroplets. The information is designed to help prevent coalescence and ensure the stability of your nanodroplet solutions.
Troubleshooting Guide
Issue 1: Rapid Increase in Nanodroplet Size (Coalescence/Aggregation)
Q: My this compound nanodroplets are showing a significant increase in size shortly after formulation, as confirmed by Dynamic Light Scattering (DLS). What are the possible causes and how can I fix this?
A: A rapid increase in nanodroplet size is a common indicator of coalescence or aggregation. This can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Surfactant Concentration: Insufficient surfactant concentration is a primary cause of nanodroplet instability. The surfactant layer stabilizes the interface between the this compound core and the aqueous solution, preventing droplets from merging.
-
Recommendation: Increase the surfactant concentration in your formulation. The optimal concentration will depend on the specific surfactant and oil phase used. It is recommended to perform a concentration optimization study. Increasing surfactant concentration generally leads to a decrease in droplet diameter.[1][2][3][4][5]
-
-
Shell Composition: For lipid-based nanodroplets, the composition of the lipid shell is critical for stability.
-
Recommendation: Increasing the molar percentage of PEGylated phospholipids (B1166683) (up to 90%) in the lipid shell can lead to a reduction in size and size variance due to increased steric stabilization.[6]
-
-
Storage Conditions: Improper storage can accelerate coalescence.
-
Recommendation: Store nanodroplet solutions at refrigerated temperatures (e.g., 4°C).[7][8] Avoid freeze-thaw cycles unless your formulation has been specifically designed for it. One study found that a phospholipid-based PFB emulsion was stable for more than 14 days when refrigerated or frozen, but only for 3 days at 25°C.[7]
-
-
Ionic Strength of the Medium: High ionic strength can compress the electrical double layer around the nanodroplets, reducing electrostatic repulsion and leading to aggregation.
-
Recommendation: If possible, formulate and store your nanodroplets in a low ionic strength buffer or deionized water.
-
Issue 2: Spontaneous Vaporization of Nanodroplets
Q: I'm observing gas bubbles in my this compound nanodroplet solution at room or physiological temperatures, indicating spontaneous vaporization. How can I prevent this?
A: this compound has a low boiling point (-1.7°C), making the nanodroplets susceptible to premature vaporization. Here’s how to address this:
-
Shell Integrity and Cross-linking: A robust shell is crucial for stabilizing the superheated liquid PFB core.
-
Recommendation: For polymer-shelled nanodroplets, ensure complete cross-linking of the polymer chains. UV-induced thiol-ene cross-linking of an amphiphilic triblock copolymer shell can keep the PFB core in a liquid state even at temperatures exceeding its boiling point.[9]
-
-
Formulation Temperature: The temperature during formulation can impact the stability of the resulting nanodroplets.
-
Purification: The presence of larger, less stable microbubbles from the initial formulation can act as nucleation sites for vaporization.
-
Recommendation: Use centrifugation to remove any microbubbles or larger droplets that may have formed during the manufacturing process.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal size for this compound nanodroplets to avoid coalescence?
A1: While there is no single "ideal" size, smaller, more monodisperse nanodroplets tend to be more stable. For many applications, a size range of 100-250 nm is targeted. However, stability is more dependent on the formulation (surfactant, shell composition) and storage conditions than on size alone.
Q2: How does the choice of surfactant affect nanodroplet stability?
A2: The choice of surfactant is critical. For PFB nanodroplets, phospholipids and amphiphilic block copolymers are commonly used. The surfactant should be able to form a stable, condensed layer at the PFB-water interface. The length of the hydrophilic and hydrophobic blocks of the surfactant can influence the curvature and stability of the nanodroplet.
Q3: What are the recommended storage conditions for this compound nanodroplets?
A3: It is generally recommended to store PFB nanodroplets at refrigerated temperatures (4°C) in a sealed container to minimize evaporation and coalescence.[7][8] Some formulations may also be stable when frozen.[7] Always check the stability of your specific formulation at different storage conditions.
Q4: Can I use sonication to re-disperse aggregated nanodroplets?
A4: While brief, low-power sonication might temporarily break up loose aggregates, it is not a recommended solution for coalescence. Coalescence is an irreversible process where droplets merge. Re-sonication may also introduce excess energy, potentially leading to further instability or vaporization. It is better to optimize the initial formulation to prevent aggregation.
Q5: How can I confirm that my nanodroplets are not coalescing over time?
A5: Regular monitoring of nanodroplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS) is the most common method to assess stability over time. A stable formulation will show minimal changes in the average size and PDI over the storage period.
Quantitative Data Summary
Table 1: Effect of Surfactant Concentration on Nanodroplet Size
| Formulation | Surfactant Concentration | Average Droplet Diameter (nm) | Reference |
| Cinnamon Oil Nanoemulsion | 6% | 254 | [2] |
| Cinnamon Oil Nanoemulsion | Not Specified (Higher Conc.) | 96 | [2] |
| Cinnamon Oil Nanoemulsion | Not Specified (Highest Conc.) | 65 | [2] |
| Curcumin Nanoemulsion | 1x | ~120 | [3] |
| Curcumin Nanoemulsion | 3x | ~90 | [3] |
| Beta-carotene NLC | 3% Poloxamer 407 | ~80 | [5] |
Table 2: Stability of this compound Nanodroplets under Different Storage Conditions
| Formulation | Storage Temperature | Duration | Observation | Reference |
| Phospholipid-based PFB Emulsion | Frozen or Refrigerated | > 14 days | Stable | [7] |
| Phospholipid-based PFB Emulsion | 25°C | 3 days | Stable | [7] |
| Phospholipid-coated PFB NDs | 4°C and 37°C | 24 hours | Size remained unchanged at 215 ± 11 nm | [11] |
| Dual-drug loaded nanodroplets | 4°C | 8 days | Good stability with slight size increase | [8] |
Experimental Protocols
Protocol 1: Formulation of Phospholipid-Stabilized PFB Nanodroplets by Probe Sonication
This protocol is adapted from a method for direct emulsification of PFB nanodroplets.[7]
Materials:
-
Phospholipid mixture (e.g., DPPC and DSPE-PEG2000 in a 9:1 molar ratio)
-
Phosphate-buffered saline (PBS), sterile filtered
-
This compound (PFB) gas
-
Probe sonicator
-
Pressurized vial
-
Ice bath
Methodology:
-
Prepare a phospholipid solution by hydrating a lipid film with PBS to the desired concentration (e.g., 2 mg/mL).
-
Cool the phospholipid solution in an ice bath to approximately -10°C.
-
In a cold environment, condense PFB gas into the vial containing the chilled phospholipid solution.
-
Immediately seal the vial to maintain pressure.
-
Place the vial in an ice bath.
-
Insert the probe of the sonicator into the solution.
-
Sonicate at low power for a specified duration (e.g., 2 minutes). The exact power and time should be optimized for your specific setup.
-
After sonication, allow the emulsion to equilibrate at room temperature.
-
Characterize the nanodroplets for size and concentration using DLS.
-
For long-term storage, keep the nanodroplet solution at 4°C.
Protocol 2: Characterization of Nanodroplet Size by Dynamic Light Scattering (DLS)
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Low-volume cuvettes
-
Filtered deionized water or PBS for dilution
-
Nanodroplet sample
Methodology:
-
Sample Preparation:
-
Ensure the nanodroplet sample is at thermal equilibrium with the DLS instrument's measurement chamber.
-
Dilute the nanodroplet sample with filtered deionized water or PBS to an appropriate concentration. The ideal concentration will result in a stable count rate as recommended by the instrument manufacturer (typically between 150k and 250k counts per second).[12]
-
-
Instrument Setup:
-
Clean the cuvette thoroughly with filtered water and a suitable solvent (e.g., ethanol), and dry it completely.[12]
-
Transfer the diluted sample to the cuvette, ensuring there are no air bubbles.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant viscosity and refractive index, and the measurement temperature.
-
Perform the measurement. Typically, multiple runs are averaged to obtain a reliable result.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, Z-average diameter, and polydispersity index (PDI). A monodisperse sample will have a low PDI (typically < 0.2).
-
Visualizations
Caption: Workflow for the formulation of this compound nanodroplets.
Caption: Factors contributing to nanodroplet coalescence and prevention strategies.
Caption: A decision tree for troubleshooting common nanodroplet instability issues.
References
- 1. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Surfactant Concentrations on Physicochemical Properties and Functionality of Curcumin Nanoemulsions Under Conditions Relevant to Commercial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. Lipid Shell Composition Plays a Critical Role in the Stable Size Reduction of Perfluorocarbon Nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Emulsification of Stable Superheated this compound Nanodroplets by Sonication: Addressing the Limitations of the Microbubble Condensation Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Polymer-Stabilized this compound Nanodroplets for Ultrasound Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Phase-Change Nanodroplets and Ultrasound on Blood–Brain Barrier Permeability In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Ultrasound Mediated Extravasation of a Model Drug by this compound Nanodroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Enhancing the Shelf-Life of Freeze-Dried Perfluorobutane Microbubbles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the shelf-life of freeze-dried perfluorobutane microbubbles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the shelf-life of freeze-dried this compound microbubbles?
A1: The long-term stability of freeze-dried this compound microbubbles is primarily influenced by three key factors: the composition of the microbubble shell, the choice of cryoprotectant, and the storage conditions. The shell, often composed of lipids or polymers, must be robust enough to withstand the stresses of freezing and drying.[1] Cryoprotectants are essential to protect the microbubbles from damage during the lyophilization process.[2][3] Finally, proper storage temperature and atmosphere are critical for maintaining the integrity of the lyophilized cake and the encapsulated gas.[4][5]
Q2: Which cryoprotectants are most effective for preserving this compound microbubbles during freeze-drying?
A2: Several studies have shown that sugars and polymers are effective cryoprotectants for microbubbles. Sucrose (B13894) and polyvinylpyrrolidone (B124986) (PVP) have been demonstrated to be superior in maintaining the size, concentration, and acoustic properties of poly(n-butyl cyanoacrylate) (PBCA) microbubbles after lyophilization when compared to glucose and polyethylene (B3416737) glycol (PEG).[6][7] Polyvinyl alcohol (PVA) has also been successfully used, acting as both a shell material and a cryoprotectant.[2][3] The choice of cryoprotectant is critical and should be optimized for the specific microbubble formulation.
Q3: What is the expected shelf-life of properly formulated freeze-dried microbubbles?
A3: Properly formulated and stored freeze-dried microbubbles can have a significantly extended shelf-life compared to their liquid suspension counterparts. Studies have demonstrated that some freeze-dried microbubble formulations can be stable for at least 6 months to a year when stored at 4°C or even room temperature.[4][5][8][9][10] Long-term stability is characterized by the retention of physical properties such as size and concentration upon reconstitution, as well as consistent acoustic performance.[4]
Q4: How does the shell composition affect the stability of freeze-dried microbubbles?
A4: The composition of the microbubble shell plays a crucial role in its stability during and after freeze-drying. For lipid-based microbubbles, mixtures of phospholipids (B1166683) such as distearoyl phosphatidylcholine (DSPC) and distearoyl phosphatidylglycerol (DSPG) have been shown to enhance stability compared to formulations with only a single lipid type.[11] The inclusion of PEGylated lipids (e.g., DSPE-PEG2000) can also improve stability.[8][12] For polymer-shelled microbubbles, materials like PBCA have been successfully lyophilized, demonstrating good stability.[6][7]
Troubleshooting Guide
Issue 1: Significant decrease in microbubble concentration after reconstitution.
| Possible Cause | Troubleshooting Step |
| Inadequate cryoprotection | Optimize the type and concentration of the cryoprotectant. Sugars like sucrose and polymers like PVP have shown good results.[6][7] |
| Suboptimal freeze-drying cycle | Ensure the freezing and drying steps are performed below the glass transition temperature (Tg) of the formulation to prevent structural collapse.[5][13] |
| Mechanical stress during reconstitution | Reconstitute the lyophilized cake gently by slow addition of the aqueous medium and gentle swirling or inversion, avoiding vigorous shaking.[14] |
| Improper storage | Store the freeze-dried vials at the recommended temperature (typically 4°C) and under vacuum or an inert gas atmosphere.[4] |
Issue 2: Changes in microbubble size or size distribution after reconstitution.
| Possible Cause | Troubleshooting Step |
| Aggregation during freeze-drying | Ensure uniform freezing and consider the use of excipients that inhibit aggregation, such as certain polymers or surfactants.[15] |
| Fusion of microbubbles | The formulation may not be robust enough. Consider modifying the shell composition to increase its mechanical strength.[11] |
| Ostwald ripening in the frozen state | Optimize the freezing rate. Flash freezing in liquid nitrogen is a common method used to minimize ice crystal growth.[4][13] |
Issue 3: Poor acoustic performance of reconstituted microbubbles.
| Possible Cause | Troubleshooting Step | | Loss of this compound gas | The microbubble shell may be permeable or have been damaged. Re-evaluate the shell composition and the lyophilization process. | | Incomplete reconstitution | Ensure the lyophilized cake is fully dissolved. The presence of undissolved components can affect the acoustic response. | | Alteration of shell properties | The freeze-drying process may have altered the mechanical properties of the shell. Characterize the reconstituted microbubbles for shell elasticity and thickness. |
Quantitative Data Summary
Table 1: Stability of Freeze-Dried Microbubbles Under Different Storage Conditions
| Microbubble Type | Cryoprotectant | Storage Temperature | Duration | Key Findings | Reference |
| PBCA | 5% Sucrose, 5% PVP | 4°C, 25°C | 20 weeks | Stable in terms of size, concentration, and acoustic properties. | [6][7] |
| PBCA | 5% Sucrose, 5% PVP | 37°C | 1 week | Stable for only one week before disintegration. | [6][7] |
| Lipid-based (DSPC/DSPG) | Sucrose | Room Temperature | 1 year | No macroscopic changes in the freeze-dried cake. | [8] |
| Therapeutic (lipid-coated with liposomes) | 10% Sucrose | 4°C | 6 months | Maintained structural integrity and drug loading upon reconstitution. | [4][9][10] |
Table 2: Effect of Cryoprotectants on PBCA Microbubble Properties Post-Lyophilization
| Cryoprotectant (5%) | Change in Size | Change in Concentration | Acoustic Signal | Reference |
| Sucrose | No significant change | No significant change | Maintained | [6][7] |
| PVP | No significant change | No significant change | Maintained | [6][7] |
| Glucose | No significant change | Significant drop | N/A | [6] |
| PEG | No significant change | Significant drop | N/A | [6] |
Experimental Protocols
Protocol 1: Freeze-Drying of this compound Microbubbles
-
Formulation: Prepare the microbubble dispersion containing the this compound gas, shell components (e.g., lipids or polymers), and the selected cryoprotectant (e.g., 5-10% sucrose).
-
Dispensing: Aliquot the microbubble suspension into lyophilization vials.
-
Freezing: Freeze the samples. This can be achieved by placing the vials on a pre-cooled shelf in the freeze-dryer (e.g., -40°C to -50°C) or by flash-freezing in liquid nitrogen.[4][5][13] The freezing process should occur below the glass transition temperature of the formulation.[13]
-
Primary Drying (Sublimation): Apply a vacuum (e.g., <100 mTorr) and raise the shelf temperature to facilitate the sublimation of ice. The temperature should be kept below the collapse temperature of the cake.
-
Secondary Drying (Desorption): After all the ice has sublimed, gradually increase the shelf temperature (e.g., to 25°C) to remove any residual unfrozen water.
-
Stoppering and Sealing: Once drying is complete, backfill the vials with an inert gas (e.g., nitrogen or argon) or seal under vacuum before stoppering.
Protocol 2: Characterization of Reconstituted Microbubbles
-
Reconstitution: Add a precise volume of sterile, particle-free water or saline to the lyophilized vial. Gently swirl or invert the vial until the cake is fully dissolved.[14] Avoid vigorous shaking to prevent bubble destruction.
-
Size and Concentration Measurement: Use a particle sizing instrument, such as a Coulter counter or a system based on light obscuration or scattering, to determine the mean size, size distribution, and concentration of the reconstituted microbubbles.
-
Acoustic Property Assessment: In a suitable in vitro setup, expose the reconstituted microbubble suspension to ultrasound waves of a specific frequency and pressure. Measure the backscattered acoustic signal to evaluate the echogenicity and stability of the microbubbles over time.[2][3]
-
Microscopy: Use light microscopy or scanning electron microscopy (SEM) to visually inspect the morphology and integrity of the reconstituted microbubbles.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the shelf-life of freeze-dried microbubbles.
Caption: Troubleshooting logic for addressing common issues with freeze-dried microbubbles.
References
- 1. Stability of Engineered Micro or Nanobubbles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2022078878A1 - Freeze-dried microbubbles, their use, and method for producing the same - Google Patents [patents.google.com]
- 6. Shelf-Life Evaluation and Lyophilization of PBCA-Based Polymeric Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Freeze-Dried Therapeutic Microbubbles: Stability and Gas Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and evaluation of stability and ultrasound response of DSPC-DPSG-based freeze-dried microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scale-up production, characterization and toxicity of a freeze-dried lipid-stabilized microbubble formulation for ultrasound imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. exopurebeauty.com [exopurebeauty.com]
- 15. US20200289679A1 - Method of freeze drying surfactant-stabilized microbubbles - Google Patents [patents.google.com]
Minimizing acoustic pressure for Perfluorobutane droplet vaporization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acoustic droplet vaporization (ADV) of perfluorobutane (PFB). The focus is on minimizing the acoustic pressure required for vaporization to enhance safety and efficacy in therapeutic and diagnostic applications.
Frequently Asked Questions (FAQs)
Q1: What is Acoustic Droplet Vaporization (ADV) and why is minimizing the acoustic pressure important?
Acoustic Droplet Vaporization is a process where liquid perfluorocarbon droplets, such as this compound, undergo a phase transition into gaseous microbubbles when exposed to sufficient acoustic energy.[1][2] This phase change is utilized in various biomedical applications, including ultrasound contrast imaging and targeted drug delivery.[3] Minimizing the acoustic pressure required for vaporization is crucial to prevent unwanted bioeffects, such as inertial cavitation (IC), which is the unstable collapse of the newly formed bubble and can cause significant damage to surrounding tissues.[4] A lower pressure threshold also allows for the use of diagnostic ultrasound systems for therapeutic purposes.
Q2: How can I lower the acoustic pressure threshold for PFB droplet vaporization?
Several factors can be adjusted to lower the ADV threshold. Generally, the threshold can be decreased by:
-
Increasing the pulse length (number of cycles).[5]
-
Increasing the droplet concentration .[5]
-
Increasing the ambient temperature .[5]
-
Decreasing the ultrasound frequency .[5]
Q3: What is the role of PFB droplet size in the vaporization threshold?
Droplet size is a critical factor; larger droplets generally have a lower ADV threshold than smaller ones.[4][8] This is partly attributed to effects like superharmonic focusing in larger droplets.[4][8] Therefore, if you are experiencing difficulty in vaporizing droplets, using a formulation with a larger average diameter might help, provided it still meets the size requirements for your application.
Q4: How does the lipid shell composition affect the ADV threshold?
The composition of the shell encapsulating the PFB core significantly impacts the pressure required for vaporization.[4][8] For instance, the ratio of PEGylated to non-PEGylated lipids in the shell can influence droplet stability, size, and the pressure difference between ADV and inertial cavitation onset.[4] A study demonstrated that a 50:50 ratio of PEGylated to non-PEGylated lipids yielded the greatest pressure difference between the two phenomena, which is desirable for safe application.[4] Intermolecular forces between surfactants also play a role; for example, increasing the acyl chain length of the lipids can increase the activation energy required for ADV.[6]
Q5: How do I differentiate between acoustic droplet vaporization (ADV) and inertial cavitation (IC)?
ADV is the initial phase transition from liquid to gas, while inertial cavitation is the subsequent unstable collapse of the bubble at higher acoustic pressures, which generates a broadband noise signature.[4][8] It is crucial to operate at pressures sufficient for ADV but below the IC threshold.[9][10] The onset of ADV and IC can be detected using passive cavitation detectors that analyze the acoustic emissions from the droplets. ADV is often characterized by a sharp increase in the harmonic response, while IC is identified by a significant increase in broadband noise.[5]
Troubleshooting Guide
Problem: No vaporization is detected at the applied acoustic pressure.
| Possible Cause | Suggested Solution |
| Acoustic pressure is below the ADV threshold. | Gradually increase the peak negative pressure. Decrease the ultrasound frequency. Increase the pulse length (number of cycles) or the pulse repetition frequency (PRF).[5][6][7] |
| Droplet size is too small. | Synthesize or filter for droplets with a larger mean diameter. The ADV threshold decreases with increasing droplet diameter.[4][8] |
| Droplet concentration is too low. | Increase the concentration of droplets in the experimental medium. Higher concentrations can lower the vaporization threshold.[5] |
| Ambient temperature is too low. | Increase the temperature of the medium. The ADV threshold for PFB droplets decreases as the temperature increases towards its boiling point (-1.7 °C), accounting for Laplace pressure.[5] |
| Droplet shell composition is too rigid. | Modify the lipid or polymer shell composition. A more flexible shell may require less energy for vaporization.[4][6] |
Problem: Inconsistent or unpredictable vaporization results.
| Possible Cause | Suggested Solution |
| Polydisperse droplet size distribution. | Use size-exclusion techniques like filtration or centrifugation to achieve a more monodisperse population of droplets. Large droplets in a polydisperse sample can vaporize at lower pressures, leading to inconsistent results.[4][8] |
| Fluctuations in acoustic field. | Calibrate the transducer and ensure consistent acoustic coupling between the transducer and the sample. |
| Droplet degradation or coalescence. | Ensure droplets are stored correctly and used within their stable shelf-life. Check for signs of aggregation before the experiment. The negative charge from certain lipid compositions can enhance colloidal stability.[11] |
Problem: Evidence of inertial cavitation (e.g., cell damage, broadband noise).
| Possible Cause | Suggested Solution |
| Acoustic pressure exceeds the inertial cavitation (IC) threshold. | Reduce the peak negative pressure to a level that is above the ADV threshold but below the IC threshold. It is crucial to determine this "safe window" for your specific droplet formulation and acoustic parameters.[4] |
| Shell composition leads to a narrow window between ADV and IC. | Experiment with different lipid shell compositions. A 50:50 ratio of PEGylated to non-PEGylated lipids has been shown to increase the pressure differential between ADV and IC onset.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on the factors influencing the acoustic vaporization threshold of perfluorocarbon droplets.
Table 1: Effect of Acoustic Parameters on PFB Nanodroplet Vaporization Thresholds
| Parameter | Condition | ADV Threshold (Peak Negative Pressure) | IC Threshold (Peak Negative Pressure) | Source |
| Frequency | 0.5 MHz | Decreased | Decreased | [5] |
| 1.0 MHz | Moderate (<2.0 MPa) | Moderate | [5] | |
| 1.5 MHz | Increased | Increased | [5] | |
| Pulse Length | 20 cycles | Increased | Increased | [5] |
| 20,000 cycles | Decreased | Decreased | [5] | |
| Pulse Repetition Frequency (PRF) | 1 Hz | Increased | Increased | [5] |
| 100 Hz | Decreased | Decreased | [5] | |
| Temperature | 20 °C | Increased | Increased | [5] |
| 45 °C | Decreased | Decreased | [5] | |
| Concentration | 10⁸ NDs/mL | Increased | Increased | [5] |
| 10¹⁰ NDs/mL | Decreased | Decreased | [5] |
Note: Data is generalized from trends reported for lipid-coated PFB nanodroplets (diameter = 237 ± 16 nm).[5]
Experimental Protocols
Protocol 1: Synthesis of Lipid-Coated this compound Nanoemulsions
This protocol is adapted from methodologies for creating phase-shift nanoemulsions.[12]
-
Lipid Film Formation:
-
Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) in chloroform (B151607) in a round-bottom flask. A typical molar ratio is 9:1.
-
Place the flask in a water bath at 50°C.
-
Evaporate the chloroform using a gentle stream of argon or nitrogen gas, rotating the flask to create a thin lipid film on the inner surface.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Hydrate the lipid film with phosphate-buffered saline (PBS) by vortexing the flask.
-
Transfer the solution to a sealed vial.
-
Remove the air from the headspace and replace it with this compound gas.
-
Place the vial in a sonicator or a mechanical shaker (e.g., a dental amalgamator) and agitate for a specified time (e.g., 45-60 seconds) to form the nanoemulsion.
-
-
Purification and Characterization:
-
Centrifuge the resulting emulsion to separate the nanoemulsions from larger droplets and unincorporated lipids.
-
Wash the nanoemulsion pellet by resuspending in fresh PBS and centrifuging again.
-
Resuspend the final nanoemulsion in PBS.
-
Characterize the droplet size distribution and concentration using nanoparticle tracking analysis (NTA) or dynamic light scattering (DLS).
-
Protocol 2: In Vitro Acoustic Droplet Vaporization Assay
-
Experimental Setup:
-
Prepare a tissue-mimicking phantom (e.g., polyacrylamide or agarose (B213101) gel).
-
Embed a channel or create a well within the phantom to contain the PFB droplet suspension.
-
Position a focused ultrasound transducer so that its focal point is within the droplet suspension.
-
Use a B-mode ultrasound imaging probe to visualize the region of interest.
-
Incorporate a passive cavitation detector (PCD) confocally with the focused transducer to monitor acoustic emissions.
-
-
Vaporization Procedure:
-
Disperse the PFB nanoemulsions within the phantom at a known concentration.
-
Acquire baseline B-mode images and PCD data before applying the vaporization pulse.
-
Apply a single, short, high-amplitude pulse (or a train of pulses) from the focused transducer.
-
Vary the acoustic parameters (peak negative pressure, frequency, pulse duration, PRF) systematically.
-
Simultaneously acquire B-mode images and PCD data during and after the acoustic exposure.
-
-
Data Analysis:
-
Analyze the B-mode images for an increase in echogenicity, which indicates the formation of microbubbles.
-
Analyze the PCD data to determine the ADV and IC thresholds. The ADV threshold is often identified by a significant increase in the second harmonic signal, while the IC threshold is marked by a sudden, broad increase in acoustic emissions across the frequency spectrum.
-
Visualizations
Caption: Experimental workflow for ADV studies.
Caption: Key factors influencing the ADV threshold.
Caption: Troubleshooting flowchart for ADV experiments.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Review on Acoustic Droplet Vaporization in Ultrasound Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanodroplet size, acoustic vaporization, and inertial cavitation affected by lipid shell composition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Factors Influencing the Repeated Transient Optical Droplet Vaporization Threshold and Lifetimes of Phase Change, Perfluorocarbon Nanodroplets [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Effects of droplet size and perfluorocarbon boiling point on the frequency dependence of acoustic vaporization threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up Perfluorobutane Microbubble Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in scaling up the production of perfluorobutane microbubbles.
Section 1: Troubleshooting Guides
Production & Yield Issues
Question: My microbubble yield is significantly lower than expected during scale-up. What are the potential causes and solutions?
Answer: Low microbubble yield during scale-up can stem from several factors depending on your production method.
-
For Microfluidic Systems:
-
For Sonication Methods:
-
Insufficient Acoustic Energy: The power of your sonicator may not be adequate for the increased volume.
-
Solution: Ensure the sonicator probe is appropriately sized for your vessel and that the power output is optimized. The temperature of the solution can increase significantly during sonication, which may affect microbubble stability.[12] Consider using a cooling bath to maintain a consistent temperature.
-
-
Inefficient Gas Introduction: Poor dispersion of this compound gas in the lipid solution will lead to fewer microbubbles.
-
-
For Homogenization Methods:
-
Inadequate Shear Force: The homogenization speed and time may not be sufficient for the larger volume.
-
Solution: Optimize the homogenization parameters (speed, time, and pressure) for your specific scale.
-
-
Size & Polydispersity Problems
Question: I'm observing a wide size distribution (high polydispersity) in my scaled-up microbubble production. How can I achieve a more monodisperse population?
Answer: Achieving monodispersity is a critical challenge in scaling up microbubble production.
-
General Considerations:
-
Lipid Composition: The choice and ratio of lipids in the shell are crucial for controlling size and stability. The inclusion of PEGylated lipids can influence shell viscosity and elasticity, affecting the final bubble size.[15]
-
Gas Flow and Pressure: Precise control over the this compound gas flow rate and pressure is essential for consistent bubble formation.[8][11]
-
-
Method-Specific Solutions:
-
Microfluidics: This method inherently produces the most monodisperse microbubbles.[8][16] If you are facing polydispersity, it could be due to:
-
Sonication: This method often results in a broad size distribution.[3][12]
-
Solution: Post-production size isolation techniques like differential centrifugation or filtration are often necessary to obtain a more uniform population.[12]
-
-
Homogenization: Similar to sonication, this can produce a polydisperse population.
-
Solution: Optimization of homogenization parameters and post-production size isolation are key.
-
-
Question: The mean diameter of my microbubbles is larger than the desired range for in vivo applications (typically 1-8 µm). What adjustments can I make?[17]
Answer: Reducing microbubble size during scale-up requires careful control of production parameters.
-
Microfluidics:
-
Increase Liquid Flow Rate: Higher liquid flow rates relative to the gas flow rate can lead to the formation of smaller bubbles.[11]
-
Increase Gas Pressure: Higher gas pressure can also result in smaller microbubbles.[8]
-
Orifice Size: The geometry of the flow-focusing orifice is a primary determinant of bubble size.[16] Using a device with a smaller orifice will produce smaller bubbles.
-
-
Sonication:
-
Increase Sonication Power and Time: Higher energy input can lead to the formation of smaller bubbles, but be cautious of excessive heat generation.[12]
-
Optimize Lipid Concentration: The concentration of lipids can affect the surface tension and, consequently, the bubble size.
-
Stability & Aggregation Issues
Question: My this compound microbubbles are aggregating and their concentration is decreasing rapidly after production. How can I improve their stability?
Answer: Microbubble stability is influenced by both the shell composition and the surrounding medium.
-
Shell Composition:
-
Lipid Choice: The acyl chain length of the phospholipids (B1166683) affects the cohesiveness and stability of the shell.[18][19] Longer acyl chains generally lead to more robust microbubbles.[19]
-
PEGylation: Incorporating PEGylated lipids (like DSPE-PEG2000) into the shell provides a steric barrier that helps prevent aggregation and improves in vivo circulation time.[15] The molar ratio of PEGylated lipid is a critical parameter to optimize.[15]
-
Gas Core: High-molecular-weight gases like this compound have low water solubility, which enhances the stability of the microbubbles compared to air-filled bubbles.[20][21]
-
-
Surrounding Medium:
-
Viscosity: Increasing the viscosity of the aqueous medium (e.g., by adding glycerol (B35011) or propylene (B89431) glycol) can slow down the diffusion of gas out of the microbubbles and reduce the rate of Ostwald ripening.[12][13]
-
-
Storage Conditions:
-
Temperature: Store microbubble solutions at a controlled room temperature, as high temperatures can increase the fluidity of the lipid shell and reduce stability.[22]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key quality control parameters I should be measuring for my scaled-up this compound microbubble production?
A1: The essential quality control parameters include:
-
Size Distribution and Polydispersity Index (PDI): To ensure the microbubbles are within the desired size range for their intended application and to assess the uniformity of the population.
-
Concentration: To determine the yield of the production process and for accurate dosing in experiments.
-
Stability: To evaluate the shelf-life of the microbubble formulation and its suitability for in vivo use. This can be assessed by monitoring changes in size and concentration over time.
-
Sterility: For any in vivo applications, ensuring the absence of microbial contamination is critical.[4][23]
Q2: What are the recommended methods for sterilizing this compound microbubbles and the associated equipment?
A2: Sterilization is crucial for preclinical and clinical applications.
-
Lipid Suspension: The lipid suspension can be sterilized by passing it through a 0.2 µm filter.[4]
-
Gases: The this compound gas can be sterilized by filtration through a 0.2 µm PTFE membrane filter.[4]
-
Glassware and Equipment: Autoclaving is a standard method for sterilizing glass vials and other heat-stable equipment.[4] For heat-sensitive components, methods like ethylene (B1197577) oxide (ETO) sterilization or gamma irradiation can be considered, although these are more suitable for large-scale industrial production.[24] It's also possible to use 70% ethanol (B145695) immersion followed by UV light exposure for certain components.[4]
Q3: Can I freeze-dry my this compound microbubbles for long-term storage?
A3: Yes, freeze-drying (lyophilization) is a viable method for improving the long-term storage stability of microbubble formulations.[25] This process involves removing the aqueous solvent at low temperatures and pressures, resulting in a dry powder that can be reconstituted before use. However, the freeze-drying process and the reconstitution step need to be carefully optimized to ensure that the microbubbles retain their desired size and stability.[25]
Q4: How does the choice of lipid shell composition affect the acoustic properties of the microbubbles?
A4: The lipid shell composition significantly influences how the microbubbles interact with an ultrasound field.
-
Shell Stiffness: The choice of lipids and the inclusion of components like PEGylated lipids affect the stiffness and elasticity of the shell.[15] A stiffer shell may require a higher acoustic pressure to induce oscillation or disruption.
-
Acoustic Response: The uniformity in size and shell properties of a monodisperse microbubble population leads to a more consistent and predictable acoustic response, which is highly desirable for applications like quantitative ultrasound imaging and targeted drug delivery.[7]
Section 3: Data Presentation
Table 1: Comparison of Microbubble Production Methods
| Production Method | Typical Production Rate | Polydispersity | Key Advantages | Key Challenges in Scale-Up |
| Microfluidics | Low (single channel), High (parallelized)[8][9] | Low[16] | High monodispersity, precise size control[11][16] | Clogging, low yield per channel, complex device fabrication[1][3] |
| Sonication | High[12] | High[3][12] | Simple setup, high yield[12] | Broad size distribution, potential for lipid degradation, heat generation[12] |
| Homogenization | High | Moderate to High | Scalable, high yield[25] | Polydispersity, requires high-pressure equipment |
Table 2: Influence of Production Parameters on Microbubble Characteristics (Microfluidics)
| Parameter Change | Effect on Mean Diameter | Effect on Production Rate |
| Increase Gas Pressure | Decrease[8] | Increase[8] |
| Increase Liquid Flow Rate | Decrease[11] | Increase |
| Decrease Orifice Size | Decrease[16] | Decrease |
Section 4: Experimental Protocols
Protocol for Laboratory-Scale Production of Sterile Lipid-Shelled this compound Microbubbles via Sonication
This protocol is adapted from methodologies described for producing sterile microbubbles for research applications.[4]
Materials:
-
Phospholipids (e.g., DSPC, DSPE-PEG2000)
-
Glycerol
-
Propylene Glycol
-
Phosphate-Buffered Saline (PBS)
-
This compound gas
-
Sterile, sealed vials
-
Probe sonicator
-
0.2 µm syringe filters
Methodology:
-
Lipid Film Preparation: Dissolve the lipids in chloroform, then evaporate the solvent in a sterile glass vial to create a thin lipid film.
-
Hydration: Add a sterile, filtered solution of PBS containing glycerol and propylene glycol to the vial with the lipid film. Heat the mixture to above the lipid phase transition temperature and vortex to form a lipid suspension.
-
Sterilization of Lipid Suspension: Pass the lipid suspension through a 0.2 µm syringe filter into a sterile vial.
-
Gas Exchange: Replace the headspace of the vial with sterile-filtered this compound gas and seal the vial.
-
Sonication: Place the vial in a cooling bath to dissipate heat. Insert the sonicator probe into the lipid suspension and sonicate at a predetermined power and duration. The sonication parameters will need to be optimized for your specific setup.
-
Washing and Size Isolation (Optional): Centrifuge the microbubble solution to separate them from the aqueous phase. The buoyant microbubble layer can be collected. Further size isolation can be achieved through differential centrifugation.
Section 5: Visualizations
Caption: Workflow for producing and characterizing this compound microbubbles.
Caption: Decision tree for troubleshooting low microbubble yield.
References
- 1. High Yielding Microbubble Production Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method to prevent clogging and clustering in microfluidic systems using microbubble streaming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaleable production of microbubbles using an ultrasound-modulated microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laboratory-scale production of sterile targeted microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Scaled-Up Production of Monodisperse, Dual Layer Microbubbles Using Multi-Array Microfluidic Module for Medical Imaging and Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow-focusing regimes for accelerated production of monodisperse drug-loadable microbubbles toward clinical-scale applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Production of Membrane-Filtered Phase-Shift Decafluorobutane Nanodroplets from Preformed Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Temporal Stability of Lipid-Shelled Microbubbles During Acoustically-Mediated Blood-Brain Barrier Opening [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The influence of intercalating perfluorohexane into lipid shells on nano and microbubble stability - Soft Matter (RSC Publishing) DOI:10.1039/C6SM00956E [pubs.rsc.org]
- 18. Lipid-shelled vehicles: engineering for ultrasound molecular imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the Microbubble Shell Physicochemical Properties on Ultrasound-Mediated Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpest.securesite.jp [ijpest.securesite.jp]
- 23. Laboratory-Scale Production of Sterile Targeted Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 25. Scale-up production, characterization and toxicity of a freeze-dried lipid-stabilized microbubble formulation for ultrasound imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Biocompatibility of Perfluorobutane-Based Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of perfluorobutane-based delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of a this compound-based delivery system?
A1: These systems typically consist of a core of this compound gas, a biocompatible shell, and may include targeting ligands or therapeutic agents. The shell is commonly composed of lipids or proteins.
Q2: Are this compound-based delivery systems considered biocompatible?
A2: Generally, this compound and its common shell components are considered biocompatible and have a good safety profile. For instance, Sonazoid®, a this compound microbubble contrast agent, is well-tolerated for intravenous use. However, the biocompatibility of a specific formulation can be influenced by various factors including the shell material, surface modifications, and any loaded therapeutic agents.
Q3: What are the common in vitro assays to assess the biocompatibility of these delivery systems?
A3: Standard in vitro assays include cytotoxicity assays (e.g., MTT, MTS, WST-8), hemolysis assays to evaluate red blood cell compatibility, and cytokine release assays to assess the potential for an inflammatory response.
Q4: Can the sterilization method affect the biocompatibility of this compound microbubbles?
A4: Yes, the sterilization method can impact the physicochemical properties and, consequently, the biocompatibility of the delivery system. Common methods include sterile filtration for nanoemulsions and aseptic manufacturing processes for microbubbles. It is crucial to validate that the chosen sterilization method does not alter the particle size, stability, or induce toxicity.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell Culture
Symptoms:
-
Reduced cell viability in assays (e.g., MTT, trypan blue).
-
Visible changes in cell morphology (e.g., rounding, detachment).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contamination | Ensure aseptic technique during formulation and handling. Filter-sterilize components where possible. |
| Shell Component Toxicity | Test the cytotoxicity of the shell components alone. Consider using alternative, more biocompatible lipids or polymers. |
| High Particle Concentration | Perform a dose-response study to determine the non-toxic concentration range. Cell viability can decrease at higher concentrations of perfluorocarbon nanoemulsions.[1][2] |
| Residual Solvents/Reagents | Ensure complete removal of organic solvents or other reagents used during formulation through methods like dialysis or tangential flow filtration. |
| Particle Instability/Aggregation | Characterize particle size and stability over time and in culture media using dynamic light scattering (DLS). Aggregates can lead to increased localized concentrations and cytotoxicity. |
Issue 2: Particle Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the formulation.
-
Inconsistent results in in vitro or in vivo experiments.
-
Increase in particle size as measured by DLS.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Formulation | Optimize the concentration of stabilizing agents (e.g., lipids, polymers). The inclusion of PEGylated lipids can improve stability. |
| Incorrect Storage Conditions | Store the formulation at the recommended temperature (often 4°C). Avoid freeze-thaw cycles unless the formulation is designed for it. |
| Interaction with Media Components | Evaluate the stability of the particles in your specific cell culture medium or biological fluid. Serum proteins can sometimes induce aggregation. |
| High Particle Concentration | Formulate at a lower concentration or dilute the sample before use. |
Issue 3: Low or Inconsistent Drug/Agent Loading
Symptoms:
-
Low encapsulation efficiency.
-
High variability in drug content between batches.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Drug Solubility in Formulation | For hydrophobic drugs, consider incorporating an oil phase to create a triphasic nanoemulsion. For hydrophilic drugs, chemical modification or alternative encapsulation strategies may be needed. |
| Suboptimal Formulation Parameters | Optimize the ratio of drug to carrier material. Varying the lipid composition or including charged lipids can improve loading for certain drugs. |
| Inefficient Loading Method | Explore different loading techniques such as passive loading during formulation or active loading methods. For some drugs, simple deprotonation can significantly enhance loading into the lipid shell.[3][4] |
| Drug Degradation | Ensure the drug is stable under the formulation conditions (e.g., temperature, pH, sonication). |
Data Presentation: Biocompatibility Assessment
Table 1: In Vitro Cytotoxicity of Perfluorocarbon Nanoemulsions
| Cell Line | Formulation | Concentration (mg/mL PFPE) | Cell Viability (%) | Reference |
| RAW 264.7 Macrophages | Control NE | 10 | >80 | [1][2] |
| RAW 264.7 Macrophages | DBCO-NE | 8 | Decreased but >80 | [1][2] |
| RAW 264.7 Macrophages | DBCO-NE | 10 | Decreased but >80 | [1][2] |
| RAW 264.7 Macrophages | AF488-DBCO-NE | 10 | Decreased but >80 | [1][2] |
| HCT116 | PFCNE | up to 30 | ~100 | [5] |
NE: Nanoemulsion; DBCO: Dibenzocyclooctyne; PFPE: Perfluoropolyether
Table 2: Hemolysis Induced by Perfluorocarbon-Based Agents
| Agent | Exposure Condition | Pressure Amplitude (MPa) | Hemolysis | Reference |
| FS069 (Perfluorocarbon-based) | 1s continuous ultrasound (2.4 MHz) | ≥ 0.2 | Significant | [6] |
| Modified MRX-130 (Perfluorocarbon-based) | 1s continuous ultrasound (2.4 MHz) | ≥ 0.4 | Significant | [6] |
| Albunex (Air-based) | 1s continuous ultrasound (2.4 MHz) | ≥ 0.4 | Significant | [6] |
| Octafluoropropane-loaded cerasomal microbubbles | Incubation | 800 µg/mL | ~1.3% | [7] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for nanoparticle cytotoxicity assessment.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound-based delivery system
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-based delivery system in complete medium.
-
Remove the medium from the wells and add 100 µL of the particle dilutions. Include wells with medium only (blank) and cells with medium but no particles (negative control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of negative control) * 100.
Hemolysis Assay
This protocol assesses the compatibility of the delivery system with red blood cells.
Materials:
-
Fresh whole blood (with anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound-based delivery system
-
Triton X-100 (1% v/v in PBS) or deionized water (Positive control)
-
PBS (Negative control)
-
Centrifuge
-
96-well plate
-
Microplate reader
Procedure:
-
Centrifuge whole blood at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the red blood cells (RBCs).
-
Aspirate the supernatant (plasma and buffy coat) and wash the RBC pellet with PBS. Repeat this step 3-4 times.
-
Resuspend the washed RBCs in PBS to create a 2% (v/v) RBC suspension.
-
Add serial dilutions of the this compound-based delivery system to a 96-well plate.
-
Add the 2% RBC suspension to each well.
-
Include positive controls (RBCs with 1% Triton X-100) and negative controls (RBCs with PBS).
-
Incubate the plate at 37°C for 1-4 hours.
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm (hemoglobin release).
-
Calculate the percentage of hemolysis as: ((Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)) * 100.
Cytokine Release Assay
This assay evaluates the potential of the delivery system to induce an inflammatory response.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood from healthy donors.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound-based delivery system.
-
LPS (Lipopolysaccharide) (Positive control).
-
Medium alone (Negative control).
-
ELISA or multiplex bead array kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
96-well cell culture plates.
-
Centrifuge.
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well.
-
Add different concentrations of the this compound-based delivery system to the wells.
-
Include positive controls (LPS) and negative controls (medium alone).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
Visualizations
Caption: Workflow for assessing the biocompatibility of this compound delivery systems.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Caption: Nanoparticle interaction can trigger inflammatory signaling pathways.
References
- 1. Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Increasing Doxorubicin Loading in Lipid-Shelled Perfluoropropane Nanobubbles via a Simple Deprotonation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Increasing Doxorubicin Loading in Lipid-Shelled Perfluoropropane Nanobubbles via a Simple Deprotonation Strategy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of ultrasonically-induced hemolysis by perfluorocarbon-based compared to air-based echo-contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Perfluorobutane and Perfluoropentane in Acoustic Droplet Vaporization
For Researchers, Scientists, and Drug Development Professionals
Acoustic droplet vaporization (ADV) is a rapidly advancing technology with significant potential in therapeutic and diagnostic applications, including targeted drug delivery, embolotherapy, and contrast-enhanced imaging. This process involves the phase transition of liquid perfluorocarbon (PFC) droplets into gas microbubbles upon exposure to ultrasound. The choice of PFC is critical to the success of ADV applications, with perfluorobutane (PFB) and perfluoropentane (PFP) being two of the most commonly investigated agents. This guide provides a comprehensive comparison of PFB and PFP in the context of ADV, supported by experimental data, to aid researchers in selecting the optimal PFC for their specific needs.
Key Performance Metrics: A Tabular Comparison
The selection of a PFC for ADV is dictated by its physicochemical properties, which in turn influence its behavior under acoustic irradiation. The following table summarizes the key quantitative parameters for PFB and PFP.
| Property | This compound (Decafluorobutane) | Perfluoropentane | Significance in ADV |
| Boiling Point | -1.7 °C[1] | 29 °C[2][3] | A lower boiling point generally leads to a lower acoustic pressure threshold for vaporization. PFB's very low boiling point means it forms stable gas bubbles at physiological temperatures, while PFP bubbles may recondense.[4] |
| Vapor Pressure | 2.01 x 10³ mm Hg at 25 °C[5] | 83.99 kPa (630 mm Hg) at 25 °C[3] | Higher vapor pressure contributes to a greater propensity for vaporization at a given temperature and pressure. |
| Molecular Weight | 238.03 g/mol [5] | 288.04 g/mol [3] | Affects the density and inertia of the droplets. |
| Acoustic Vaporization Threshold | Can be vaporized at moderate peak negative pressures (< 2.0 MPa) at frequencies of 0.5, 1.0, and 1.5 MHz.[6][7] | ADV can be initiated at peak negative pressures above 200 kPa.[8][9] | The minimum acoustic pressure required to induce the liquid-to-gas phase transition. This is a critical parameter for ensuring safety and efficacy in biological applications. |
| Transition Efficiency | Higher transition efficiency compared to PFP.[10] | Lower transition efficiency compared to PFB.[10] | The percentage of droplets that successfully vaporize under specific acoustic conditions. Higher efficiency is desirable for therapeutic effects. |
| Oxygen Scavenging Capacity | Greater oxygen scavenging capability compared to PFP.[10] | Lower oxygen scavenging capability compared to PFB.[10] | The ability of the resulting microbubbles to absorb dissolved oxygen from the surrounding medium, a property relevant for applications in treating hypoxia. |
| Post-Vaporization Stability | Forms stable microbubbles at physiological temperatures (37°C) that do not readily recondense.[4] | Bubbles can recondense, especially smaller ones, as the boiling point is close to physiological temperature.[4] | The stability of the generated microbubbles determines their utility. Stable bubbles are preferred for sustained therapeutic effects like vessel occlusion, while transient bubbles may be more suitable for imaging. |
Experimental Protocols
The following sections detail generalized methodologies for key experiments involved in the comparative analysis of PFB and PFP for ADV.
Preparation of Perfluorocarbon Nanoemulsions
A common method for preparing PFB and PFP nanoemulsions for ADV studies is through sonication or high-pressure homogenization.
-
Materials:
-
This compound (decafluorobutane) or Perfluoropentane
-
Lipid-based encapsulating agent (e.g., DSPC, DSPE-PEG2000)
-
Phosphate-buffered saline (PBS) or deionized water
-
-
Procedure:
-
The encapsulating agent is dissolved in an organic solvent, which is then evaporated to form a thin lipid film.
-
The lipid film is hydrated with PBS or deionized water.
-
The liquid PFC (PFP) is added to the aqueous solution. For PFB, which is a gas at room temperature, a condensation process is required, often involving cooling the system below its boiling point.
-
The mixture is then emulsified using a high-shear mixer or a sonicator to form nano- or micro-sized droplets.
-
The resulting emulsion is filtered to obtain a desired size distribution.
-
Droplet size and concentration are characterized using dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA).
-
In Vitro Acoustic Droplet Vaporization Setup
A typical in vitro setup for ADV experiments allows for controlled exposure of the PFC droplets to ultrasound and subsequent monitoring of the vaporization process.
-
Components:
-
Ultrasound transducer (single-element focused or phased array)
-
Arbitrary waveform generator and RF amplifier
-
Water tank with degassed, deionized water maintained at a physiological temperature (37°C)
-
Acoustically transparent sample holder (e.g., a thin-walled tube) for the PFC emulsion
-
High-speed camera for optical imaging of the vaporization event
-
Passive cavitation detector (PCD) or hydrophone to monitor acoustic emissions
-
-
Procedure:
-
The PFC emulsion is diluted to the desired concentration and drawn into the sample holder.
-
The sample holder is positioned at the focus of the ultrasound transducer within the water tank.
-
The ultrasound transducer is driven by the waveform generator and amplifier to produce acoustic pulses with specific parameters (frequency, peak negative pressure, pulse length, pulse repetition frequency).
-
The high-speed camera is synchronized with the ultrasound pulse to capture images of the droplets before, during, and after vaporization.
-
The PCD records the acoustic emissions generated during the phase transition, which can be analyzed to determine the vaporization threshold and the presence of inertial cavitation.
-
Characterization of Acoustic Droplet Vaporization
The efficiency and characteristics of ADV are assessed using a combination of optical and acoustical methods.
-
High-Speed Imaging:
-
Ultra-high-speed cameras (millions of frames per second) are used to visualize the rapid process of droplet vaporization into a microbubble.
-
Image analysis can be used to determine the vaporization threshold (the minimum pressure at which bubbles are observed), the size of the resulting bubbles, and the dynamics of bubble growth and oscillation.
-
-
Acoustic Detection:
-
A PCD is used to detect the acoustic signals emitted during ADV.
-
The onset of broadband noise in the acoustic spectrum is often used to identify the inertial cavitation threshold, which is the pressure at which the bubbles violently collapse.
-
The amplitude of the scattered acoustic signal can be used to quantify the extent of vaporization.
-
Visualizing the Process and Logic
To better understand the experimental workflow and the decision-making process for selecting between PFB and PFP, the following diagrams are provided.
Caption: Experimental workflow for ADV studies.
Caption: Logic for selecting between PFB and PFP.
Conclusion
The choice between this compound and perfluoropentane for acoustic droplet vaporization is highly dependent on the specific application. PFB, with its lower boiling point and higher transition efficiency, is generally favored for therapeutic applications that require stable and persistent microbubbles, such as embolotherapy and sustained drug or gas delivery.[4][10] Its ability to form stable gas bubbles at physiological temperatures is a key advantage in these contexts.
In contrast, PFP's higher boiling point and potential for recondensation make it a more suitable candidate for diagnostic imaging applications where a transient contrast effect is desired.[2][4] The ability of PFP bubbles to recondense can prevent long-term vessel occlusion, which is a safety concern in imaging.
Ultimately, the optimal choice of perfluorocarbon requires careful consideration of the desired biological effect, the required acoustic parameters, and the safety profile of the agent. This guide provides a foundational comparison to aid researchers in making an informed decision for their ADV-based research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Optical and acoustic characterization of phase-shift droplets with varying shell compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acoustic Droplet Vaporization and Propulsion of Perfluorocarbon-Loaded Microbullets for Targeted Tissue Penetration and Deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Investigation of the Acoustic Vaporization Threshold of Lipid-Coated this compound Nanodroplets Using Both High-Speed Optical Imaging and Acoustic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study on the Acoustic Response of Pickering Perfluoropentane Droplets in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Real-Time Optical and Acoustic Characterization of Phase-shift Droplets for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Perfluorobutane in Drug Delivery: A Comparative Analysis with Other Perfluorocarbons
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted drug delivery is continually evolving, with perfluorocarbon (PFC)-based nanocarriers emerging as a promising platform for ultrasound-mediated therapies. Among the various PFCs, perfluorobutane (PFB) has garnered significant attention due to its unique physicochemical properties. This guide provides an objective comparison of the efficacy of this compound with other commonly employed perfluorocarbons—perfluoropentane (PFP), perfluorohexane (B1679568) (PFH), perfluorooctyl bromide (PFOB), and perfluorodecalin (B110024) (PFD)—in the context of drug delivery. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in selecting the optimal PFC for their specific therapeutic applications.
Physicochemical Properties of Perfluorocarbons
The performance of a perfluorocarbon as a drug delivery vehicle is intrinsically linked to its physical and chemical characteristics. Properties such as boiling point, molecular weight, and density are critical determinants of a nanocarrier's stability, in vivo behavior, and responsiveness to external stimuli like ultrasound.
| Property | This compound (C4F10) | Perfluoropentane (C5F12) | Perfluorohexane (C6F14) | Perfluorooctyl Bromide (C8F17Br) | Perfluorodecalin (C10F18) |
| Molecular Weight ( g/mol ) | 238.03 | 288.03 | 338.04 | 498.96 | 462.08 |
| Boiling Point (°C) | -2 | 29 | 56 | 142-144 | 142 |
| Density (g/mL at 25°C) | 1.526 | 1.63 | 1.68 | 1.93 | 1.91 |
| Vapor Pressure (kPa at 25°C) | ~280 | 83.99 | 28.7 | ~1.3 | ~1.8 |
Comparative Efficacy in Drug Delivery
The efficacy of a perfluorocarbon-based drug delivery system is a multifactorial assessment that includes its ability to encapsulate therapeutic agents, remain stable in circulation, and release its payload at the target site in a controlled manner. This section provides a comparative overview of key performance indicators for nanocarriers formulated with different PFC cores.
| Efficacy Parameter | This compound-based Carriers | Perfluoropentane-based Carriers | Perfluorohexane-based Carriers | Perfluorooctyl Bromide-based Carriers | Perfluorodecalin-based Carriers |
| Typical Nanoparticle Size (nm) | ~215[1][2] | 250-300[3] | 281.7 | ~250[4] | Not specified |
| In Vitro Stability | Stable at 4°C and 37°C for 24h[1][2] | Stable formulations can be achieved | More stable than PFP[5] | High stability[6] | High stability |
| In Vivo Circulation Half-life | Shorter due to lower boiling point | Shorter than higher boiling point PFCs | Longer than PFP | 3-4 days (organ retention)[7] | Not specified |
| Ultrasound Activation | Lower energy required | Low energy required[8] | Higher energy required than PFP[5] | High energy required | High energy required |
| Drug Loading Capacity | Dependent on formulation | Dependent on formulation | Dependent on formulation | Can carry various drug payloads[9] | Dependent on formulation |
| Encapsulation Efficiency (%) | Dependent on formulation | Dependent on formulation | 66.8 ± 1.7 (for Berberine Chloride) | Dependent on formulation | Dependent on formulation |
| Ultrasound-Triggered Release | Efficient at lower pressures[1] | Efficient at lower frequencies and pressures | Requires higher energy for phase transition | Can be triggered by high-intensity focused ultrasound (HIFU) | Can be triggered by HIFU |
Key Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section details the methodologies for key experiments cited in the comparison of PFC-based drug delivery systems.
Preparation of Perfluorocarbon Nanodroplets
A common method for preparing PFC nanodroplets involves an emulsification process. The following is a generalized protocol:
-
Lipid Film Hydration: A mixture of lipids (e.g., DSPC and DSPE-PEG2000) is dissolved in a suitable organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film.
-
Aqueous Phase Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by sonication or extrusion to form liposomes.
-
Perfluorocarbon Emulsification: The liposome (B1194612) suspension is transferred to a vial, and the desired liquid perfluorocarbon (e.g., this compound, perfluoropentane) is added.
-
Sonication: The mixture is then sonicated on ice using a probe sonicator. The sonication process creates a nanoemulsion of PFC droplets stabilized by the lipid monolayer.
-
Purification: The resulting nanodroplet suspension is purified by centrifugation to remove any free lipids or larger aggregates.
In Vitro Stability Assessment
The stability of the formulated nanodroplets is a critical parameter. A typical protocol to assess stability is as follows:
-
Sample Preparation: The purified nanodroplet suspension is diluted in a relevant biological medium (e.g., phosphate-buffered saline or serum-containing media).
-
Incubation: The samples are incubated at different temperatures (e.g., 4°C and 37°C) for various time points (e.g., 0, 6, 12, 24 hours).
-
Size Measurement: At each time point, an aliquot of the suspension is taken, and the particle size and polydispersity index (PDI) are measured using dynamic light scattering (DLS).
-
Data Analysis: Changes in the mean particle size and PDI over time are analyzed to determine the stability of the nanodroplets. A stable formulation will show minimal changes in these parameters.
Ultrasound-Mediated Drug Release Assay
To quantify the release of a drug from PFC nanodroplets upon ultrasound exposure, the following protocol can be employed:
-
Encapsulation of a Fluorescent Marker: A fluorescent dye (e.g., calcein, doxorubicin) is encapsulated within the nanodroplets during the formulation process to serve as a model drug.
-
Sample Preparation: The drug-loaded nanodroplet suspension is placed in a suitable container (e.g., a cuvette or a well plate) and diluted with a buffer.
-
Ultrasound Exposure: The sample is exposed to ultrasound of specific parameters (frequency, pressure, duration, and duty cycle) using a calibrated transducer. A control sample is prepared in the same manner but is not exposed to ultrasound.
-
Quantification of Release: After ultrasound exposure, the amount of released fluorescent marker is quantified. This can be done by separating the nanodroplets from the supernatant by centrifugation and measuring the fluorescence intensity of the supernatant using a fluorometer.
-
Calculation of Release Efficiency: The percentage of drug release is calculated by comparing the fluorescence of the ultrasound-treated sample to that of a sample where the nanodroplets are completely lysed (e.g., by adding a surfactant) to determine the total encapsulated drug.
Visualizing Key Processes in Perfluorocarbon-Based Drug Delivery
Diagrams generated using Graphviz (DOT language) are provided below to illustrate fundamental concepts and workflows in PFC-mediated drug delivery.
Caption: Acoustic Droplet Vaporization (ADV) for on-demand drug release.
Caption: A typical experimental workflow for evaluating PFC nanocarriers.
Conclusion
The choice of perfluorocarbon is a critical design parameter in the development of ultrasound-mediated drug delivery systems. This compound, with its low boiling point, presents an attractive option for applications where lower-energy ultrasound is desirable for triggering drug release. This can potentially minimize off-target effects and enhance the safety profile of the therapy. However, this comes at the cost of potentially lower in vivo stability compared to higher boiling point PFCs like perfluorohexane and perfluorooctyl bromide, which may be more suitable for applications requiring longer circulation times. Perfluoropentane offers a balance between these properties.
Ultimately, the optimal perfluorocarbon will depend on the specific requirements of the therapeutic application, including the desired drug release kinetics, the target tissue depth, and the acceptable ultrasound parameters. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to make informed decisions in the design and evaluation of novel perfluorocarbon-based drug delivery platforms.
References
- 1. Ultrasound-mediated cavitation thresholds of liquid perfluorocarbon droplets in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and In Vitro Cytotoxicity of Nicotinic Acid Ester Prodrugs Intended for Pulmonary Delivery Using Perfluorooctyl Bromide as Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 4. Perfluorocarbon nanodroplets can reoxygenate hypoxic tumors in vivo without carbogen breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluoropentane - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Characterization of Stable Fluorocarbon Nanostructures as Drug Delivery Vehicles for Cytolytic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluorooctylbromide nanoparticles for ultrasound imaging and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Perfluorobutane as a Reliable Tracer Gas in Complex Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tracer gas is paramount for accurately characterizing fluid dynamics, ventilation, and leakage in complex environments. An ideal tracer gas should be safe, inert, easily detectable at low concentrations, and have a low atmospheric background. Perfluorobutane (PFB), a member of the perfluorocarbon (PFC) family, has emerged as a highly effective tracer gas for a variety of demanding applications. This guide provides an objective comparison of this compound with other commonly used tracer gases, supported by experimental data and detailed methodologies, to validate its reliability in complex environments.
Executive Summary
This compound stands out as a superior tracer gas due to its chemical inertness, non-toxicity, and exceptionally low background concentrations in the atmosphere.[1][2] These properties, combined with the high sensitivity of available analytical techniques, allow for precise and reliable measurements even in intricate settings. This guide will demonstrate that while other tracer gases like sulfur hexafluoride (SF6), helium (He), and hydrogen (H2) mixtures have their merits, this compound often presents a more robust and versatile solution for researchers and professionals in drug development and other scientific fields.
Comparative Analysis of Tracer Gases
The selection of a tracer gas is a critical step in experimental design. The following tables provide a quantitative comparison of this compound with its main alternatives.
Table 1: Physical and Chemical Properties
| Property | This compound (C4F10) | Sulfur Hexafluoride (SF6) | Helium (He) | 5% Hydrogen / 95% Nitrogen |
| Molar Mass ( g/mol ) | 238.03 | 146.06 | 4.00 | ~26.7 (mixture) |
| Boiling Point (°C) | -2 | -64 | -269 | -196 (N2) / -253 (H2) |
| Density (g/L at STP) | 10.6 | 6.5 | 0.18 | ~1.2 (mixture) |
| Atmospheric Background | Extremely Low (ppq levels)[1] | ~10 ppt (B1677978) and variable | ~5.2 ppm | Variable |
| Chemical Inertness | High | High | High | High (N2), Reactive (H2) |
| Toxicity | Non-toxic[2] | Non-toxic | Non-toxic | Non-toxic, Flammable (pure H2) |
| Global Warming Potential (100-yr) | ~8,860 | ~23,500 | 0 | 0 |
Table 2: Performance Characteristics
| Characteristic | This compound (C4F10) | Sulfur Hexafluoride (SF6) | Helium (He) | 5% Hydrogen / 95% Nitrogen |
| Typical Detection Method | GC-MS (ECD, NICI)[3] | GC-ECD, Infrared Analyzer[4] | Mass Spectrometer[4] | Thermal Conductivity Detector |
| Typical Detection Limit | parts per quadrillion (ppq)[3] | 0.1 ppb[5] | ~1 ppm | ~1 ppm |
| Relative Release Rate (by weight) | ~1 (relative to PMCH)[6] | ~100 (relative to PMCH)[6] | Varies | Varies |
| Accuracy | High | High | Moderate | Moderate |
| Permeability through Materials | Low | Low | High | High |
Table 3: Cost-Benefit Analysis
| Factor | This compound (C4F10) | Sulfur Hexafluoride (SF6) | Helium (He) | 5% Hydrogen / 95% Nitrogen |
| Relative Gas Cost | High | Moderate to High | High (and volatile) | Low |
| Analytical Equipment Cost | High (GC-MS) | Moderate to High | High (Mass Spec) | Low to Moderate |
| Required Gas Volume | Very Low | Low | High | Moderate |
| Environmental Impact | High GWP | Very High GWP | None | None |
| Overall Cost-Effectiveness | Application dependent | Application dependent | Can be high due to volume | Generally high |
Experimental Protocols
To ensure the validity and reproducibility of tracer gas studies, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for key experiments involving this compound.
Experiment 1: Determination of Air Exchange Rates in a Ventilated Enclosure
This experiment utilizes the concentration decay method to determine the air exchange rate.
Methodology:
-
Tracer Gas Release: A known quantity of this compound is released into the enclosure to achieve a target concentration. The release can be a short burst or a constant injection until a steady-state concentration is reached.
-
Mixing: Internal fans are used to ensure the tracer gas is well-mixed with the air inside the enclosure.
-
Sampling: Air samples are collected at regular intervals using automated programmable integrating gas samplers (PIGS) equipped with adsorbent tubes (e.g., Ambersorb).[3]
-
Analysis: The collected samples are analyzed using thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS) with an electron capture detector (ECD) or negative ion chemical ionization (NICI) for high sensitivity.[3]
-
Calculation: The air exchange rate (AER) is calculated from the exponential decay of the tracer gas concentration over time using the following formula: C(t) = C(0) * e^(-AER * t) where C(t) is the concentration at time t, and C(0) is the initial concentration.
Experiment 2: Leak Detection and Localization in a Sealed System
This protocol outlines the use of this compound for identifying and pinpointing leaks in sealed environments.
Methodology:
-
Pressurization: The system to be tested is pressurized with a mixture of a carrier gas (e.g., nitrogen) and a small concentration of this compound.
-
Sniffing: A portable "sniffer" probe connected to a real-time gas analyzer is moved along the exterior surfaces, joints, and seals of the system.
-
Detection: An increase in the measured this compound concentration indicates a leak. The point of maximum concentration corresponds to the leak location.
-
Quantification (Optional): For quantifying the leak rate, the system can be placed in an enclosure of known volume. The rate of increase of the this compound concentration in the enclosure is then measured over time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described protocols.
Conclusion
The data and experimental protocols presented in this guide validate this compound as a highly reliable tracer gas for complex environments. Its key advantages include:
-
Ultra-Low Background: Enables the detection of minute leaks and subtle air movements that would be obscured by the background concentrations of other gases.[1]
-
High Sensitivity: Advanced analytical techniques can quantify this compound at extremely low concentrations, reducing the required volume of tracer gas and minimizing potential environmental impact.[3]
-
Chemical and Physical Stability: Its inert nature ensures that it does not react with its surroundings, providing a true representation of transport and diffusion pathways.[2]
While the initial cost of this compound and the required analytical instrumentation may be higher than some alternatives, the significantly lower volumes needed and the superior accuracy and reliability of the results often lead to a more cost-effective solution in the long run, particularly for critical applications in research and drug development. For studies demanding the highest level of precision and confidence, this compound is an unparalleled choice.
References
- 1. shopbvv.com [shopbvv.com]
- 2. Lecture Bottle, Sulfur Hexafluoride Gas | Flinn Scientific [flinnsci.com]
- 3. bocgases.co.uk [bocgases.co.uk]
- 4. Tracer Gas, 5% Hydrogen in Nitrogen | BOC Gas [boc.com.au]
- 5. forensicsdetectors.com [forensicsdetectors.com]
- 6. Tracer Gas Detection FAQs | Leak Tools – Blog [leaktools.com]
A Comparative Guide to Perfluorobutane Microbubbles for In Vivo Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of perfluorobutane-filled microbubbles with other imaging agents for in vivo tumor imaging. The performance of these agents is supported by experimental data, and detailed methodologies for key experiments are provided.
Executive Summary
This compound microbubbles are a promising contrast agent for ultrasound-based tumor imaging. Their performance, particularly when targeted to specific tumor biomarkers, offers significant advantages in terms of signal enhancement and specificity. This guide compares this compound microbubbles with other common ultrasound contrast agents, such as sulfur hexafluoride microbubbles and nanobubbles, as well as emerging technologies like phase-change nanodroplets. The comparison is based on quantitative performance data, and detailed experimental protocols are provided to allow for the replication of these findings.
Data Presentation: Quantitative Comparison of Imaging Agents
The following tables summarize the quantitative performance of various imaging agents in preclinical tumor models.
Table 1: Comparison of this compound and Sulfur Hexafluoride Microbubbles
| Parameter | This compound Microbubbles | Sulfur Hexafluoride Microbubbles | Reference(s) |
| Signal Conspicuity | Excellent | Not specified | [1] |
| Peak Intensity (PI) | Significantly higher | Lower | [1][2] |
| Wash-in Rate | Significantly higher | Lower | [1][2] |
| Area Under the Curve (AUC) | Significantly higher | Lower | [1][2] |
| Sensitivity for HCC Diagnosis | 91% | 68% | [3] |
| Specificity for HCC Diagnosis | 100% | 93% | [3] |
| Accuracy for HCC Diagnosis | 91% | 70% | [3] |
Table 2: Comparison of Microbubbles and Nanobubbles for Tumor Imaging
| Parameter | This compound/Standard Microbubbles | Nanobubbles | Reference(s) |
| In Vitro Ultrasound Enhancement | Comparable | Comparable | [4][5][6] |
| In Vivo Tumor Video Intensity (Arbitrary Units) | 143.2 ± 7.5 (at 5 min) | 163.5 ± 8.3 (at 5 min) | [4][5] |
| Enhancement Duration in Tumor | ~15 minutes | ~1 hour | [6] |
| Extravasation into Tumor Tissue | Limited | Observed | [4][5] |
Table 3: Performance of Targeted this compound Microbubbles
| Parameter | Targeted Microbubbles (VEGFR2) | Non-Targeted Microbubbles | Reference(s) |
| Tumor Signal Enhancement | Significantly higher | Lower | [7] |
| Mean Number of Attached Microbubbles (in vitro) | 354.4 ± 52.3 per field of view | 37.7 ± 7.8 per field of view | [8] |
| Blood Clearance (50%) | ~3.5 minutes | Not specified | [9] |
| Tumor Accumulation (% Injected Dose/g) | Significantly higher than muscle | Low | [9] |
Experimental Protocols
Detailed methodologies for key in vivo imaging experiments are provided below.
Protocol 1: In Vivo Tumor Imaging with this compound Microbubbles
1. Animal Model:
-
Species: Athymic nude rats or mice.[10]
-
Tumor Induction: Subcutaneous injection of a suspension of tumor cells (e.g., fibrosarcoma, prostate cancer, breast cancer cell lines) in a suitable medium into the flank of the animal.[10][11]
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., 5-10 mm in diameter) before imaging.[11]
2. Microbubble Preparation and Administration:
-
Microbubble Formulation: this compound gas-filled microbubbles with a lipid or polymer shell. For targeted imaging, the shell is functionalized with ligands such as antibodies or peptides (e.g., anti-VEGFR2 antibodies, RGD peptides) that bind to tumor-specific markers.[8][12]
-
Administration: Intravenous (tail vein) injection of a bolus of the microbubble suspension. The typical dose ranges from 1x10^6 to 5x10^7 microbubbles per animal.[13]
3. Ultrasound Imaging:
-
Equipment: A clinical or preclinical high-frequency ultrasound system equipped with a linear array transducer.
-
Imaging Mode: Contrast-specific imaging modes such as pulse inversion or amplitude modulation are used to enhance the signal from the microbubbles while suppressing the signal from the surrounding tissue.[3]
-
Procedure:
-
Acquire baseline B-mode and contrast-specific images of the tumor before microbubble injection.
-
Inject the microbubble suspension via the tail vein.
-
Acquire a continuous cine loop or a series of images for a set duration (e.g., 5-15 minutes) to observe the wash-in and wash-out kinetics of the microbubbles in the tumor.
-
For targeted microbubbles, an "image-silence-image" sequence may be employed. This involves a high-power ultrasound pulse to destroy freely circulating microbubbles, followed by a waiting period to allow for clearance of the debris, and then imaging the signal from the specifically bound microbubbles.[12]
-
4. Data Analysis:
-
Region of Interest (ROI) Analysis: Draw ROIs around the tumor and adjacent normal tissue to quantify the signal intensity over time.
-
Quantitative Parameters: Calculate parameters such as peak enhancement, time to peak, wash-in rate, and area under the time-intensity curve to assess tumor vascularity and perfusion. For targeted imaging, the signal intensity from bound microbubbles is quantified.[2]
Protocol 2: In Vivo Tumor Imaging with Nanobubbles
1. Animal Model:
-
Species: BALB/c nude mice.[6]
-
Tumor Induction: Subcutaneous injection of tumor cells (e.g., RM-1 mouse prostatic cancer cells) into the dorsal scapular area.[6]
-
Tumor Growth: Allow tumors to reach a diameter of 0.8-1.2 cm.[6]
2. Nanobubble Administration:
-
Formulation: Lipid-shelled nanobubbles.
-
Administration: Intravenous injection of the nanobubble suspension (e.g., 10^9 bubbles/mL) at a dosage of 0.1 mL/kg.[6]
3. Ultrasound Imaging:
-
Equipment: High-frequency ultrasound system with a linear transducer.
-
Imaging Mode: Contrast Pulse Sequencing (CPS) mode.[6]
-
Procedure:
-
Acquire baseline images of the tumor.
-
Inject the nanobubble suspension.
-
Acquire images at various time points (e.g., 0, 0.5, 1, 5, 10, and 15 minutes) to track the enhancement.[6]
-
4. Data Analysis:
-
Gray-scale Analysis: Quantify the gray-scale intensity of the tumor region in the ultrasound images over time to generate a time-intensity curve.[10]
Protocol 3: In Vivo Molecular Imaging with Phase-Change Nanodroplets
1. Animal Model:
-
Species: Rodent model with a fibrosarcoma.[3]
-
Tumor Model: Angiogenic microvasculature is a key feature of the tumor model.[3]
2. Contrast Agent Administration:
-
Formulation: Sub-micron phase-change contrast agents (PCCAs) with a low boiling point, targeted to αvß3 integrin via a cyclic RGD peptide.[3]
-
Administration: Intravenous injection.
3. Ultrasound Imaging:
-
Imaging Technique: A droplet vaporization imaging sequence is used, which specifically detects the signature of the vaporizing PCCAs. This is compared with conventional contrast-specific imaging.[3]
-
Procedure:
-
Inject the targeted PCCAs.
-
Apply a high-energy ultrasound pulse to vaporize the nanodroplets into microbubbles within the tumor vasculature.
-
Image the resulting signal from the newly formed microbubbles.
-
4. Data Analysis:
-
Signal Intensity Measurement: Quantify the signal intensity using both the PCCA-specific imaging sequence and conventional contrast imaging to compare their sensitivity.[3]
Mandatory Visualization
Signaling Pathway Diagrams
The targeting of this compound microbubbles to tumor vasculature often relies on the overexpression of specific biomarkers on endothelial cells, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and αvβ3 integrin. The following diagrams illustrate the signaling pathways associated with these targets.
Caption: VEGFR2 Signaling Pathway.
Caption: αvβ3 Integrin Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for in vivo tumor imaging using targeted microbubbles.
References
- 1. In vivo demonstration of cancer molecular imaging with ultrasound radiation force and buried-ligand microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decafluorobutane as a phase-change contrast agent for low-energy extravascular ultrasonic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Molecular Imaging Using Low-Boiling-Point Phase-Change Contrast Agents: A Proof of Concept Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Optimized Fabrication of a Novel Nanobubble for Tumor Imaging [frontiersin.org]
- 5. The Optimized Fabrication of a Novel Nanobubble for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanobubbles for enhanced ultrasound imaging of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of nanobubbles for improved ultrasound tumor-imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Release from Phase-Changeable Nanodroplets Triggered by Low-Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Demonstration of Cancer Molecular Imaging with Ultrasound Radiation Force and Buried-Ligand Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled and targeted tumor chemotherapy by ultrasound-activated nanoemulsions/microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
Perfluorobutane Sulfonate (PFBS) Shows a Differentiated Toxicological Profile Compared to Legacy Per- and Polyfluoroalkyl Substances (PFAS)
For Immediate Release
[City, State] – [Date] – A comprehensive toxicological assessment reveals that Perfluorobutane Sulfonate (PFBS), a short-chain per- and polyfluoroalkyl substance (PFAS), exhibits a distinct toxicological profile when compared to legacy long-chain compounds such as Perfluorooctane (B1214571) Sulfonate (PFOS), Perfluorooctanoic Acid (PFOA), and Perfluorohexane (B1679568) Sulfonate (PFHxS). While all substances raise health and environmental concerns, the data indicates differences in potency and the nature of adverse effects, providing critical information for researchers, scientists, and drug development professionals.
This comparative guide summarizes key toxicological data, outlines experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of PFBS in relation to other prominent fluorinated compounds.
Comparative Toxicological Data
The following table summarizes the quantitative toxicological data for PFBS and selected long-chain PFAS across key endpoints.
| Toxicological Endpoint | This compound Sulfonate (PFBS) | Perfluorooctane Sulfonate (PFOS) | Perfluorooctanoic Acid (PFOA) | Perfluorohexane Sulfonate (PFHxS) |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (rat)[1] | 230-270 mg/kg bw (rat)[2] | 430-680 mg/kg bw (rat)[2][3][4][5] | Data not readily available |
| Genotoxicity (Ames Test) | Negative[6] | Negative[7] | Negative[2] | Negative (inferred from similar compounds) |
| Carcinogenicity (IARC Classification) | Inadequate evidence[8] | Group 2B (Possibly carcinogenic to humans)[9][10][11][12][13] | Group 1 (Carcinogenic to humans)[9][10][11][12][14][15] | Not classified |
| Reproductive Toxicity (NOAEL) | No adverse effects on reproduction up to 1,000 mg/kg/day (rat)[6] | F0 Parental: 0.1 mg/kg/day (rat)[16] | 0.6 mg/kg bw/day (rat, based on liver effects in a 90-day study)[4] | No significant effects on reproductive parameters in mice up to 3 mg/kg/day[4] |
| Developmental Toxicity (LOAEL) | Decreased fetal body weight at doses >14000-fold higher than the Short-Term RfD (rat)[17][18] | Reduced neonatal survival at 1.6 mg/kg/day (rat)[16] | Postnatal body weight deficits and developmental delays at 5 mg/kg (mouse)[2][19][20] | Reduced serum thyroxine at ≥10 mg/kg (rat)[21] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (as per OECD Guideline 423)
The acute oral toxicity is typically determined using the Acute Toxic Class Method (OECD 423).[22] This method involves a stepwise procedure with the use of a small number of animals, usually rats, per step.[22] The animals are fasted prior to the administration of a single oral dose of the test substance.[22] Observations for signs of toxicity and mortality are made for up to 14 days.[5] The starting dose is selected based on available information, and subsequent dosing is adjusted based on the observed outcomes, allowing for the classification of the substance into a specific toxicity class and an estimation of the LD50.[22]
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[23][24] The assay utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[23][24] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism.[16][24] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid.[23] The number of revertant colonies is counted and compared to a negative control to determine the mutagenic potential.[16]
In Vitro Micronucleus Test (as per OECD Guideline 487)
The in vitro micronucleus test is used to detect chromosomal damage.[1][23][25] Mammalian cells are exposed to the test substance, and after treatment, the cells are examined for the presence of micronuclei.[23][25] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[1] An increase in the frequency of micronucleated cells indicates that the substance may be a clastogen (causing chromosome breaks) or an aneugen (causing chromosome loss or gain).[23]
Reproductive/Developmental Toxicity Screening Test (as per OECD Guideline 421)
This screening test provides information on the potential effects of a substance on reproduction and development.[21][25][26] The test substance is administered to male and female animals (typically rats) before and during mating, and to females throughout gestation and lactation.[26] Endpoints evaluated include effects on fertility, pregnancy, maternal and offspring survival, and growth and development of the offspring.[21] The study also includes a histopathological examination of the reproductive organs.[25] This test helps to identify a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL) for reproductive and developmental toxicity.[2]
Visualizing the Science
To better understand the processes involved in toxicological assessment and the mechanisms of action of these compounds, the following diagrams are provided.
Conclusion
The available toxicological data suggests that while PFBS is not without biological effects, it generally exhibits lower acute toxicity and a different carcinogenic potential compared to its long-chain counterparts, PFOS and PFOA. Notably, PFOA has been classified as carcinogenic to humans (Group 1) by IARC, while PFOS is classified as possibly carcinogenic (Group 2B).[9][10][11][12][13][14][15] In contrast, there is inadequate evidence to classify the carcinogenicity of PFBS.[8]
Differences are also observed in reproductive and developmental toxicity, with long-chain compounds generally showing effects at lower doses. However, it is crucial for researchers and drug development professionals to consider the complete toxicological profile, including potential for bioaccumulation and specific mechanisms of action, when evaluating the safety of any fluorinated compound. This guide serves as a foundational resource for such assessments, emphasizing the importance of standardized experimental protocols and a data-driven approach to understanding the comparative toxicology of these substances.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Effects of perfluorooctanoic acid on mouse mammary gland development and differentiation resulting from cross-foster and restricted gestational exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic exposure to perfluorohexane sulfonate leads to a reproduction deficit by suppressing hypothalamic kisspeptin expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Developmental toxicity of emerging PFAS in the Sprague-Dawley rat | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 7. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (this compound Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological evaluation of ammonium perfluorobutyrate in rats: twenty-eight-day and ninety-day oral gavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancing the understanding of PFAS-induced reproductive toxicity in key model species - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00145E [pubs.rsc.org]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Derivation of a chronic reference dose for perfluorohexane sulfonate (PFHxS) for reproductive toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Two-generation reproduction and cross-foster studies of perfluorooctanesulfonate (PFOS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sers.unilever.com [sers.unilever.com]
- 18. PFAS developmental toxicity: evaluation of emerging compounds and mixtures in the Sprague-Dawley rat | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 19. Developmental toxicity of perfluorooctanoic acid in the CD-1 mouse after cross-foster and restricted gestational exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of perfluorooctanoic acid exposure during pregnancy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Maternal, fetal, and neonatal toxicity and potency estimates of perfluorohexane sulfonate (PFHxS) from oral maternal exposure in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reproductive toxicity of PFOA, PFOS and their substitutes: A review based on epidemiological and toxicological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
- 24. researchgate.net [researchgate.net]
- 25. oecd.org [oecd.org]
- 26. Developmental toxicity of perfluorooctane sulfonate (PFOS) is not dependent on expression of peroxisome proliferator activated receptor-alpha (PPAR alpha) in the mouse [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Shell Materials for Perfluorobutane Microbubbles
For the discerning researcher, scientist, and drug development professional, the choice of shell material is a critical determinant of perfluorobutane microbubble performance. This guide offers an objective comparison of the three primary shell archetypes—lipid, polymer, and protein—supported by experimental data to inform your selection for diagnostic and therapeutic applications.
This compound microbubbles, prized for their biocompatibility and echogenicity, are versatile tools in ultrasound imaging and targeted drug delivery. The shell encapsulating the this compound gas core dictates the microbubble's stability, acoustic response, size, and interaction with the biological environment. This guide dissects the performance characteristics of lipid, polymer, and protein shells, providing a framework for selecting the optimal formulation for your research needs.
At a Glance: Performance Metrics of Microbubble Shell Materials
The following tables summarize key quantitative data for this compound microbubbles with different shell materials. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary significantly with specific composition and preparation methods.
| Performance Metric | Lipid Shell | Polymer Shell | Protein Shell |
| Mean Diameter (μm) | 1.42 - 3.2[1][2] | ~3.8[3] | 1.86 - 4.4[4][5] |
| Concentration (bubbles/mL) | ~10^8 - 10^9 | ~5 x 10^8[3] | ~10^9[6] |
| In Vitro Stability | Concentration decay constant of 0.02 d⁻¹; stable size for up to 3 weeks.[7] Half-life of 1.1 ± 0.2 h for specific formulations.[8] | Shelf-life of several months.[3][6] | Stable for at least 3-16 hours.[4][6] |
| Acoustic Response | Highly echogenic with significant nonlinear response.[1] | Dampened acoustic response, requiring higher pressures for cavitation.[6] | Strong non-linear acoustic response.[6] |
| Biocompatibility | Generally considered highly biocompatible. | Good biocompatibility, with some potential for inflammatory response depending on the polymer. | High biocompatibility and low toxicity.[4] |
In-Depth Analysis of Shell Material Performance
Stability: The Lifespan of a Microbubble
The stability of a microbubble is paramount for its utility, determining its circulation time in vivo and its shelf-life.
-
Lipid-shelled microbubbles exhibit a range of stabilities dependent on their composition. Formulations containing saturated phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and polyethylene (B3416737) glycol (PEG)ylated lipids (e.g., DSPE-PEG2000) show enhanced stability.[7] One study reported a concentration decay constant of 0.02 d⁻¹ for DSPC:DSPE-PEG2K microbubbles, with a quasi-stable size distribution for up to 3 weeks.[7] Another study on fluorinated lipopeptide-containing lipid microbubbles reported a half-life of 1.1 ± 0.2 hours at room temperature.[8]
-
Polymer-shelled microbubbles are renowned for their exceptional stability, attributed to their thicker and more robust shells.[6] This translates to a longer shelf-life, often several months, and potentially longer circulation times in vivo.[3] However, this increased stability comes at the cost of reduced acoustic responsiveness.
-
Protein-shelled microbubbles , commonly utilizing albumin or hydrophobins, offer moderate stability. Bovine serum albumin (BSA)-shelled microbubbles have been reported to be stable for up to 16 hours.[4] Hydrophobin-coated microbubbles have demonstrated stability for at least 3 hours in solution.[6]
Acoustic Properties: The Echo Signature
The acoustic performance of a microbubble dictates its effectiveness as an ultrasound contrast agent.
-
Lipid-shelled microbubbles are highly echogenic and exhibit a strong nonlinear response to ultrasound waves, making them excellent for contrast imaging.[1] Their flexible shells allow for efficient oscillation and generation of harmonic signals.
-
Polymer-shelled microbubbles have a dampened acoustic response due to their thicker, more rigid shells.[6] While this reduces their echogenicity at low acoustic pressures, they can be designed to release their gas core at higher pressures, a property that can be exploited for therapeutic applications.[9]
-
Protein-shelled microbubbles , such as those made with hydrophobins, can exhibit a strong non-linear acoustic response, generating significant harmonic signals even at low acoustic pressures.[6]
Size Distribution: A Matter of Scale
The size of microbubbles is a critical parameter, influencing their circulation through capillaries and their acoustic resonance frequency.
-
Lipid-shelled microbubbles can be produced with mean diameters typically ranging from 1.42 to 3.2 μm.[1][2]
-
Polymer-shelled microbubbles have been reported with a mean diameter of approximately 3.8 μm.[3]
-
Protein-shelled microbubbles show a range of mean diameters, with studies reporting values from 1.86 μm to 4.4 μm.[4][5]
Biocompatibility: Safe for In Vivo Applications
The shell material must be biocompatible to avoid adverse reactions in the body.
-
Lipid shells , composed of naturally occurring or synthetic phospholipids, are generally considered to have high biocompatibility.
-
Polymer shells can be fabricated from a variety of biocompatible polymers. However, the specific polymer used can influence the inflammatory response.
-
Protein shells , utilizing proteins like albumin, are known for their high biocompatibility and low toxicity.[4]
Experimental Protocols: A Guide to Fabrication and Characterization
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the fabrication and characterization of this compound microbubbles.
Microbubble Fabrication
The choice of fabrication method significantly impacts the resulting microbubble characteristics.
Caption: Workflow for the fabrication of lipid, polymer, and protein-shelled microbubbles.
Key Characterization Techniques
Objective comparison requires standardized characterization methods.
Caption: Experimental workflow for characterizing microbubble performance.
Detailed Protocols:
-
Size and Concentration Analysis: Microbubble size distribution and concentration are typically measured using a Coulter counter or by optical microscopy coupled with image analysis software. For the Coulter counter method, a known volume of the microbubble suspension is diluted in an electrolyte solution and passed through a small aperture. The instrument detects changes in electrical impedance as individual microbubbles pass through, allowing for accurate sizing and counting.
-
Acoustic Attenuation Measurement: The attenuation of ultrasound by a microbubble suspension is measured using a through-transmission setup. A transmitting transducer sends an ultrasound pulse through a sample chamber containing the microbubbles, and a receiving transducer on the opposite side measures the signal. The attenuation coefficient (in dB/cm/MHz) is calculated by comparing the signal amplitude with and without the microbubbles in the chamber.
-
Acoustic Scattering Measurement: The scattering properties of microbubbles are often characterized using a pulse-echo setup. A single transducer both transmits an ultrasound pulse and receives the backscattered echoes from the microbubbles. The scattering cross-section (in cm²) can be determined from the intensity of the backscattered signal.
-
In Vitro Stability Assessment: To assess stability, microbubbles are incubated in a relevant medium, such as plasma, at physiological temperature (37°C). At various time points, samples are taken to measure the change in microbubble concentration and size distribution over time. From this data, the half-life or decay constant can be calculated.
-
Biocompatibility Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability. Cells are incubated with the microbubble shell material, and then the MTT reagent is added. Viable cells with active mitochondria reduce the MTT to a purple formazan (B1609692) product, the amount of which is quantified by measuring the absorbance at a specific wavelength.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the medium is indicative of cell membrane damage and cytotoxicity.
-
Conclusion: Selecting the Right Shell for the Job
The optimal shell material for this compound microbubbles is application-dependent.
-
Lipid shells offer a versatile platform with high echogenicity, making them ideal for contrast-enhanced ultrasound imaging. Their composition can be readily modified to tune stability and incorporate targeting ligands.
-
Polymer shells provide exceptional stability, which is advantageous for applications requiring long circulation times or a robust drug delivery vehicle. Their dampened acoustic response can be a limitation for imaging but can be leveraged for controlled release with high-intensity focused ultrasound.
-
Protein shells present a biocompatible option with good stability and strong nonlinear acoustic properties, making them suitable for both imaging and therapeutic applications.
Further head-to-head comparative studies under standardized conditions are needed to provide a more definitive quantitative ranking of these shell materials. However, this guide provides a solid foundation based on the current body of evidence to aid researchers in making informed decisions for their specific needs in the exciting and evolving field of microbubble technology.
References
- 1. Multivariable Dependence of Acoustic Contrast of Fluorocarbon and Xenon Microbubbles under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. math-stockholm.se [math-stockholm.se]
- 4. Microbubbles Stabilized by Protein Shell: From Pioneering Ultrasound Contrast Agents to Advanced Theranostic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. Temporal stability of lipid-shelled microbubbles during acoustically-mediated blood-brain barrier opening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dynamic behavior of polymer microbubbles during long ultrasound tone-burst excitation and its application for sonoreperfusion therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Choice? Evaluating the Cost-Effectiveness of Perfluorobutane in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision impacting both experimental outcomes and budgetary constraints. In the realm of ultrasound contrast agents and drug delivery vehicles, perfluorobutane is emerging as a compelling alternative to established options. This guide provides an objective comparison of this compound's performance and cost-effectiveness against other common alternatives, supported by experimental data and detailed protocols to inform your research decisions.
This compound, a highly inert and stable gas, is increasingly utilized in the formation of microbubbles and nanodroplets for a variety of research applications. Its unique physical properties offer distinct advantages in ultrasound imaging and targeted drug delivery. This guide will delve into a direct comparison with alternatives such as sulfur hexafluoride, perfluoropentane, and perfluorohexane, focusing on performance, safety, and a critical evaluation of cost.
Performance and Cost: A Comparative Analysis
The primary research application of this compound is as a gas core in microbubbles for contrast-enhanced ultrasound (CEUS). Its performance in this context is often benchmarked against sulfur hexafluoride, a widely used ultrasound contrast agent.
Quantitative Data Summary
| Feature | This compound | Sulfur Hexafluoride | Perfluoropentane/Perfluorohexane |
| Primary Application | Ultrasound Contrast Agent, Phase-Change Agent, Drug Delivery | Ultrasound Contrast Agent | Phase-Change Agents, Drug Delivery |
| Boiling Point | -1.7 °C | -64 °C | 29 °C (Perfluoropentane) |
| Key Performance Advantage | Lower acoustic activation energy for phase-change applications[1]; provides an additional Kupffer phase in liver imaging for higher diagnostic sensitivity. | Well-established clinical use, generates pure vascular images.[2] | Lower boiling points allow for easier vaporization in some applications.[3] |
| Reported Adverse Event Rate | Low, with mild and transient side effects reported (e.g., abdominal pain, myalgia, headache).[4] | Very low frequency of adverse events (AEs), with severe reactions being rare.[5][6] Overall AE rate reported as 0.034% in a large study.[6] | Data on adverse events in research applications is less comprehensive. |
| Estimated Research Grade Cost | ~
| Perfluoropentane: ~
|
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for evaluating the feasibility of adopting a new reagent. Below are representative protocols for the synthesis of this compound and sulfur hexafluoride microbubbles.
This compound Microbubble Synthesis for Ultrasound Imaging
This protocol describes a common method for preparing lipid-shelled microbubbles with a this compound gas core.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Phosphate-buffered saline (PBS), degassed
-
This compound gas
-
Scintillation vials (20 mL)
-
Probe tip sonicator
-
High-pressure extruder with a 200 nm ceramic filter
Methodology:
-
Lipid Film Preparation:
-
Dissolve DPPC and DSPE-PEG2000 in chloroform in a 9:1 molar ratio in a scintillation vial.
-
Evaporate the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Microbubble Formation:
-
Add degassed PBS to the vial containing the lipid film.
-
The vial is then purged with this compound gas.
-
The lipid film is hydrated by sonication using a probe tip sonicator, which also facilitates the encapsulation of the this compound gas to form microbubbles.[8]
-
-
Nanodroplet Condensation (Optional for phase-change applications):
-
To create phase-shift nanodroplets, the pre-formed microbubble solution is cooled in an ice bath.
-
The cooled microbubble solution is then passed through a high-pressure extruder multiple times to condense the microbubbles into submicron nanodroplets.[8]
-
Sulfur Hexafluoride Microbubble Synthesis
This protocol outlines the synthesis of a liposome-based ultrasound contrast agent with a sulfur hexafluoride gas core.
Materials:
-
1,2-dihexadecanoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Dihexadecylphosphate (DCP)
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
Sulfur hexafluoride (SF6) gas
-
Round-bottom flask
-
Rotary evaporator
-
Ultrasonic bath
Methodology:
-
Lipid Mixture Preparation:
-
Dissolve DPPC, cholesterol, and DCP in chloroform in a round-bottom flask.[11]
-
-
Lipid Film Formation:
-
Microbubble Synthesis:
Visualizing Workflows and Relationships
To better illustrate the processes and logical connections in the application of this compound, the following diagrams are provided.
Concluding Remarks
The choice between this compound and its alternatives is application-dependent. For standard contrast-enhanced ultrasound focusing purely on vascular imaging, sulfur hexafluoride remains a viable and well-documented option. However, for research applications requiring phase-change activation with lower acoustic energy or for liver imaging where the additional diagnostic information from the Kupffer phase is beneficial, this compound presents a significant performance advantage.
From a cost perspective for raw materials in a research setting, perfluoropentane appears to be a more budget-friendly option for phase-change agent development. However, the cost of the formulated product and the specific requirements of the experimental setup should be carefully considered. The provided pricing information should be taken as a guide, and researchers are encouraged to obtain direct quotes from suppliers.
In the domain of drug delivery, this compound nanodroplets offer a promising platform for ultrasound-mediated therapeutic release.[12][13] The field is rapidly evolving, with ongoing research into optimizing droplet stability and drug-loading efficiency for various perfluorocarbons.[14]
Ultimately, the cost-effectiveness of this compound is a balance of its material cost against its performance benefits and potential to yield more insightful experimental data, particularly in advanced ultrasound imaging techniques. Its favorable safety profile further strengthens its position as a valuable tool for the research community.
References
- 1. Stabilized sulfur hexafluoride microbubbles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Safety of the contrast enhancement agent sulfur hexafluoride in ultrasound: Analysis of the Federal Drug Administration Adverse Event Reporting System database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-PERFLUOROPENTANE 98 price,buy 1H-PERFLUOROPENTANE 98 - chemicalbook [m.chemicalbook.com]
- 4. Safety of this compound (Sonazoid) in Characterizing Focal Liver Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety findings after intravenous administration of sulfur hexafluoride microbubbles to 463,434 examinations at 24 centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 355-25-9 Cas No. | this compound (FC-31-10) | Apollo [store.apolloscientific.co.uk]
- 8. indiamart.com [indiamart.com]
- 9. PERFLUORO-N-PENTANE price,buy PERFLUORO-N-PENTANE - chemicalbook [m.chemicalbook.com]
- 10. fluoromed.com [fluoromed.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-Loaded Perfluorocarbon Nanodroplets for Ultrasound-Mediated Drug Delivery | Radiology Key [radiologykey.com]
- 14. Ultrasound beam triggers ‘nanodroplets' to deliver drugs at exactly the right spot [frontiersin.org]
A Comparative Guide to the Cross-Validation of GC-MS Methods for Perfluorobutane Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of perfluorobutane (PFB) is critical in various fields, including environmental monitoring and pharmaceutical development, due to its properties as a potent greenhouse gas and its use as a tracer gas or in specialized applications. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely utilized analytical technique for the determination of volatile compounds like this compound.[1][2] The validation of these methods is crucial to ensure reliable and reproducible results.[3][4] This guide provides a comparative overview of two distinct GC-MS methodologies for the quantification of this compound, with supporting data presented to aid in method selection and cross-validation.
While direct comparative studies for this compound are not extensively published, this guide synthesizes common practices and expected performance from validated methods for similar volatile fluorinated compounds.[2][5] The presented data should be considered as a guideline for method development and validation in your laboratory.
Experimental Workflow for GC-MS Method Cross-Validation
The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results. The general workflow involves developing and validating individual methods and then comparing their performance characteristics.
Experimental Protocols
Below are detailed methodologies for two distinct GC-MS approaches for the quantification of this compound. Method A employs a packed column with full scan mass spectrometry, which is a robust and versatile approach. Method B utilizes a capillary column with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[6]
Method A: Packed Column GC with Full Scan MS
This method is designed for robust, general-purpose quantification where high sample throughput and broad analyte screening might be necessary.
-
Instrumentation: Gas chromatograph coupled with a single quadrupole mass spectrometer.
-
Sample Introduction: Headspace or direct injection of a gaseous sample via a gas-tight syringe.
-
GC Column: 2m x 2mm ID packed column with 5% phenyl polysiloxane on a solid support.[3]
-
Carrier Gas: Helium at a constant flow rate of 25 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Final hold: 2 minutes.
-
-
Injector Temperature: 220°C.
-
MS Interface Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Full Scan from m/z 50 to 300.
-
Quantification Ion: The primary quantification ion for this compound is typically m/z 219 ([C4F9]+), with qualifier ions such as m/z 69 ([CF3]+) and m/z 131 ([C3F5]+).
Method B: Capillary Column GC with Selected Ion Monitoring (SIM) MS
This method is optimized for higher resolution, sensitivity, and selectivity, making it suitable for trace-level quantification.
-
Instrumentation: Gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.
-
Sample Introduction: Headspace with a gas sampling loop or direct injection of a gaseous sample.
-
GC Column: 30m x 0.25mm ID, 0.25µm film thickness capillary column (e.g., DB-5ms).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 3 minutes.
-
Ramp: 15°C/min to 180°C.
-
Final hold: 1 minute.
-
-
Injector Temperature: 250°C (Splitless mode for 1 minute).
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) of the following ions:
-
Target Ion: m/z 219
-
Qualifier Ion 1: m/z 69
-
Qualifier Ion 2: m/z 131
-
-
Dwell Time: 100 ms per ion.
Quantitative Data Comparison
The performance of each method was evaluated based on standard validation parameters.[3][4] The following table summarizes the expected quantitative data for the two GC-MS methods.
| Validation Parameter | Method A: Packed Column GC-MS (Full Scan) | Method B: Capillary Column GC-MS (SIM) | Commentary |
| Linearity (R²) | > 0.995 | > 0.999 | Both methods demonstrate excellent linearity. Method B's higher R² suggests a slightly better fit of the calibration curve, typical for more sensitive methods.[6] |
| Limit of Detection (LOD) | ~50 pg on-column | ~1 pg on-column | The SIM mode in Method B provides significantly lower detection limits due to increased signal-to-noise by monitoring only specific ions.[6] |
| Limit of Quantification (LOQ) | ~150 pg on-column | ~3 pg on-column | Consistent with the LOD, Method B allows for the reliable quantification of this compound at much lower concentrations. |
| Accuracy (Recovery %) | 90-110% | 95-105% | Both methods provide high accuracy. The improved chromatography and reduced matrix interference in Method B can lead to slightly better and more consistent recovery rates. |
| Precision (%RSD) | < 10% | < 5% | Method B demonstrates superior precision (lower relative standard deviation), indicating better reproducibility of measurements, which is crucial for rigorous quantitative studies. |
| Analysis Time | ~10 minutes | ~12 minutes | The packed column in Method A allows for a slightly faster analysis time due to higher flow rates, which may be advantageous for high-throughput screening. |
Conclusion
The cross-validation of GC-MS methods for this compound quantification reveals distinct advantages for each approach.
Method A (Packed Column, Full Scan) is a robust and rapid method suitable for routine analysis where high sensitivity is not the primary concern. Its full-scan capability is also advantageous for identifying unknown compounds in a sample.
Method B (Capillary Column, SIM) offers superior sensitivity, selectivity, and precision.[6] This makes it the preferred choice for trace-level quantification, regulatory compliance testing, and in complex matrices where interferences may be a concern. The enhanced chromatographic resolution of the capillary column also allows for better separation of isomers or closely eluting compounds.
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the expected concentration range of this compound, the complexity of the sample matrix, and the desired level of accuracy and precision. For laboratories developing methods for this compound analysis, it is recommended to perform an in-house validation to confirm these performance characteristics with their specific instrumentation and sample types.
References
- 1. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. redalyc.org [redalyc.org]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 7. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]
Perfluorobutane's Fire Suppression Prowess: A Comparative Analysis Against Traditional Agents
For researchers, scientists, and drug development professionals, understanding the efficacy and mechanisms of various fire suppression agents is critical for ensuring laboratory and facility safety. This guide provides an objective comparison of Perfluorobutane (C4F10) against traditional fire extinguishing agents—Halon 1301, Carbon Dioxide (CO2), and Water Mist. The performance of each agent is evaluated based on experimental data, with a focus on their fire extinguishing concentrations and underlying suppression mechanisms.
Performance Benchmarking: Extinguishing Concentration
The effectiveness of a gaseous fire suppression agent is often quantified by its extinguishing concentration, typically determined using the standardized cup-burner test method.[1] This test measures the minimum concentration of an agent in air required to extinguish a flame of a specific fuel, such as n-heptane. The lower the extinguishing concentration, the more efficient the agent is at suppressing a fire.
Below is a summary of the fire extinguishing concentrations for this compound and traditional agents as determined by the cup-burner method.
| Fire Suppression Agent | Chemical Formula | Extinguishing Concentration (vol % in air for n-heptane) | Primary Suppression Mechanism |
| This compound | C4F10 | ~5.3% | Physical (Heat Absorption) & Chemical |
| Halon 1301 | CF3Br | ~3.0 - 3.4%[2] | Chemical (Catalytic Cycle) & Physical |
| Carbon Dioxide | CO2 | ~22 - 34%[3][4] | Physical (Oxygen Displacement & Cooling) |
| Water Mist | H2O | Not applicable (measured by application rate) | Physical (Cooling, Oxygen Displacement, Radiant Heat Attenuation) |
Note: The extinguishing concentration of water mist is not measured as a volume percentage in air but rather by the application rate (L/min/m³) and droplet size distribution, which vary significantly depending on the system design.[5][6][7][8]
In-Depth: Fire Suppression Mechanisms
The method by which a fire is extinguished varies significantly between these agents, ranging from primarily physical processes to highly effective chemical interventions.
This compound (C4F10): The fire suppression mechanism of perfluorocarbons like C4F10 is predominantly physical.[9] When introduced to a fire, the agent absorbs a significant amount of heat, which lowers the flame temperature below the threshold required to sustain the combustion reaction.[9] Additionally, the pyrolysis of this compound can generate free radicals that interfere with the combustion chain reaction, contributing a chemical suppression effect.
Halon 1301 (CF3Br): Halon 1301 is a highly effective fire suppressant due to its primary chemical mechanism of action.[10][11] The bromine atom in the molecule acts as a catalyst to interrupt the chain reaction of a fire.[11][12] It releases bromine radicals that scavenge the hydrogen and hydroxyl radicals essential for flame propagation.[10] While it also has a physical cooling effect, its chemical action is what makes it so efficient at low concentrations.[10]
Carbon Dioxide (CO2): CO2 extinguishes fires primarily through physical means.[13][14] It displaces the oxygen in the vicinity of the fire, reducing the oxygen concentration to a level that can no longer support combustion.[13][14] Additionally, as CO2 is discharged as a cold gas, it has a significant cooling effect on the fuel and the surrounding area.[13]
Water Mist: Water mist suppresses fires through a combination of physical mechanisms.[6][15][16] The fine water droplets have a large surface area, allowing for rapid evaporation which absorbs a significant amount of heat from the fire (cooling).[16] The resulting steam expands and displaces oxygen in the immediate vicinity of the flame.[6] Furthermore, the dense mist can attenuate radiant heat, preventing the fire from spreading to nearby combustible materials.[6]
Experimental Protocol: The Cup-Burner Method
The cup-burner method is a standardized laboratory test used to determine the minimum extinguishing concentration (MEC) of gaseous fire suppressants.[1]
Objective: To measure the volume percentage of a gaseous agent in an air mixture that is required to extinguish a stabilized diffusion flame of a liquid fuel (typically n-heptane).
Apparatus:
-
A glass chimney to contain the flame and the agent/air mixture.
-
A fuel cup to hold the liquid fuel.
-
Flow meters to control the flow rates of air and the extinguishing agent.
-
A mixing chamber to ensure a homogenous mixture of air and agent.
-
An ignition source to ignite the fuel.
Procedure:
-
A steady flow of air is established through the chimney.
-
The liquid fuel in the cup is ignited and allowed to burn, creating a stable flame.
-
The fire extinguishing agent is gradually introduced into the air stream.
-
The concentration of the agent is slowly increased until the flame is extinguished.
-
The concentration of the agent in the air at the point of extinguishment is recorded as the MEC.
This procedure is repeated multiple times to ensure accuracy and reproducibility of the results.[17][18]
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. nist.gov [nist.gov]
- 2. nist.gov [nist.gov]
- 3. nist.gov [nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. nist.gov [nist.gov]
- 11. axaxl.com [axaxl.com]
- 12. Fire Suppression and Life without Halon [cool.culturalheritage.org]
- 13. epa.gov [epa.gov]
- 14. co2meter.com [co2meter.com]
- 15. publications.iafss.org [publications.iafss.org]
- 16. fireengineering.com [fireengineering.com]
- 17. nist.gov [nist.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Acoustic Properties of Perfluorobutane and Other Gas Cores for Ultrasound Contrast Agents
For Immediate Release
This guide provides a comprehensive comparison of the acoustic properties of perfluorobutane (PFB) gas cores with other commonly used gases, such as sulfur hexafluoride (SF₆) and octafluoropropane (C₃F₈), in ultrasound contrast agents (UCAs). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physical and acoustic characteristics that influence the efficacy of these agents in diagnostic and therapeutic applications.
The performance of microbubble-based UCAs is fundamentally linked to the properties of the encapsulated gas core. The choice of gas influences the microbubble's stability, its response to ultrasonic interrogation, and ultimately, the quality of the resulting image or the efficiency of the therapeutic effect. This guide synthesizes experimental data to facilitate an objective comparison between PFB and other leading gas cores.
Data Presentation: Physical and Acoustic Properties
The selection of a gas core for ultrasound contrast agents is a critical determinant of their in-vivo performance. Key physical properties such as molecular weight, density, and solubility in water directly impact the microbubble's stability and persistence in circulation. Acoustically, properties like the speed of sound within the gas and its acoustic impedance govern the scattering cross-section and the nonlinear response of the microbubbles, which are crucial for contrast-enhanced imaging. The following tables summarize the essential physical and acoustic properties of this compound, sulfur hexafluoride, and octafluoropropane.
Table 1: Comparison of Physical Properties of Gas Cores
| Property | This compound (C₄F₁₀) | Sulfur Hexafluoride (SF₆) | Octafluoropropane (C₃F₈) |
| Molecular Weight ( g/mol ) | 238.03[1] | 146.06 | 188.02[2] |
| Density (gas, at 1 atm, 25°C) ( kg/m ³) | 9.935[3] | 6.12[4] | ~8.047 (at 15°C)[5] |
| Boiling Point (°C) | -1.7[6] | -64 | -36.7[2] |
| Solubility in Water (mg/L) | 1.5 (at 101.3 kPa)[7] | Poorly soluble[4][8] | 5.7 (at 15°C)[2][5][9] |
Table 2: Comparison of Acoustic Properties of Gas Cores
| Property | This compound (C₄F₁₀) | Sulfur Hexafluoride (SF₆) | Octafluoropropane (C₃F₈) |
| Speed of Sound in Gas (m/s) | ~130 (estimated) | 151 | ~120 (estimated) |
| Acoustic Impedance (gas, Rayl) | ~1291.55 | 924.12 | ~965.64 |
| Resonance Frequency of Microbubbles | Dependent on bubble size and shell properties; can be engineered for clinical imaging frequencies.[10][11] | Peak backscatter coefficient observed around 3 MHz for SonoVue®.[8][12] | Dependent on bubble size and shell properties; can be engineered for clinical imaging frequencies.[9] |
| Nonlinear Harmonic Response | Strong nonlinear behavior with significant harmonic response at low acoustic pressures.[9] | Exhibits nonlinear rarefaction and compression effects leading to volume pulsations.[13] | Used in contrast agents that exhibit nonlinear responses to ultrasound.[9] |
Experimental Protocols
The characterization of the acoustic properties of microbubbles is essential for the development and optimization of ultrasound contrast agents. The following sections detail the methodologies for key experiments used to evaluate the performance of different gas cores.
Measurement of Acoustic Attenuation
Acoustic attenuation measurements quantify the reduction in ultrasound intensity as it passes through a microbubble suspension. This is a crucial parameter for determining the agent's effectiveness at a given concentration.
A common method for measuring acoustic attenuation is the through-transmission substitution technique .
-
Experimental Setup:
-
A water tank filled with degassed, deionized water at a controlled temperature.
-
Two aligned, single-element focused ultrasound transducers (a transmitter and a receiver) submerged in the water tank.
-
A sample holder (e.g., a cuvette with acoustically transparent windows) positioned at the focal point of the transducers.
-
A pulse generator/receiver and an oscilloscope for signal generation and acquisition.
-
-
Procedure:
-
A reference signal is first acquired by transmitting an ultrasound pulse through the sample holder filled with degassed water.
-
The holder is then filled with the microbubble suspension at a known concentration.
-
The same ultrasound pulse is transmitted through the microbubble suspension, and the received signal is recorded.
-
The attenuation coefficient (in dB/cm) is calculated by comparing the amplitudes of the signals with and without the microbubbles, taking into account the path length through the sample.
-
This measurement is typically repeated across a range of frequencies to determine the attenuation spectrum.
-
Measurement of Acoustic Backscatter
Acoustic backscatter measurements quantify the amount of ultrasound energy scattered back towards the transducer from the microbubbles. This is directly related to the echogenicity and the resulting contrast enhancement in an ultrasound image.
-
Experimental Setup:
-
Similar to the attenuation setup, but can be performed with a single transducer operating in pulse-echo mode or with separate transmitting and receiving transducers.
-
The microbubble suspension is placed in a sample holder at the transducer's focus.
-
-
Procedure:
-
An ultrasound pulse is transmitted into the microbubble suspension.
-
The transducer detects the backscattered echoes from the microbubbles.
-
The backscatter coefficient is determined by comparing the power of the backscattered signal to that of a calibrated reflector with a known scattering cross-section.
-
Measurements are often performed at various acoustic pressures to assess the linear and nonlinear scattering properties. For instance, the backscatter power of sulfur hexafluoride microbubbles has been shown to increase linearly with the mechanical index at the fundamental frequency and with the square of the mechanical index for the second harmonic.[8]
-
Characterization of Single Microbubble Acoustics
Studying individual microbubbles provides fundamental insights into their dynamic behavior in an ultrasound field, free from the confounding effects of a population.
-
Experimental Setup:
-
A microfluidic channel or a capillary tube through which a dilute suspension of microbubbles is flowed to isolate single microbubbles.
-
An inverted microscope with a high-speed camera for optical observation and size measurement of the microbubble.
-
A focused ultrasound transducer to insonate the isolated microbubble.
-
A sensitive hydrophone or a second transducer to detect the acoustic emissions from the oscillating microbubble.
-
-
Procedure:
-
A single microbubble is positioned at the focus of the ultrasound beam and the microscope objective.
-
The microbubble is insonated with ultrasound pulses of varying frequencies and pressures.
-
The high-speed camera captures the radial oscillations of the microbubble.
-
Simultaneously, the acoustic response (scattered pressure) is recorded by the hydrophone.
-
This dual optical and acoustical data allows for the direct correlation of bubble dynamics with its acoustic emissions, enabling the characterization of resonance frequency, damping, and nonlinear behavior such as the generation of harmonics and subharmonics. For example, this compound-filled microbubbles have demonstrated a strong subharmonic response even at low acoustic pressures of 20 kPa.[9]
-
Mandatory Visualization
To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.
References
- 1. This compound | C4F10 | CID 9638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. fluoromed.com [fluoromed.com]
- 4. halopolymer-usa.com [halopolymer-usa.com]
- 5. Octafluoropropane – C3F8 – Quality & Service – Messer - Specialty Gases [specialtygases.messergroup.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Comparison of air and perfluorocarbon filled microbubbles for ultrasound contrast studies | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. Stabilized sulfur hexafluoride microbubbles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Multivariable Dependence of Acoustic Contrast of Fluorocarbon and Xenon Microbubbles under Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. BR1: a new ultrasonographic contrast agent based on sulfur hexafluoride-filled microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stabilized sulfur hexafluoride microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biodistribution and Clearance of Perfluorobutane Microbubbles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biodistribution and clearance of perfluorobutane-based microbubbles with alternative ultrasound contrast agents. The information presented is supported by experimental data to aid in the selection of appropriate agents for research and drug development applications.
Executive Summary
This compound microbubbles, such as Sonazoid®, are second-generation ultrasound contrast agents characterized by a unique biodistribution profile involving uptake by the reticuloendothelial system (RES), particularly Kupffer cells in the liver. This property allows for a distinct, late-phase imaging window that is not present with purely intravascular microbubble agents like those containing sulfur hexafluoride (SonoVue®/Lumason®) or octafluoropropane (Definity®). The primary clearance mechanism for the this compound gas is rapid exhalation, while the lipid shell components are metabolized by the liver. Alternative agents, including polymer-shelled microbubbles and phase-change nanodroplets, offer different pharmacokinetic profiles, with variations in circulation time, stability, and potential for extravasation into tissues.
Comparison of Microbubble Biodistribution and Pharmacokinetics
The following tables summarize the quantitative data on the biodistribution and pharmacokinetic parameters of this compound microbubbles and their alternatives.
Table 1: Quantitative Biodistribution of this compound Microbubbles (Sonazoid®) in Rats (% of Injected Dose)
| Time Post-Injection | Liver | Spleen | Lungs | Kidneys | Blood | Total Recovery |
| 5 minutes | 51% | High | High | Low | - | 69% |
| 24 hours | - | - | - | - | - | 1.9% (remaining in tissues) |
Data sourced from studies on Sonazoid® in rats. The highest concentrations were observed in the spleen, followed by the liver and lungs[1][2].
Table 2: Comparative Pharmacokinetics of Microbubble Agents
| Parameter | This compound (Sonazoid®) | Sulfur Hexafluoride (SonoVue®) | Octafluoropropane (Definity®) | Polymer-Shelled Microbubbles | Phase-Change Nanodroplets |
| Gas Core | This compound (PFB) | Sulfur Hexafluoride (SF6) | Octafluoropropane (OFP) | Various (e.g., air, PFB) | Perfluorocarbon (e.g., DDFP) |
| Shell Material | Phospholipid | Phospholipid | Phospholipid | Polymer (e.g., PLGA) | Lipid or Polymer |
| Mean Diameter | ~2.6 - 3.2 µm[3] | ~2.5 µm[4] | 1.1 - 3.3 µm | Variable (e.g., 6 µm)[5] | ~100 - 300 nm (pre-activation)[6] |
| Elimination Half-life | 30 - 45 minutes[3] | 12 minutes (gas)[4] | < 15 minutes (microbubble)[7] | 598.2 ± 97.3 h (SPION-labeled)[8] | Longer circulation than microbubbles[6] |
| Primary Clearance Route | Lungs (exhalation of PFB gas)[1][2] | Lungs (exhalation of SF6 gas)[9][10][11] | Lungs (exhalation of OFP gas) | Liver and Spleen (phagocytosis)[8][12] | RES uptake, potential for extravasation[6] |
| Key Biodistribution Feature | Kupffer cell uptake in the liver[7] | Purely intravascular[13] | Intravascular, with some renal retention[14] | Prolonged circulation, RES uptake[8] | Potential to extravasate into tumors[6] |
Experimental Protocols
Detailed methodologies for key experiments in validating the biodistribution and clearance of microbubbles are provided below.
Protocol 1: In Vivo Biodistribution Study in Rodents
This protocol outlines the steps for a quantitative biodistribution study of microbubbles in a rodent model.
-
Animal Model: Utilize healthy male Sprague-Dawley rats (or a relevant disease model).
-
Microbubble Administration:
-
Reconstitute the microbubble agent according to the manufacturer's instructions. For Sonazoid®, this involves injecting sterile water into the vial and shaking.
-
Administer a single intravenous bolus injection of the microbubble suspension via the tail vein. Dose levels can be varied (e.g., 0.8 and 8 µL/kg body weight for Sonazoid®)[2].
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, 24 hours), euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture.
-
Perfuse the animals with saline to remove blood from the organs.
-
Excise, weigh, and homogenize major organs (liver, spleen, lungs, kidneys, brain, heart, fat, and muscle)[1][2].
-
-
Quantification:
-
For radiolabeled microbubbles, measure the radioactivity in each organ homogenate and blood sample using a gamma counter. Calculate the percentage of the injected dose (%ID) per organ and per gram of tissue[15].
-
For fluorescently labeled microbubbles, measure the fluorescence intensity of the organ homogenates. Create a standard curve to correlate fluorescence with the concentration of the microbubble agent[16].
-
For perfluorocarbon gas-filled microbubbles, utilize gas chromatography-mass spectrometry (GC-MS) to quantify the amount of perfluorocarbon in the tissue homogenates[2].
-
-
Data Analysis:
-
Calculate the mean %ID/g for each organ at each time point.
-
Plot the biodistribution profiles over time for each organ.
-
Protocol 2: Analysis of Exhaled Gas for Clearance Rate Determination
This protocol details the methodology for quantifying the clearance of perfluorocarbon-based microbubbles via exhalation.
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and place it in a metabolic chamber designed for the collection of exhaled air.
-
-
Microbubble Administration:
-
Administer the perfluorocarbon-containing microbubbles intravenously at a defined dose (e.g., 8 µL/kg for Sonazoid®)[1].
-
-
Exhaled Air Collection:
-
Continuously draw air from the metabolic chamber through a series of collection traps (e.g., adsorbent tubes) at a constant flow rate.
-
Collect samples at various time intervals post-injection (e.g., every 5 minutes for the first hour, then at longer intervals up to 24 hours)[1].
-
-
Sample Analysis (GC-MS):
-
Thermally desorb the trapped volatile compounds from the adsorbent tubes into the GC-MS system[17].
-
Use a GC column suitable for the separation of volatile organic compounds.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to specifically detect the mass fragments of the perfluorocarbon gas[18].
-
Create a standard curve by injecting known amounts of the pure perfluorocarbon gas into the GC-MS to quantify the amount in the exhaled air samples[19].
-
-
Data Analysis:
Protocol 3: In Vivo Ultrasound Imaging of Microbubble Distribution
This protocol describes the procedure for real-time visualization of microbubble biodistribution using contrast-enhanced ultrasound (CEUS).
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and place it on a heated imaging stage to maintain body temperature.
-
Surgically expose the organ of interest (e.g., liver, kidney) if necessary for high-resolution imaging, or image transcutaneously.
-
-
Ultrasound Imaging Setup:
-
Use a high-frequency ultrasound system equipped with a linear array transducer suitable for small animal imaging.
-
Utilize a contrast-specific imaging mode (e.g., pulse inversion or amplitude modulation) to enhance the signal from the microbubbles while suppressing the signal from the surrounding tissue. Set the mechanical index (MI) to a low value (e.g., <0.2) to minimize microbubble destruction[20].
-
-
Microbubble Injection and Image Acquisition:
-
Acquire baseline images of the target organ before contrast administration.
-
Inject a bolus of the microbubble suspension intravenously via a tail vein catheter.
-
Immediately begin acquiring a time-series of ultrasound images (cine loop) for a set duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the microbubbles in the organ[21][22].
-
-
Data Analysis:
-
Define regions of interest (ROIs) within the imaged organ (e.g., specific tissue types, blood vessels).
-
Generate time-intensity curves (TICs) from the ROIs to quantify the change in acoustic signal intensity over time.
-
From the TICs, derive pharmacokinetic parameters such as peak enhancement, time to peak, wash-in rate, and area under the curve to characterize the microbubble perfusion and distribution within the tissue[3].
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described in the protocols.
Caption: Workflow for an in vivo biodistribution study of microbubbles in a rodent model.
Caption: Workflow for determining microbubble clearance via exhaled gas analysis using GC-MS.
Caption: Workflow for in vivo contrast-enhanced ultrasound (CEUS) imaging of microbubbles.
References
- 1. researchgate.net [researchgate.net]
- 2. Disposition of this compound in rats after intravenous injection of Sonazoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AFSUMB Consensus Statements and Recommendations for the Clinical Practice of Contrast-Enhanced Ultrasound using Sonazoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Frontiers | Evolution of contrast agents for ultrasound imaging and ultrasound-mediated drug delivery [frontiersin.org]
- 6. Drug Release from Phase-Changeable Nanodroplets Triggered by Low-Intensity Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Renal Therapies through Microbubbles and Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Human pharmacokinetics and safety evaluation of SonoVue, a new contrast agent for ultrasound imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. ovid.com [ovid.com]
- 12. Polymeric Microbubble Shell Engineering: Microporosity as a Key Factor to Enhance Ultrasound Imaging and Drug Delivery Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaryworld.org [veterinaryworld.org]
- 14. RENAL RETENTION OF LIPID MICROBUBBLES: A POTENTIAL MECHANISM FOR FLANK DISCOMFORT DURING ULTRASOUND CONTRAST ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The use of gas chromatography - high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lotusinstruments.com [lotusinstruments.com]
- 20. cdn-cms.f-static.com [cdn-cms.f-static.com]
- 21. Introduction to the Ultrasound Targeted Microbubble Destruction Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
A Comparative Analysis of Perfluorobutane-Based Ultrasound Contrast Agents: Clinical Trial Data Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial performance of perfluorobutane-based ultrasound contrast agents, with a focus on Sonazoid™, and its comparison with other commercially available agents such as SonoVue™ (sulfur hexafluoride) and Definity® (perflutren). The information is supported by experimental data from various clinical studies to aid in research, scientific evaluation, and drug development.
Comparative Efficacy in Liver Lesion Characterization
This compound-based contrast agents, particularly Sonazoid, have demonstrated high diagnostic accuracy in the characterization of focal liver lesions (FLLs), especially in distinguishing benign from malignant lesions. The unique property of Sonazoid is its combined blood-pool and Kupffer cell-specific phase, which allows for both vascular and post-vascular imaging.
A head-to-head study comparing Sonazoid (a this compound-based agent) and SonoVue (a sulfur hexafluoride-based agent) for the diagnosis of hepatocellular carcinoma (HCC) in high-risk patients showed comparable diagnostic performance.[1][2] Both agents achieved a high specificity of 100% for HCC diagnosis.[1][2] The sensitivity for diagnosing HCC was 74.6% for Sonazoid and 80% for SonoVue, with no statistically significant difference.[1][2] Another prospective study confirmed the similar efficacy of Sonazoid and SonoVue in diagnosing FLLs as benign or malignant, with the difference in accuracy improvement being within the pre-specified non-inferiority margin.[3][4]
| Parameter | Sonazoid (this compound) | SonoVue (Sulfur Hexafluoride) | Study Population | Reference |
| Sensitivity for HCC | 74.6% (95% CI: 61%, 85.3%) | 80% (95% CI: 67%, 89.6%) | 59 participants with 62 nodules (55 HCCs) | [1][2] |
| Specificity for HCC | 100% | 100% | 59 participants with 62 nodules (55 HCCs) | [1][2] |
| Accuracy Improvement (Post- vs. Pre-contrast) | 0.30 | 0.16 | 65 patients with 65 hepatic tumors | [5] |
| Diagnostic Accuracy (Malignant vs. Benign) | Non-inferior to SonoVue | - | 424 patients with FLLs | [3][4] |
Pharmacokinetic Profile of this compound Microbubbles
The pharmacokinetics of this compound microbubbles (Sonazoid) have been evaluated in healthy volunteers. Following intravenous injection, the this compound gas is rapidly eliminated. In a study with Chinese healthy volunteers, the highest concentrations of this compound in the blood were observed shortly after administration, followed by rapid elimination.[6][7] For a clinical dose of 0.12 μL/kg, this compound concentrations were quantifiable in the blood for only 10 to 15 minutes post-injection.[6][7] A higher dose of 0.60 μL/kg showed a biphasic elimination profile, with quantifiable concentrations for up to 60 minutes.[6][7] The pharmacokinetic profile in Chinese volunteers was found to be comparable to that in Caucasian volunteers.[6][7]
| Pharmacokinetic Parameter | 0.12 μL/kg Dose | 0.60 μL/kg Dose | Reference |
| Cmax in blood (ng/g) | 2.3 ± 1.1 | 19.1 ± 9.2 | [6][7] |
| AUC in blood (ng·min/g) | 10.1 ± 2.7 | 90.1 ± 38.3 | [6][7] |
| Cmax in exhaled air (ng/mL) | 0.35 ± 0.2 | 2.4 ± 0.7 | [6][7] |
Safety and Tolerability
Clinical trials have shown that this compound-based contrast agents are well-tolerated. In a prospective study involving 424 patients, both Sonazoid and SonoVue were well tolerated.[3][4] Another study assessing the safety of Sonazoid in 54 individuals for characterizing FLLs concluded that it has good safety and tolerance for intravenous use. A study on healthy Chinese volunteers also reported no safety concerns based on laboratory parameters, vital signs, oxygen saturation, and electrocardiograms.[6][7]
Experimental Protocols
Protocol for Comparative Efficacy Study of Sonazoid and SonoVue in HCC Diagnosis[1][2]
-
Study Design: Prospective, head-to-head comparative study.
-
Participants: Patients at high risk for HCC with focal liver lesions identified by screening or other imaging modalities.
-
Procedure: Each participant underwent both SonoVue- and Sonazoid-enhanced ultrasound examinations.
-
Contrast Administration:
-
SonoVue: 2.4 mL intravenous bolus injection.
-
Sonazoid: 0.12 μL/kg intravenous bolus injection.
-
-
Imaging Phases:
-
Vascular Phase: Arterial phase (10-30 seconds post-injection), portal venous phase (30-120 seconds), and late phase (120-360 seconds).
-
Kupffer Phase (for Sonazoid): Imaging performed at least 10 minutes post-injection.
-
-
Image Analysis: Imaging features were analyzed according to the CEUS Liver Imaging Reporting and Data System (LI-RADS).
-
Reference Standard: Histopathology and/or contrast-enhanced MRI/CT.
Protocol for Pharmacokinetic Study of Sonazoid[6][7]
-
Study Design: Open-label, dose-escalation study.
-
Participants: Healthy volunteers.
-
Procedure: Participants were divided into two cohorts receiving different doses of Sonazoid.
-
Contrast Administration: Intravenous bolus injection of either 0.12 μL/kg or 0.60 μL/kg of Sonazoid.
-
Sample Collection: Blood and exhaled air samples were collected at predefined time points post-injection.
-
Analysis: this compound concentrations in blood and exhaled air were measured using a validated gas chromatographic tandem mass spectrometry method.
-
Pharmacokinetic Parameters Calculated: Cmax (maximum concentration) and AUC (area under the curve).
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound Microbubble Uptake by M2-TAMs
The uptake of this compound microbubbles by M2-type tumor-associated macrophages (M2-TAMs), which are similar to Kupffer cells in the liver, is a key mechanism for the post-vascular phase imaging. This process is believed to be mediated by specific receptors on the macrophage surface.
Caption: Proposed mechanism of this compound microbubble uptake by M2-TAMs/Kupffer cells.
Experimental Workflow for CEUS in Clinical Trials
The following diagram illustrates a typical workflow for a contrast-enhanced ultrasound examination in a clinical trial setting, from patient enrollment to data analysis.
Caption: Standard workflow for a contrast-enhanced ultrasound clinical trial.
References
- 1. Head-to-head comparison of Sonazoid and SonoVue in the diagnosis of hepatocellular carcinoma for patients at high risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of Sonazoid and SonoVue in the diagnosis of hepatocellular carcinoma for patients at high risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective assessment of diagnostic efficacy and safety of SonazoidTM and SonoVue® ultrasound contrast agents in patients with focal liver lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective assessment of diagnostic efficacy and safety of SonazoidTM and SonoVue® ultrasound contrast agents in patients with focal liver lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Sonazoid and SonoVue in the Diagnosis of Focal Liver Lesions: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound after Intra-Venous Bolus Injection of Sonazoid in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Perfluorobutane: A Guide for Laboratory Professionals
For researchers and scientists at the forefront of drug development and scientific innovation, the use of specialized chemicals like perfluorobutane is integral. However, its chemical stability, a hallmark of per- and poly-fluoroalkyl substances (PFAS), necessitates stringent disposal protocols to ensure laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, ensuring compliance and safety.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, it is imperative to adhere to the following safety protocols when handling this compound, which is a liquefied gas under pressure.
Ventilation and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.
-
Appropriate PPE, including safety goggles, cryogenic gloves for handling the liquefied gas, and a lab coat, must be worn at all times.[1]
-
Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.
Cylinder Handling and Storage:
-
This compound is supplied in pressurized containers. These cylinders must never be punctured or incinerated in the laboratory.[2][3]
-
Securely chain cylinders in an upright position when in use and protect them against physical damage.[2]
-
Close the cylinder valve after each use and when the container is empty.[2][3] A small positive pressure should be maintained in "empty" cylinders to prevent contamination.[3]
-
Store empty cylinders separately from full cylinders and clearly label them as "EMPTY".[3]
Step-by-Step Disposal Plan for this compound
The recommended and most effective method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[2][4] This process is designed to break the strong carbon-fluorine bonds, converting the compound into less harmful substances.
Phase 1: Laboratory Decommissioning of the Cylinder
-
Ensure the Cylinder is Empty: Depressurize the cylinder to a pressure not lower than 25 psi (172 kPa). This prevents backflow and contamination of the cylinder's interior.[3]
-
Close the Valve: Securely close the main cylinder valve.
-
Disconnect Equipment: Safely disconnect any regulators, tubing, or other apparatus from the cylinder.
-
Replace Valve Cap: Securely replace the valve protection cap.
-
Label as "EMPTY": Clearly and securely label the cylinder as "EMPTY".
-
Segregate for Pickup: Move the cylinder to a designated, well-ventilated storage area for empty cylinders, away from full cylinders and incompatible materials.
Phase 2: Transportation and Final Disposal
-
Contact Supplier: The preferred method is to return the cylinder to the gas supplier.[3][5] Many suppliers have programs for the return and refilling of their cylinders.
-
Engage a Licensed Waste Disposal Facility: If the cylinder cannot be returned to the supplier, contact a certified hazardous waste disposal company that is permitted to handle and incinerate pressurized gaseous waste and PFAS compounds.
-
Documentation: Ensure all transportation and disposal activities are documented in accordance with local, state, and federal regulations.
Quantitative Data for this compound Disposal
High-temperature incineration is the most effective method for the destruction of this compound. The following table summarizes key parameters for this process.
| Parameter | Value and Units | Notes |
| Incineration Temperature | > 850 °C (1562 °F) | Temperatures in this range are effective for achieving high destruction efficiency for PFAS compounds.[4] Some studies suggest destruction of short-chain perfluorocarbons can occur at 650-700°C with a catalyst.[2] |
| Residence Time | ≥ 2 seconds | This is the minimum time the gas should be held at the target temperature to ensure complete breakdown of the fluorinated compounds.[6][7] |
| Destruction and Removal Efficiency (DRE) | > 99.99% | Properly operated hazardous waste incinerators can achieve a DRE of 99.99% to 99.9999% for PFAS compounds.[8][9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of a this compound cylinder from the laboratory to its final disposition.
Caption: Workflow for this compound Cylinder Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Low temperature destruction of gas-phase per- and polyfluoroalkyl substances using an alumina-based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Work Safely with Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 4. Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain | Waste Dive [wastedive.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. epa.gov [epa.gov]
- 7. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2024 - No Significant PFAS Emissions Caused by Waste Incineration [kit.edu]
- 8. EPA Poised To Approve Incineration As PFAS Destruction Method In Upcoming Guidance - Waste Management - United States [mondaq.com]
- 9. Demonstrating Cost-effective PFAS Destruction Through High Temperature Incineration [serdp-estcp.mil]
Essential Safety and Operational Guide for Handling Perfluorobutane
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Perfluorobutane (C4F10). It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE) for this compound
This compound is a liquefied gas that can cause cryogenic burns (frostbite) upon contact with skin or eyes and may cause suffocation by displacing oxygen.[1][2] Adherence to proper PPE protocols is critical. The following table summarizes the required equipment.
| Protection Category | Required PPE | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical safety goggles or safety glasses; Face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or handling larger quantities.[2][4] |
| Skin & Body Protection | Chemical-resistant gloves; Protective clothing | Wear impervious, flame/fire-resistant clothing.[3] Nitrile gloves are a common option for chemical resistance.[5] For potential liquid contact, insulated gloves should be used to protect against frostbite. |
| Respiratory Protection | Not typically required with adequate ventilation | Use only in a well-ventilated area.[2][6] If exposure limits are exceeded or ventilation is inadequate, a full-face respirator or a self-contained breathing apparatus (SCBA) is necessary.[3][7] |
| Emergency Equipment | Safety showers; Emergency eye wash fountains | These must be immediately available in the vicinity of any potential exposure.[1][2] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety. This compound is a gas under pressure that may explode if heated.[6]
Pre-Handling Protocol
-
Ventilation Check : Ensure the work station has good ventilation before beginning any procedure.[1][2][6] For asphyxiating gases like this compound, oxygen detectors should be used.[1][2]
-
Equipment Inspection : Check that all systems under pressure are regularly inspected for leaks.[1][2] Use equipment rated for cylinder pressure.[7]
-
PPE Donning : Put on all required PPE as specified in the table above.
-
Review Safety Data Sheet (SDS) : Always review the product-specific SDS before use.[7]
Safe Handling Workflow
-
Cylinder Handling : Securely chain gas cylinders when in use to protect against physical damage.[2] Use a suitable hand truck for moving cylinders; do not drag, roll, or slide them.[7]
-
Valve Operation : Keep the cylinder valve closed when not in use.[2] Do not open the valve until it is connected to equipment prepared for use.[7] A back-flow preventative device should be used in the piping.[7]
-
Work Practices : Avoid breathing the gas.[2][7] Do not eat, drink, or smoke in the handling area.[1][6] Always wash hands after handling the product.[1][6]
Storage Plan
-
Location : Store cylinders in a dry, cool, and well-ventilated area.[1][2]
-
Conditions : Protect from sunlight and do not expose to temperatures exceeding 50-52°C (122-125°F).[1][7]
-
Incompatible Materials : Keep away from alkali metals, finely divided metals (like aluminum, magnesium, or zinc), and strong oxidizing agents.[1][3]
Emergency Procedures
Spills and Leaks
-
Immediate Action : Evacuate all non-essential personnel from the area.[2]
-
Ventilation : Ensure adequate air ventilation, as the gas is heavier than air and can accumulate in low-lying areas.[2]
-
Leak Stoppage : If it can be done safely, stop the leak.[2][7] Close the cylinder valve.
-
Containment : Move leaking containers to a well-ventilated area, such as an exhaust hood or outdoors.[3][8]
First Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[1][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][8]
-
Skin Contact : For contact with liquefied gas, which can cause frostbite, thaw the affected areas with lukewarm water.[6] Do not rub the area.[7] Seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible.[1][7] Get immediate medical attention.[1]
Disposal Plan for this compound
This compound is a type of per- and polyfluoroalkyl substance (PFAS), often referred to as a "forever chemical" because it breaks down very slowly over time.[1][9] Standard disposal methods are not suitable, and specific protocols must be followed.
Disposal Methodologies
-
Authorized Incineration : The primary recommended disposal method is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][8] This high-temperature thermal treatment is a promising method for permanently eliminating PFAS.[9][10]
-
Hazardous Waste Landfill : PFA-containing materials can be disposed of in specialized hazardous waste landfills that have extensive controls to prevent environmental release.[10] This contains the chemical rather than destroying it.
-
Deep Well Injection : This method involves injecting liquid PFA-containing waste deep underground into geologically stable formations, far below drinking water sources.[9][10]
It is imperative to follow the EPA's "Interim Guidance on the Destruction and Disposal of PFAS" and dispose of all contents and containers in accordance with licensed collectors and local, regional, and national regulations.[1][7][9] Do not discharge into drains or the environment.[1]
Visual Workflow for this compound Handling
The following diagram illustrates the logical workflow for safely managing this compound from initial assessment through to final disposal.
Caption: Workflow for safe handling, storage, and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. echemi.com [echemi.com]
- 4. hsa.ie [hsa.ie]
- 5. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]
- 6. f2chemicals.com [f2chemicals.com]
- 7. airgas.com [airgas.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
